4-Hydroxy-2-oxoglutaric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSKVKPSMAHCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862580 | |
| Record name | 2-Hydroxy-4-oxopentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1187-99-1 | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Keto-4-hydroxyglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-oxoglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002070 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of 4-Hydroxy-2-oxoglutaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Hydroxy-2-oxoglutaric acid (HOGA), a key intermediate in the metabolic pathway of hydroxyproline. This document details both enzymatic and chemical synthesis methodologies, providing structured data and experimental protocols to aid in its laboratory-scale production.
Introduction
This compound, also known as 4-hydroxy-2-ketoglutaric acid, is a dicarboxylic keto acid that plays a crucial role in amino acid metabolism. Specifically, it is the substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA), which catalyzes its reversible cleavage into pyruvate and glyoxylate.[1][2] Deficiencies in this enzyme are linked to primary hyperoxaluria type 3, a rare genetic disorder. The ability to synthesize this compound is therefore essential for studying this metabolic pathway, for developing diagnostic standards, and for investigating potential therapeutic interventions. This guide explores the primary methods for its synthesis, offering detailed protocols and comparative data.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound is primarily achieved through the catalytic action of 4-hydroxy-2-oxoglutarate aldolase (HOGA). This enzyme facilitates the aldol condensation of pyruvate and glyoxylate.
Quantitative Data
While extensive quantitative data on the preparative-scale enzymatic synthesis is limited in the readily available literature, key parameters for the characterization of the enzyme activity have been reported.
| Parameter | Value | Source Organism/Enzyme | Reference |
| Specific Activity | 15.8 ± 2.1 µmol min⁻¹ mg⁻¹ | Human HOGA | [3] |
| Substrate Concentration (HOG) | 400 µM | Human HOGA | [3] |
| Optimal pH | 8.5 | Mouse Liver Lysate | [4] |
| Temperature | 37 °C | Mouse Liver Lysate | [4] |
Experimental Protocols
2.2.1. Expression and Purification of Human 4-hydroxy-2-oxoglutarate aldolase (HOGA)
This protocol is adapted from studies on recombinant human HOGA.[3]
-
Gene Synthesis and Cloning: The human HOGA1 gene is synthesized and cloned into a suitable expression vector (e.g., pET-28a).
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM) and cells are further incubated at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication.
-
Purification: The lysate is cleared by centrifugation. The supernatant containing the His-tagged HOGA is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) and the protein is eluted with a high concentration of imidazole (e.g., 250 mM). Further purification can be achieved by size-exclusion chromatography.
2.2.2. Enzymatic Synthesis of this compound
This protocol is based on reported assay conditions and the principle of the reversible reaction catalyzed by HOGA.[4]
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the following in a total volume of, for example, 10 mL:
-
100 mM TRIS buffer, pH 8.5
-
Pyruvic acid (e.g., 10 mM)
-
Glyoxylic acid (e.g., 10 mM)
-
Purified 4-hydroxy-2-oxoglutarate aldolase (concentration to be optimized, e.g., 1 mg/mL)
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours), with gentle agitation.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in pyruvate concentration using an NADH-coupled lactate dehydrogenase assay or by direct analysis of this compound formation using HPLC or LC-MS.
-
Reaction Termination: The reaction can be terminated by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes) or by adding an acid (e.g., HCl to a final concentration of 0.1 M).
2.2.3. Purification of this compound
-
Enzyme Removal: If the reaction was terminated by heat, centrifuge the mixture to pellet the precipitated enzyme. If acid was used, adjust the pH back to neutral.
-
Ion Exchange Chromatography:
-
Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).[5][6]
-
Load the reaction mixture onto the column.
-
Wash the column with the equilibration buffer to remove unbound components.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).[7][8]
-
Collect fractions and analyze for the presence of the product using a suitable analytical method (e.g., HPLC).
-
-
Desalting and Lyophilization: Pool the fractions containing the purified product, desalt using a suitable method (e.g., dialysis or size-exclusion chromatography), and lyophilize to obtain the solid product.
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved through an aldol condensation reaction between pyruvate and glyoxylate.
Quantitative Data
| Parameter | Condition | Molar Ratio (Pyruvate:Glyoxylate) | Selectivity for C5 Product (%) | Reference |
| Aldol Condensation | 80 °C, 10 mL H₂O, 2 mmol sodium glyoxylate | 1:1 | ~60 | [9] |
| Aldol Condensation | 80 °C, 10 mL H₂O, 2 mmol sodium glyoxylate | 2:1 | ~75 | [9] |
| Aldol Condensation | 80 °C, 10 mL H₂O, 2 mmol sodium glyoxylate | 4:1 | ~85 | [9] |
*C5 product refers to 2-hydroxy-4-oxopentanedioic acid.
Experimental Protocol
This protocol is adapted from a reported synthesis of α-ketoglutaric acid which proceeds through a 4-hydroxy-2-oxopentanedioic acid intermediate.[9]
-
Reaction Setup: In a round-bottom flask, dissolve sodium pyruvate and sodium glyoxylate in water. A molar ratio of 4:1 (pyruvate:glyoxylate) is recommended for higher selectivity towards the desired product. For example, use 8 mmol of sodium pyruvate and 2 mmol of sodium glyoxylate in 10 mL of water.
-
Reaction: Heat the reaction mixture to 80°C and stir for a time sufficient to achieve near-complete conversion of glyoxylic acid (the limiting reagent). The reaction progress can be monitored by techniques like NMR or HPLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate groups.
-
The product can be purified from the reaction mixture using techniques such as preparative chromatography (e.g., ion exchange or reversed-phase chromatography).
-
Visualizations
Signaling and Metabolic Pathways
The synthesis and degradation of this compound are integral parts of the hydroxyproline catabolic pathway.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion Exchange Chromatography | Sartorius [sartorius.com]
- 6. bio-rad.com [bio-rad.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. research.fredhutch.org [research.fredhutch.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Hydroxy-2-oxoglutaric Acid: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2-oxoglutaric acid (HOGA), also known as 2-keto-4-hydroxyglutarate, is a crucial intermediate in the metabolic pathway of hydroxyproline. Its significance in human physiology is underscored by the discovery that genetic defects in the enzyme responsible for its cleavage, 4-hydroxy-2-oxoglutarate aldolase (HOGA), lead to Primary Hyperoxaluria Type 3 (PH3), a rare inherited disorder characterized by excessive oxalate production and subsequent kidney stone formation. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and History
The history of this compound is intrinsically linked to the elucidation of the hydroxyproline metabolic pathway. While the exact first synthesis or isolation of the compound as a distinct chemical entity is not prominently documented in readily available literature, its enzymatic synthesis and characterization were pivotal moments in understanding its biological role.
A landmark study in 1963 by Kuratomi and Fukunaga was among the first to describe the "Enzymic synthesis of γ-hydroxy-α-ketoglutarate from pyruvate and glyoxylate" in rat liver, laying the groundwork for understanding the formation of this α-keto acid.[1] This research was fundamental in establishing its position as a key metabolic intermediate.
Subsequent research focused on the enzyme responsible for its metabolism, initially referred to by various names including 2-oxo-4-hydroxyglutarate aldolase and hydroxyketoglutaric aldolase.[1] The systematic name for this enzyme is 4-hydroxy-2-oxoglutarate glyoxylate-lyase (pyruvate-forming).[1] The critical link between this compound and human disease was established with the identification of mutations in the HOGA1 gene (previously known as DHDPSL) as the cause of Primary Hyperoxaluria Type 3.[2] This discovery solidified the importance of this metabolic pathway in human health and disease, driving further research into the enzyme's structure, function, and inhibition.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₅H₆O₆ | [3] |
| Molecular Weight | 162.10 g/mol | [3] |
| CAS Number | 1187-99-1 | [3] |
| Synonyms | 2-keto-4-hydroxyglutarate, 4-hydroxy-2-ketoglutarate, 2-oxo-4-hydroxyglutarate | [4][5] |
| Cellular Location | Mitochondria | [3] |
Biological Role and Metabolic Pathway
This compound is a key intermediate in the mitochondrial pathway for the degradation of 4-hydroxyproline, an amino acid primarily derived from the turnover of collagen.[2] This metabolic process is crucial for the removal of hydroxyproline from the body.
The pathway involves four key enzymatic steps:
-
Hydroxyproline Oxidase (HPOX): Converts 4-hydroxyproline to Δ¹-pyrroline-3-hydroxy-5-carboxylate.
-
Δ¹-Pyrroline-5-carboxylate Dehydrogenase (P5CDH): Catalyzes the oxidation to 4-hydroxyglutamate.
-
Aspartate Aminotransferase (AspAT): Transaminates 4-hydroxyglutamate to 4-hydroxy-2-oxoglutarate.
-
4-Hydroxy-2-oxoglutarate Aldolase (HOGA): Cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[2]
In healthy individuals, the resulting glyoxylate is further metabolized. However, in patients with PH3, a deficiency in HOGA leads to the accumulation of this compound. This accumulation is thought to contribute to the overproduction of oxalate, although the precise mechanism is still under investigation.[6]
References
- 1. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0002070) [hmdb.ca]
- 5. 4-Hydroxy-2-oxoglutarate | C5H4O6-2 | CID 5459960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of 4-Hydroxy-2-oxoglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (HOGA), also known as 4-hydroxy-2-ketoglutaric acid, is a key intermediate in the metabolic pathway of hydroxyproline degradation.[1][2] This dicarboxylic acid plays a crucial role in amino acid metabolism and has significant implications in the pathophysiology of the rare genetic disorder, Primary Hyperoxaluria Type 3 (PH3).[3][4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its metabolic fate, the enzymology of its key metabolizing enzyme, and its role in human health and disease.
Chemical Properties
This compound is a five-carbon alpha-keto acid with a hydroxyl group at the fourth carbon position.[5] Its chemical structure is fundamental to its role as a substrate for aldolase activity.
| Property | Value | Source |
| Molecular Formula | C5H6O6 | [5] |
| IUPAC Name | 4-hydroxy-2-oxopentanedioic acid | [5] |
| Synonyms | 4-hydroxy-2-ketoglutaric acid, 2-keto-4-hydroxyglutarate | [5][6] |
Metabolic Role and Signaling Pathways
This compound is a central metabolite in the catabolism of 4-hydroxyproline, an abundant amino acid found in collagen. This metabolic process primarily occurs in the mitochondria of the liver and kidneys.[4][7]
The catabolic pathway of 4-hydroxyproline involves a series of enzymatic reactions that ultimately lead to the formation of glyoxylate and pyruvate. A key step in this pathway is the cleavage of this compound, which is catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA).[2][8]
Hydroxyproline Catabolism Pathway
The breakdown of hydroxyproline to glyoxylate and pyruvate can be visualized as follows:
In the context of Primary Hyperoxaluria Type 3, a deficiency in the HOGA enzyme leads to an accumulation of this compound.[3] This accumulation is believed to drive the overproduction of oxalate, a key component of kidney stones.[4] The exact mechanism by which elevated this compound leads to hyperoxaluria is still under investigation, but it is hypothesized that it may be converted to glyoxylate by other, less specific aldolases in the cytosol.[9]
The Key Enzyme: 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)
The primary enzyme responsible for the metabolism of this compound is 4-hydroxy-2-oxoglutarate aldolase (HOGA), encoded by the HOGA1 gene in humans.[7][10]
Biochemical Properties of Human HOGA1
| Parameter | Value | Source |
| Substrate | 4-Hydroxy-2-oxoglutarate | [8] |
| Products | Pyruvate, Glyoxylate | [8] |
| Enzyme Class | Lyase (EC 4.1.3.16) | [6] |
| Cellular Localization | Mitochondria | [7] |
| Optimal Temperature | Assumed to be around 37°C (human body temperature) | [11] |
Kinetic Parameters of Human HOGA1
The following table summarizes the kinetic parameters of the recombinant human HOGA1 enzyme.
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (mM-1s-1) | Source |
| 4-Hydroxy-2-oxoglutarate | 56 | 1.01 | 18.0 | [9] |
| Oxaloacetate (alternative substrate) | 130 | 0.52 | 4.0 | [9] |
Inhibition of Human HOGA1
| Inhibitor | Inhibition Type | Ki | Source |
| Pyruvate | Competitive | Micromolar range | [12] |
| α-Ketoglutarate | Weak | Millimolar range | [12] |
Pathophysiological Relevance: Primary Hyperoxaluria Type 3
Primary Hyperoxaluria Type 3 (PH3) is an autosomal recessive disorder caused by mutations in the HOGA1 gene, leading to a deficiency of the HOGA enzyme.[4][13] This deficiency results in the accumulation of this compound.[3] While the direct quantification of this compound in human tissues is not widely reported, its levels are known to be significantly elevated in the urine, plasma, and liver of PH3 patients.[8]
The excess this compound is thought to be a precursor for the overproduction of oxalate, leading to the formation of calcium oxalate kidney stones, a hallmark of the disease.[13]
Experimental Protocols
Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Activity
A continuous spectrophotometric assay coupled with lactate dehydrogenase (LDH) is commonly used to measure HOGA activity by monitoring the production of pyruvate.[8]
Principle: The pyruvate produced from the HOGA-catalyzed cleavage of 4-hydroxy-2-oxoglutarate is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.
Workflow:
Detailed Protocol:
-
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NADH (0.2 mM)
-
Lactate Dehydrogenase (LDH) (e.g., 10 units/mL)
-
This compound (substrate, e.g., 1 mM)
-
Source of HOGA enzyme (e.g., purified recombinant protein, cell lysate)
-
-
Procedure:
-
In a cuvette, combine the Tris-HCl buffer, NADH, and LDH.
-
Add the this compound substrate and mix.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the HOGA enzyme source.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1). This rate is directly proportional to the HOGA activity.
-
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological samples.[2][14]
Principle: The method involves the separation of the analyte from other components in a biological matrix by liquid chromatography, followed by its detection and quantification by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
General Workflow:
Protocol Outline:
-
Sample Preparation:
-
For plasma or urine, perform protein precipitation using a solvent like acetonitrile or methanol.
-
For tissue samples, homogenize the tissue in a suitable buffer followed by protein precipitation.
-
The supernatant is collected and may be derivatized to improve chromatographic separation and ionization efficiency.
-
-
LC Separation:
-
Inject the prepared sample onto an appropriate LC column (e.g., C18 for reversed-phase or a HILIC column).
-
Use a gradient elution with solvents such as water with formic acid and acetonitrile with formic acid to separate the analyte.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of this compound.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the biological samples by comparing their peak areas to the standard curve.
-
Conclusion
This compound is a critical metabolite in the pathway of hydroxyproline degradation. Its metabolism is intrinsically linked to the function of the enzyme 4-hydroxy-2-oxoglutarate aldolase, and defects in this enzyme lead to the pathological condition of Primary Hyperoxaluria Type 3. The quantitative data, experimental protocols, and pathway visualizations provided in this guide offer a comprehensive resource for researchers and clinicians working to further understand the biochemical significance of this molecule and to develop novel therapeutic strategies for related metabolic disorders. Further research is warranted to fully elucidate the physiological concentrations of this compound and the precise mechanisms by which its accumulation contributes to disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-2-oxoglutarate aldolase inactivity in primary hyperoxaluria type 3 and glyoxylate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary hyperoxaluria | Nefrología [revistanefrologia.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0002070) [hmdb.ca]
- 6. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 7. HOGA1 - Wikipedia [en.wikipedia.org]
- 8. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. genecards.org [genecards.org]
- 11. quora.com [quora.com]
- 12. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myriad.com [myriad.com]
- 14. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Hydroxy-2-Oxoglutaric Acid Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The 4-hydroxy-2-oxoglutaric acid (HOGA) metabolic pathway is a critical component of amino acid catabolism, specifically in the degradation of hydroxyproline. This pathway's central enzyme, 4-hydroxy-2-oxoglutarate aldolase (HOGA1), catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[1][2] Primarily active within the mitochondria of liver and kidney cells, this pathway is integral to maintaining metabolic homeostasis.[3][4] Its clinical significance is underscored by its direct link to Primary Hyperoxaluria Type 3 (PH3), a rare autosomal recessive disorder characterized by the overproduction of oxalate, leading to recurrent kidney stones.[3][5] A deficiency in HOGA1 lies at the heart of PH3, making this pathway a focal point for research into novel therapeutic interventions. This technical guide provides a comprehensive overview of the HOGA metabolic pathway, including its core components, regulation, and clinical implications, with a focus on quantitative data, experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals.
Core Metabolic Pathway
The metabolism of this compound is the terminal step in the degradation of hydroxyproline, an amino acid abundant in collagen. This mitochondrial pathway ensures the conversion of hydroxyproline-derived metabolites into central carbon metabolism intermediates.
The key reaction is the reversible cleavage of 4-hydroxy-2-oxoglutarate (HOG) into pyruvate and glyoxylate, catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1), also known as 2-keto-4-hydroxyglutarate aldolase.[2][6][7] This enzyme belongs to the family of lyases and is encoded by the HOGA1 gene.[3][5]
The products of this reaction have distinct metabolic fates:
-
Pyruvate can enter the citric acid cycle to be used for energy production or serve as a precursor for gluconeogenesis.[3]
-
Glyoxylate , a highly reactive aldehyde, is further metabolized to prevent its toxic accumulation. In normal physiology, it can be converted to glycine or glycolate.[1]
The Broader Hydroxyproline Catabolic Pathway
The generation of 4-hydroxy-2-oxoglutarate is the culmination of a multi-step process for hydroxyproline degradation that occurs within the mitochondria:[1][8]
-
Hydroxyproline Oxidase (PROH): Initiates the pathway by oxidizing hydroxyproline.
-
Δ1-pyrroline-5-carboxylate Dehydrogenase (P5CDH): Catalyzes the subsequent dehydrogenation step.
-
Aspartate Aminotransferase (AST): Converts the intermediate to 4-hydroxy-glutamate.
-
4-hydroxy-2-oxoglutarate Aldolase (HOGA1): The final step, cleaving 4-hydroxy-2-oxoglutarate.
Quantitative Data
Quantitative analysis of the this compound metabolic pathway is crucial for understanding its dynamics and the impact of its dysregulation. The following tables summarize key quantitative data related to the central enzyme, HOGA1.
| Enzyme Parameter | Value | Species | Notes |
| Inhibition Constants (Ki) | |||
| Pyruvate (Competitive inhibitor) | Micromolar range | Human | Pyruvate, a product of the HOGA1 reaction, acts as a competitive inhibitor, suggesting a potential feedback regulation mechanism, particularly during gluconeogenesis.[5][9][10] |
| α-Ketoglutarate (Weak inhibitor) | Millimolar range (Ki = 22 ± 7 mM) | Human | α-Ketoglutarate, a key intermediate in the citric acid cycle and structurally similar to HOG, is a weak inhibitor of HOGA1.[9] This suggests potential cross-talk between the pathways. |
Signaling Pathways and Regulation
The this compound metabolic pathway is subject to both intrinsic and extrinsic regulation, ensuring its activity is aligned with the cell's metabolic state.
Allosteric Regulation of HOGA1
The activity of HOGA1 is modulated by the concentration of its products and other key metabolites, providing a rapid mechanism for feedback control.
-
Product Inhibition by Pyruvate: As a direct product of the HOGA1-catalyzed reaction, pyruvate acts as a competitive inhibitor.[5][9][10] This feedback mechanism can slow down the degradation of hydroxyproline when pyruvate levels are high, for instance, during active gluconeogenesis.
-
Inhibition by α-Ketoglutarate: The citric acid cycle intermediate, α-ketoglutarate, which is structurally similar to the HOGA1 substrate, also inhibits the enzyme, albeit weakly.[9] This suggests a potential regulatory link between the citric acid cycle and hydroxyproline catabolism.
Figure 1: Allosteric inhibitors of HOGA1.
Transcriptional Regulation of the HOGA1 Gene
The long-term regulation of the HOGA pathway occurs at the level of gene expression. While the transcriptional regulation of the HOGA1 gene is not yet fully elucidated, computational analyses have identified potential transcription factor binding sites in its promoter region. These include binding sites for c-Myc, GATA-2, and PPAR-gamma2, suggesting that HOGA1 expression may be influenced by signaling pathways involved in cell proliferation, differentiation, and metabolism. However, the functional relevance of these predicted binding sites requires experimental validation.
Regulation of the Broader Hydroxyproline Catabolism
The overall flux through the hydroxyproline degradation pathway is also influenced by factors that affect collagen turnover and the expression of other pathway enzymes. For instance, conditions of hypoxia can upregulate the expression of enzymes involved in proline synthesis, which is a precursor for collagen and subsequently hydroxyproline.[6][11] Hydroxyproline itself has been shown to increase the levels of Hypoxia-Inducible Factor-1α (HIF-1α), suggesting a potential feedback loop.[6][12]
Clinical Relevance: Primary Hyperoxaluria Type 3 (PH3)
A deficiency in HOGA1 activity is the underlying cause of Primary Hyperoxaluria Type 3 (PH3).[3][5] In individuals with PH3, the impaired cleavage of 4-hydroxy-2-oxoglutarate leads to its accumulation in the mitochondria.[4]
It is hypothesized that this excess mitochondrial HOG can then be transported into the cytosol. In the cytosol, a yet-to-be-definitively-identified enzyme with aldolase activity is thought to convert HOG to glyoxylate. This cytosolic glyoxylate is then a substrate for lactate dehydrogenase (LDH), which converts it to oxalate. The overproduction of oxalate leads to the formation of calcium oxalate crystals, resulting in recurrent kidney stones and potential kidney damage.[1]
Another proposed mechanism suggests that the accumulation of HOG may inhibit glyoxylate reductase, an enzyme that detoxifies glyoxylate, thereby further increasing the pool of glyoxylate available for conversion to oxalate.[7]
Figure 2: Proposed alternative HOG metabolism in PH3.
Experimental Protocols
Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) Activity
This protocol describes a standard lactate dehydrogenase (LDH) coupled-enzyme assay to measure the activity of HOGA1 by monitoring the production of pyruvate.[7][9]
Principle:
The cleavage of 4-hydroxy-2-oxoglutarate by HOGA1 produces pyruvate. In the presence of NADH and lactate dehydrogenase (LDH), pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the rate of pyruvate formation and thus HOGA1 activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
NADH Solution: 200 µM in Assay Buffer
-
LDH Solution: 200 mU/mL lactate dehydrogenase (from rabbit muscle) in Assay Buffer
-
Substrate Solution: 400 µM 4-hydroxy-2-oxoglutarate (HOG) in Assay Buffer
-
Enzyme Sample: Purified HOGA1 or cell/tissue lysate containing HOGA1
Procedure:
-
In a 96-well UV-transparent microplate or a cuvette, prepare the reaction mixture by adding:
-
Assay Buffer
-
NADH Solution
-
LDH Solution
-
Enzyme Sample
-
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration and to measure any background NADH oxidation.
-
Initiate the reaction by adding the Substrate Solution (HOG).
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes) using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
The specific activity of HOGA1 can be calculated using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1) and the protein concentration of the enzyme sample.
References
- 1. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Protein interactions of the transcription factor Hoxa1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOGA1 - Wikipedia [en.wikipedia.org]
- 5. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genecards.org [genecards.org]
- 8. Enzyme Commission Numbers [sigmaaldrich.com]
- 9. ENZYME - 4.1.3.16 4-hydroxy-2-oxoglutarate aldolase [enzyme.expasy.org]
- 10. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG ENZYME: 4.1.3.16 [genome.jp]
- 12. Isolation and Activity Evaluation of Callus-Specific Promoters in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Hydroxy-2-oxoglutaric Acid in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (HOGA), also known as 4-hydroxy-2-ketoglutarate, is a key intermediate in the mitochondrial catabolism of hydroxyproline, an amino acid abundant in collagen. While its primary role is established within this pathway, emerging research highlights its broader implications in cellular metabolism, particularly in the context of metabolic disorders and potentially in cancer biology. This technical guide provides an in-depth exploration of the core functions of HOGA, detailing its metabolic pathways, the enzymatic reactions it participates in, and its clinical significance. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involving this critical metabolite.
Core Metabolic Pathway: Hydroxyproline Catabolism
The breakdown of hydroxyproline is a four-step mitochondrial pathway, with 4-hydroxy-2-oxoglutarate aldolase (HOGA1) catalyzing the final, irreversible step.[1][2] This pathway is crucial for the disposal of hydroxyproline derived from the turnover of endogenous collagen and dietary sources.[3]
The enzymatic steps are as follows:
-
Hydroxyproline Oxidase (PRODH2): Converts hydroxyproline to Δ1-pyrroline-3-hydroxy-5-carboxylate.
-
Δ1-Pyrroline-5-carboxylate Dehydrogenase (PYCRD): Oxidizes Δ1-pyrroline-3-hydroxy-5-carboxylate to 4-hydroxyglutamate.
-
Glutamate Amidinotransferase (GOT2): Transaminates 4-hydroxyglutamate to 4-hydroxy-2-oxoglutarate.
-
4-Hydroxy-2-oxoglutarate Aldolase (HOGA1): Cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[2][4]
Quantitative Data
Enzyme Kinetics of Human 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1)
HOGA1 exhibits dual substrate specificity, catalyzing both the cleavage of 4-hydroxy-2-oxoglutarate and the decarboxylation of oxaloacetate.[1][5] The kinetic parameters for these reactions are summarized below.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| 4-Hydroxy-2-oxoglutarate | 10 ± 1 | 1.8 ± 0.04 | 1.8 x 10⁵ | [1] |
| Oxaloacetate | 128 ± 14 | 0.4 ± 0.01 | 3.1 x 10³ | [1] |
Table 1: Michaelis-Menten kinetic parameters for recombinant human HOGA1.
Inhibition of Human HOGA1 Activity
The activity of HOGA1 is subject to regulation by key metabolic intermediates, including its own product, pyruvate, and the structurally similar TCA cycle intermediate, α-ketoglutarate.
| Inhibitor | K_i_ | Type of Inhibition | Reference |
| Pyruvate | 25 ± 4 µM | Competitive | [1] |
| α-Ketoglutarate | 1.5 ± 0.2 mM | Weak Competitive | [1] |
Table 2: Inhibition constants for human HOGA1.
Physiological and Pathological Concentrations of 4-Hydroxy-2-oxoglutarate
Under normal physiological conditions, the concentration of 4-hydroxy-2-oxoglutarate is below the limit of detection in human biological fluids and tissues.[2] However, in individuals with Primary Hyperoxaluria Type 3 (PH3), a genetic disorder caused by mutations in the HOGA1 gene, there is a significant accumulation of this metabolite.
| Biological Matrix | Condition | Concentration | Reference |
| Urine | Healthy Control | < 0.06 µM | [2] |
| PH3 Patient | 1.8 - 12.5 mM | [2] | |
| Serum | Healthy Control | < 0.06 µM | [2] |
| PH3 Patient | 0.5 - 2.1 µM | [2] | |
| Liver | Healthy Control | < 0.06 µM | [2] |
| PH3 Patient | 0.1 - 0.5 µmol/g protein | [2] |
Table 3: Concentrations of 4-hydroxy-2-oxoglutarate in human samples.
Broader Roles in Cellular Metabolism
Interaction with the Tricarboxylic Acid (TCA) Cycle
HOGA1's ability to decarboxylate oxaloacetate to pyruvate provides a direct link between hydroxyproline metabolism and the TCA cycle.[5] This activity could potentially anaplerotically replenish pyruvate pools. Conversely, the inhibition of HOGA1 by pyruvate and α-ketoglutarate suggests a feedback mechanism where high energy states, reflected by elevated TCA cycle intermediates, can downregulate hydroxyproline catabolism.[1]
Potential Role in Cancer Metabolism
While a direct role for 4-hydroxy-2-oxoglutarate in cancer has not been definitively established, its structural similarity to the oncometabolite 2-hydroxyglutarate (2-HG) warrants investigation.[6][7] 2-HG, produced by mutant isocitrate dehydrogenase (IDH) enzymes, is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases.[8] This inhibition leads to epigenetic alterations and has been implicated in tumorigenesis.[6] Given that HOGA is an α-keto acid, its accumulation in certain contexts could potentially interfere with similar enzymatic processes. Furthermore, the product of HOGA1, pyruvate, is a central node in cancer metabolism, fueling both the TCA cycle and lactate production. Dysregulation of HOGA1 activity could therefore impact the metabolic reprogramming characteristic of cancer cells.
Connection to Hypoxia-Inducible Factor (HIF) Signaling
The stability of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is regulated by prolyl hydroxylases, which are α-ketoglutarate-dependent dioxygenases.[9][10] Inhibition of these enzymes by oncometabolites like 2-HG can lead to the stabilization of HIF-1α even under normoxic conditions, a phenomenon known as pseudohypoxia.[11] Although not yet demonstrated, it is plausible that a significant accumulation of 4-hydroxy-2-oxoglutarate could similarly affect HIF signaling, thereby influencing cellular responses to oxygen availability.
Experimental Protocols
Measurement of HOGA1 Aldolase Activity (LDH-Coupled Assay)
This protocol describes a continuous spectrophotometric assay to measure the pyruvate-producing activity of HOGA1 by coupling the reaction to lactate dehydrogenase (LDH).
Materials:
-
Recombinant human HOGA1
-
4-hydroxy-2-oxoglutarate (substrate)
-
NADH
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing:
-
Assay Buffer
-
200 µM NADH
-
1 unit/mL LDH
-
-
Add the desired concentration of recombinant HOGA1 to the wells.
-
Initiate the reaction by adding 4-hydroxy-2-oxoglutarate to a final concentration range of 10-1000 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in kinetic mode for at least 5 minutes. The rate of NADH oxidation is directly proportional to the rate of pyruvate production by HOGA1.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε_NADH_ = 6220 M⁻¹cm⁻¹).
Quantification of 4-Hydroxy-2-oxoglutarate by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of HOGA in biological samples.
Materials:
-
Biological sample (e.g., urine, plasma, tissue homogenate)
-
Internal standard (e.g., ¹³C-labeled HOGA)
-
Acetonitrile
-
Formic acid
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For plasma or urine, perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile containing the internal standard. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.
-
For tissue samples, homogenize in a suitable buffer and then perform protein precipitation as described above.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Inject the prepared sample.
-
Elute HOGA using a gradient of increasing acetonitrile concentration.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both HOGA and its internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of HOGA.
-
Calculate the concentration of HOGA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion and Future Directions
This compound is a critical metabolite in the hydroxyproline degradation pathway, and its dysregulation has profound consequences, as evidenced by its central role in Primary Hyperoxaluria Type 3. The enzymatic machinery responsible for its synthesis and degradation is tightly controlled, with feedback inhibition from key cellular metabolites highlighting its integration with central carbon metabolism.
Future research should focus on several key areas:
-
Elucidating the direct role of HOGA in cancer: Investigating whether HOGA accumulates in specific cancer types and if it functions as an oncometabolite by inhibiting α-ketoglutarate-dependent dioxygenases.
-
Exploring HOGA as a signaling molecule: Determining if HOGA can act as an allosteric regulator of other enzymes or if it has a role in signal transduction pathways.
-
Therapeutic targeting of HOGA1: For diseases like PH3, developing strategies to either restore HOGA1 function or to modulate the upstream pathways to reduce the production of HOGA are promising therapeutic avenues.
A deeper understanding of the multifaceted roles of this compound will undoubtedly open new avenues for the diagnosis and treatment of a range of metabolic disorders and potentially cancer.
References
- 1. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What a difference a hydroxyl makes: mutant IDH, (R)-2-hydroxyglutarate, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of HIF and 2-Oxoglutarate-Dependent Dioxygenases in Controlling Gene Expression in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focusing on the hypoxia-inducible factor pathway: role, regulation, and therapy for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
A Technical Guide to 4-hydroxy-2-oxoglutarate Aldolase (HOGA): Function, Analysis, and Therapeutic Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-hydroxy-2-oxoglutarate aldolase (HOGA), encoded by the HOGA1 gene, is a critical mitochondrial enzyme in the metabolic pathway of hydroxyproline. Its primary function is the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[1][2] Loss-of-function mutations in the HOGA1 gene are the genetic basis for Primary Hyperoxaluria Type 3 (PH3), an autosomal recessive disorder characterized by the overproduction of oxalate, leading to recurrent kidney stones.[3][4] This technical guide provides an in-depth overview of HOGA's function, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic context and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating HOGA's role in metabolism and for professionals involved in the development of therapeutics for PH3.
Core Function and Metabolic Context
Role in Hydroxyproline Catabolism
HOGA is the terminal enzyme in the mitochondrial pathway for the degradation of 4-hydroxyproline, an amino acid primarily derived from the breakdown of collagen.[2][5] This pathway involves four enzymatic steps, with HOGA catalyzing the final retro-aldol cleavage of 4-hydroxy-2-oxoglutarate (HOG) to yield pyruvate and glyoxylate.[2][3] While pyruvate can enter central carbon metabolism for energy production, the resulting glyoxylate is a metabolic precursor to oxalate.[1][6] Under normal physiological conditions, glyoxylate is detoxified by conversion to glycine or glycolate.[2]
Enzymatic Mechanism and Dual Activity
Human HOGA (hHOGA) is a Type I aldolase that utilizes a Schiff base intermediate in its catalytic mechanism.[2][5] The crystal structure of hHOGA has been resolved, revealing a tetrameric assembly and identifying key active site residues, including Lys196 as the nucleophile.[2] In addition to its primary aldolase activity, HOGA also exhibits a secondary oxaloacetate decarboxylase activity, converting oxaloacetate to pyruvate.[7][8] Both reactions appear to utilize the same active site.[7]
Pathophysiological Relevance: Primary Hyperoxaluria Type 3 (PH3)
PH3 is caused by mutations in the HOGA1 gene that lead to a loss of HOGA function.[4][9] This enzymatic deficiency is thought to cause an accumulation of HOG in the mitochondria.[1] The precise mechanism leading to oxalate overproduction is still under investigation, but leading hypotheses suggest that HOG may leak into the cytosol and be converted to glyoxylate by other enzymes, or that high concentrations of HOG may inhibit glyoxylate reductase (GR), an enzyme that detoxifies glyoxylate.[3][7]
Quantitative Data
The following tables summarize the key kinetic parameters for human HOGA (hHOGA) and the effects of specific mutations and inhibitors.
Table 1: Kinetic Parameters of Wild-Type hHOGA1
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| 4-hydroxy-2-oxoglutarate | 40 ± 10 | 1.8 ± 0.1 | 45,000 |
| Oxaloacetate | 290 ± 40 | 1.3 ± 0.1 | 4,500 |
Data sourced from biochemical studies on recombinant human HOGA1.[7]
Table 2: Kinetic Parameters of hHOGA1 Active Site Mutants for 4-hydroxy-2-oxoglutarate
| Mutant | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Fold Decrease in Efficiency |
| S77A | 140 ± 30 | 0.51 ± 0.05 | 3,600 | 9.5 |
| K196A | - | No activity | - | - |
| Y168F | - | No activity | - | - |
Data reflects the importance of these residues in catalysis.[7]
Table 3: Inhibition Constants (Ki) for hHOGA1
| Inhibitor | Substrate | Inhibition Type | Ki |
| Pyruvate | 4-hydroxy-2-oxoglutarate | Competitive | 13 ± 3 µM |
| Pyruvate | Oxaloacetate | Competitive | 20 ± 2 µM |
| α-ketoglutarate | 4-hydroxy-2-oxoglutarate | Competitive | 22 ± 7 mM |
| α-ketoglutarate | Oxaloacetate | Competitive | 10 ± 1 mM |
Pyruvate is a potent competitive inhibitor of both HOGA1 activities.[1][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathway involving HOGA and a typical experimental workflow for its characterization.
Caption: Mitochondrial pathway of 4-hydroxyproline catabolism.
Caption: Experimental workflow for recombinant hHOGA characterization.
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and functional analysis of recombinant human HOGA (hHOGA).
Recombinant Expression and Purification of hHOGA
This protocol is adapted from methodologies describing the expression of hHOGA as a Maltose-Binding Protein (MBP) fusion protein in E. coli.[11]
4.1.1. Cloning:
-
The human HOGA1 gene (mature form, typically excluding the mitochondrial targeting sequence) is subcloned into an expression vector such as pMAL (New England BioLabs).
-
The construct may include a protease cleavage site (e.g., for PreScission Protease) between the MBP tag and the hHOGA sequence to allow for tag removal.
-
The final construct is verified by DNA sequencing.
4.1.2. Expression:
-
The expression plasmid is transformed into a suitable E. coli strain, such as BL21-Gold (DE3).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., 6 L of LB broth) containing the appropriate antibiotic.
-
Cultures are grown at 37°C with shaking until the OD600 reaches 0.5-0.7.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cells are harvested by centrifugation.
4.1.3. Purification:
-
The cell pellet is resuspended in a lysis buffer (e.g., 20 mM TRIS pH 8.0, 200 mM NaCl, supplemented with protease inhibitors).
-
Cells are lysed by sonication or using a cell homogenizer.
-
The lysate is clarified by high-speed centrifugation.
-
The soluble fraction is loaded onto an amylose resin column pre-equilibrated with the lysis buffer.
-
The column is washed extensively with the equilibration buffer to remove unbound proteins.
-
The MBP-hHOGA fusion protein is eluted with the equilibration buffer supplemented with 10 mM maltose.
-
(Optional) For tag cleavage, the eluted protein is dialyzed against a cleavage buffer and incubated with a specific protease (e.g., PreScission Protease).
-
A second affinity chromatography step (e.g., passing through the amylose resin again) can be used to separate the cleaved hHOGA from the MBP tag and any uncleaved fusion protein.
-
The final purification step is typically size-exclusion chromatography to obtain highly pure and homogenous hHOGA. The protein is eluted in a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay or absorbance at 280 nm).
HOGA Enzyme Activity Assays
The activity of HOGA can be measured by quantifying the production of either pyruvate or glyoxylate.
4.2.1. Spectrophotometric Coupled Assay (Pyruvate Detection): This continuous assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[12]
-
Reagents:
-
Assay Buffer: 100 mM TRIS, pH 8.5.
-
NADH Solution: 200 µM in Assay Buffer.
-
LDH: ~10 units/mL (e.g., from rabbit muscle).
-
Substrate: 4-hydroxy-2-oxoglutarate (HOG), 400 µM in Assay Buffer.
-
Enzyme: Purified hHOGA.
-
-
Procedure:
-
In a quartz cuvette, combine the Assay Buffer, NADH solution, and LDH.
-
Add the purified hHOGA enzyme and incubate for a few minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding the HOG substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 5 minutes) using a spectrophotometer with temperature control.
-
The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
4.2.2. HPLC-Based Assay (Glyoxylate Detection): This endpoint assay involves derivatizing the product glyoxylate for quantification by reverse-phase HPLC.[12]
-
Reagents:
-
Reaction Buffer: 100 mM TRIS, pH 8.5.
-
Substrate: 0.5 mM 4-hydroxy-2-oxoglutarate (HOG).
-
Enzyme Source: Purified hHOGA or cell lysates.
-
Stop Solution: 0.5 M Perchloric acid.
-
Derivatization Agent: Phenylhydrazine.
-
-
Procedure:
-
Set up the enzymatic reaction by combining the Reaction Buffer, HOG, and the enzyme source in a microcentrifuge tube.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Centrifuge to pellet any precipitated protein.
-
Transfer the supernatant to a new tube and add the phenylhydrazine derivatization agent.
-
Incubate as required for the derivatization reaction to complete (e.g., in the dark).
-
Analyze the sample by reverse-phase HPLC, using a suitable column and mobile phase to separate the derivatized glyoxylate.
-
Quantify the glyoxylate peak by comparing its area to a standard curve of derivatized glyoxylate.
-
Protein Crystallization
The following provides a general outline for the crystallization of hHOGA, based on published structural studies.[2]
-
Protein Preparation:
-
Highly pure and concentrated hHOGA (e.g., 5-10 mg/mL) is required. The protein should be in a low-salt buffer.
-
The protein solution should be centrifuged or filtered to remove any aggregates immediately before setting up crystallization trials.
-
-
Crystallization Screening:
-
Initial crystallization conditions are typically screened using commercially available sparse-matrix screens.
-
The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.
-
-
Optimization:
-
Once initial crystals ("hits") are obtained, the conditions are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Techniques such as micro-seeding may be employed to improve crystal size and quality.
-
-
Cryo-protection and Data Collection:
-
Before X-ray diffraction analysis, crystals are typically cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation when flash-cooled in liquid nitrogen.
-
Diffraction data is then collected at a synchrotron source.
-
Conclusion
4-hydroxy-2-oxoglutarate aldolase is a key enzyme in hydroxyproline metabolism with significant clinical relevance. A thorough understanding of its function, kinetics, and structure is paramount for elucidating the pathophysiology of Primary Hyperoxaluria Type 3 and for the rational design of novel therapeutic interventions. The protocols and data presented in this guide offer a comprehensive resource to facilitate further research and development in this field. The continued investigation into HOGA's dual enzymatic activities and the metabolic consequences of its deficiency will be crucial for developing effective treatments for patients with PH3.
References
- 1. portlandpress.com [portlandpress.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: Implications for primary hyperoxaluria type-3 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. HOGA1 4-hydroxy-2-oxoglutarate aldolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HOGA1 Gene Mutations of Primary Hyperoxaluria Type 3 in Tunisian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Production of 4-Hydroxy-2-oxoglutaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-2-oxoglutaric acid (HOGA) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific nature makes enzymatic production an attractive and environmentally benign alternative to traditional chemical synthesis. This technical guide provides an in-depth overview of the core principles and methodologies for the enzymatic production of this compound. It details the primary enzymatic routes, offers comprehensive experimental protocols for enzyme purification and reaction execution, and presents quantitative data to inform reaction optimization. Furthermore, this guide includes analytical methods for product quantification and visual workflows to elucidate the key processes involved.
Introduction
This compound, also known as 2-keto-4-hydroxyglutarate, is a dicarboxylic acid that plays a role in various metabolic pathways, most notably in the degradation of hydroxyproline.[1][2] The presence of a chiral center at the C4 position makes it a valuable precursor for the stereoselective synthesis of complex molecules. The enzymatic approach to its production offers significant advantages over conventional chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact.
The primary enzyme utilized for this synthesis is 4-hydroxy-2-oxoglutarate aldolase (HOGA) (EC 4.1.3.16).[3] This enzyme catalyzes the reversible aldol condensation of pyruvate and glyoxylate to form 4-hydroxy-2-oxoglutarate.[3] This guide will focus on the practical aspects of harnessing this enzymatic reaction for the efficient production of this compound.
Enzymatic Pathways for this compound Synthesis
The most well-characterized and utilized enzymatic route for this compound production is the reversible reaction catalyzed by 4-hydroxy-2-oxoglutarate aldolase (HOGA).
The 4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Pathway
HOGA facilitates the carbon-carbon bond formation between the enolate of pyruvate and the aldehyde group of glyoxylate. The reaction is reversible, and driving the equilibrium towards the synthesis of this compound can be achieved by manipulating substrate concentrations.[3]
HOGA has been isolated and characterized from various sources, including bovine liver and E. coli.[2][4] Recombinant human HOGA has also been successfully expressed and purified.[2] While the enzyme from different sources exhibits similar catalytic activity, the optimal reaction conditions may vary. Notably, some HOGAs have been shown to act on both the (R)- and (S)-enantiomers of 4-hydroxy-2-oxoglutarate, indicating a lack of strict stereospecificity in the cleavage reaction.[5] This suggests that the synthesis reaction may also produce a racemic or enantiomerically enriched mixture, depending on the specific enzyme and reaction conditions.
Alternative Enzymatic Routes
While HOGA is the primary enzyme for this transformation, other enzymes have been shown to catalyze the cleavage of 4-hydroxy-2-oxoglutarate, albeit with lower efficiency. One such enzyme is N-acetylneuraminate lyase (NAL).[6] However, its significantly lower catalytic efficiency makes it a less practical choice for preparative-scale synthesis.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic production of this compound.
Purification of 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)
This protocol is adapted from Riedel et al., 2011.[2]
-
Cell Lysis: Resuspend E. coli cell paste in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Chromatography: Load the clarified supernatant onto a Nickel-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged hHOGA from the column using a linear gradient of imidazole (e.g., 20-500 mM).
-
His-tag Cleavage and Dialysis: Pool the fractions containing hHOGA and dialyze against a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove imidazole. If desired, cleave the His-tag using a specific protease (e.g., TEV or thrombin) during dialysis.
-
Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography to remove any remaining contaminants and aggregates.
This protocol is a general outline based on established methods.[4]
-
Homogenization: Homogenize fresh or frozen bovine liver in a suitable buffer.
-
Centrifugation: Perform differential centrifugation to isolate the mitochondrial fraction.
-
Extraction: Extract the mitochondrial proteins.
-
Ammonium Sulfate Fractionation: Precipitate proteins using a stepwise addition of ammonium sulfate. Collect the fraction containing HOGA activity.
-
Chromatography: Subject the active fraction to a series of chromatographic steps, which may include ion-exchange and size-exclusion chromatography, to purify HOGA to homogeneity.
Enzymatic Synthesis of this compound
The following is a general protocol that can be optimized for specific enzymes and desired scales.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine pyruvate and glyoxylate in a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0). The molar ratio of pyruvate to glyoxylate can be varied to optimize the yield.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified HOGA.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of this compound or the consumption of substrates using analytical methods described below.
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction, for example, by adding acid to denature the enzyme.
-
Product Isolation: The product can be isolated and purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
Kinetic Analysis of HOGA Activity
A continuous spectrophotometric assay can be used to determine the kinetic parameters of HOGA by coupling the formation of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH).[6]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5), NADH, lactate dehydrogenase (LDH), and varying concentrations of this compound.
-
Initiation: Start the reaction by adding a small amount of purified HOGA.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.
Quantitative Data
The following tables summarize key quantitative data for the enzymatic production of this compound.
Table 1: Kinetic Parameters of 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Specific Activity (µmol min-1 mg-1) | Reference |
| Human (recombinant) | 4-Hydroxy-2-oxoglutarate | 400 | - | - | 15.8 ± 2.1 | [6] |
| Bovine Kidney | 4-Hydroxy-2-oxoglutarate | - | - | - | 0.2 | [2] |
Note: Data for kcat and kcat/Km for human HOGA were not explicitly provided in the referenced abstract. The specific activity of bovine kidney HOGA represents the purified enzyme.
Table 2: Reaction Conditions for Enzymatic Synthesis
| Enzyme Source | Pyruvate (mM) | Glyoxylate (mM) | Enzyme Conc. | Temperature (°C) | pH | Yield/Conversion | Reference |
| Data not available in the provided search results |
Note: The search results did not provide sufficient data to populate this table with specific yields under varying conditions. Researchers should perform optimization studies to determine the ideal parameters for their specific enzyme and application.
Analytical Methods
Accurate quantification of this compound is crucial for monitoring reaction progress and determining yields.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of organic acids. For this compound, a reversed-phase or ion-exchange column can be employed.
-
Sample Preparation: Terminate the enzymatic reaction and remove the enzyme, for example, by protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Conditions:
-
Column: A C18 column is often suitable for reversed-phase separation.
-
Mobile Phase: An acidic mobile phase, such as a buffer of phosphate or formate at a low pH, is typically used to ensure the analyte is in its protonated form. A gradient of an organic solvent like methanol or acetonitrile may be necessary for optimal separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for non-aromatic organic acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and selectivity, which is particularly useful for complex reaction mixtures or when analyzing low concentrations of the product.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally effective for the analysis of carboxylic acids.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification.
A detailed LC-MS/MS method has been developed for the quantification of the related compound, 2-hydroxyglutarate, which can be adapted for this compound. This involves derivatization to separate enantiomers, followed by analysis on a ZIC-HILIC column.[7] For chiral separation without derivatization, a chiral stationary phase, such as one based on ristocetin, can be employed.
Conclusion
The enzymatic production of this compound using 4-hydroxy-2-oxoglutarate aldolase presents a promising and sustainable method for obtaining this valuable chiral intermediate. This guide has provided a comprehensive overview of the key aspects of this process, from the underlying enzymatic pathway to detailed experimental protocols and analytical techniques. While the provided data offers a solid starting point, further optimization of reaction conditions for specific enzyme sources and production scales is recommended to maximize efficiency and yield. The methodologies and information presented herein are intended to empower researchers and drug development professionals to effectively implement and advance the enzymatic synthesis of this compound for their specific applications.
References
- 1. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Biochemical Studies of Human 4-hydroxy- 2-oxoglutarate Aldolase PDF [en.zlibrary.to]
- 6. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentration of 4-Hydroxy-2-oxoglutaric Acid
An In-depth Technical Guide on 4-Hydroxy-2-oxoglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound (HOG), a key intermediate in the metabolic pathway of hydroxyproline. Due to its direct involvement in the pathophysiology of Primary Hyperoxaluria Type 3 (PH3), understanding its physiological concentrations, metabolic pathways, and methods of quantification is of significant interest to researchers and drug development professionals.
The physiological concentration of this compound in healthy individuals is generally below the limit of detection of current analytical methods. In contrast, elevated levels are observed in patients with Primary Hyperoxaluria Type 3 (PH3), a rare genetic disorder caused by mutations in the HOGA1 gene, which encodes the enzyme 4-hydroxy-2-oxoglutarate aldolase.[1][2] This enzyme is responsible for the cleavage of HOG into pyruvate and glyoxylate.[1][2][3]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a related metabolite, 4-hydroxyglutamate, in human biological samples. It is important to note that detectable concentrations of HOG are primarily reported in the context of PH3.
| Analyte | Biospecimen | Condition | Concentration | Notes |
| This compound (HOG) | Urine, Serum, Liver | Healthy Individuals | < 0.06 µM | Below the limit of detection by ion chromatography coupled with mass spectroscopy (RFIC/MS).[1] |
| This compound (HOG) | Urine, Serum, Liver | Primary Hyperoxaluria Type 3 (PH3) | Detectable levels (specific values not consistently reported in literature) | Accumulates due to deficiency of HOGA1 enzyme.[1] |
| 4-Hydroxyglutamate (4OHGlu) | Urine | Healthy Controls (age-dependent) | < 4.2 µmol/mmol of creatinine | Levels decline with age.[4] |
| 4-Hydroxyglutamate (4OHGlu) | Urine | Primary Hyperoxaluria Type 3 (PH3) | 6.5 to 98 µmol/mmol of creatinine | Significantly increased compared to age-matched controls.[4] |
| 4-Hydroxyglutamate (4OHGlu) | Urine | Obligate Carriers of PH3 mutation | 0.6 to 2.5 µmol/mmol of creatinine | Moderately, but significantly increased compared to age-matched controls (<1.4 µmol/mmol of creatinine).[4] |
Metabolic Pathway of this compound
This compound is a central metabolite in the catabolism of 4-hydroxyproline, an amino acid abundant in collagen. The degradation of 4-hydroxyproline occurs primarily in the mitochondria of liver and kidney cells.[2][3] The pathway involves a series of enzymatic reactions culminating in the formation of HOG, which is then cleaved by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1).[3]
Experimental Protocols for Quantification
The quantification of this compound in biological samples is challenging due to its low physiological concentrations. The most sensitive and specific method reported is ion chromatography coupled with mass spectrometry (RFIC/MS).
Method: Ion Chromatography-Mass Spectrometry (IC-MS)
This method has been successfully used to measure HOG in urine, serum, and liver tissue samples.[1]
Sample Preparation:
-
Biological samples (urine, serum, or tissue homogenates) are typically subjected to a protein precipitation step, followed by centrifugation to remove solid debris.
-
The supernatant is then diluted and filtered prior to injection into the IC-MS system.
Instrumentation:
-
Ion Chromatography (IC) System:
-
Column: AS11-HC anion exchange column (2 x 250 mm) with a guard column.
-
Eluent: Potassium hydroxide (KOH) gradient generated by an eluent generator.
-
Suppressor: ASRS300 suppressor.
-
-
Mass Spectrometer (MS):
-
A single quadrupole mass spectrometer is sufficient for this analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Selected-Ion Monitoring (SIM).
-
m/z for HOG: 161.[1]
-
Quantification:
-
Quantification is achieved by comparing the peak area of HOG in the sample to a standard curve generated from known concentrations of a this compound standard (e.g., the disodium salt).
-
The limit of detection for this method has been reported to be 0.06 µM.[1]
Conclusion
This compound is a critical metabolite in the hydroxyproline degradation pathway. While its physiological concentrations in healthy individuals are exceedingly low, its accumulation in Primary Hyperoxaluria Type 3 makes it a key biomarker for this disease. The analytical methods outlined in this guide, particularly IC-MS, provide the necessary sensitivity for its detection and quantification in a clinical research setting. Further research into the precise roles of HOG and the development of more accessible analytical methods will be crucial for advancing our understanding and treatment of PH3 and related metabolic disorders.
References
- 1. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxyglutamate Is a Biomarker for Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-2-Oxoglutaric Acid: A Potential Biomarker for Primary Hyperoxaluria Type 3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (KHG), also known as 4-hydroxy-2-ketoglutaric acid, is an intermediate metabolite in the catabolism of hydroxyproline. Emerging research has highlighted its potential as a crucial biomarker for the diagnosis and monitoring of Primary Hyperoxaluria Type 3 (PH3), a rare autosomal recessive disorder. PH3 is characterized by excessive production of oxalate, leading to the formation of calcium oxalate kidney stones (nephrolithiasis) and progressive kidney damage. This technical guide provides a comprehensive overview of KHG, its metabolic context, methodologies for its quantification, and its clinical significance as a biomarker.
Metabolic Pathway of this compound
KHG is a key component of the hydroxyproline degradation pathway, which primarily occurs in the mitochondria of liver and kidney cells. A deficiency in the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) disrupts this pathway, leading to the accumulation of KHG. The subsequent metabolic bottleneck is believed to cause a buildup of glyoxylate, a direct precursor to oxalate.
Below is a diagram illustrating the terminal steps of the hydroxyproline catabolic pathway and the central role of KHG.
Quantitative Data
Elevated levels of KHG are a hallmark of PH3. The following table summarizes the reported concentrations of a closely related metabolite, 4-hydroxyglutamate, in urine, which serves as a surrogate indicator for KHG accumulation. Direct quantitative data for KHG is still emerging in the literature.
| Analyte | Condition | Matrix | Concentration (µmol/mmol creatinine) | Reference |
| 4-Hydroxyglutamate | Primary Hyperoxaluria Type 3 | Urine | 6.5 - 98 | |
| 4-Hydroxyglutamate | Healthy Controls | Urine | < 4.2 | |
| 4-Hydroxyglutamate | PH3 Carriers (Parents) | Urine | 0.6 - 2.5 |
Experimental Protocols
Accurate quantification of KHG is essential for its clinical application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Sample Collection and Storage
-
Urine: A random urine sample (5-10 mL) should be collected in a sterile, preservative-free container.
-
Storage: Samples should be frozen at -20°C or lower as soon as possible after collection to ensure the stability of organic acids. For long-term storage, -70°C is recommended. Avoid repeated freeze-thaw cycles.
Experimental Workflow for Urinary Organic Acid Analysis
The general workflow for analyzing urinary organic acids, including KHG, is depicted below.
The Role of 4-Hydroxy-2-oxoglutaric Acid in Primary Hyperoxaluria Type 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary hyperoxaluria type 3 (PH3) is an autosomal recessive genetic disorder characterized by the overproduction of oxalate, leading to recurrent kidney stones and potential kidney damage.[1][2] Unlike primary hyperoxaluria types 1 and 2, which are caused by deficiencies in enzymes directly involved in glyoxylate metabolism, PH3 results from mutations in the HOGA1 gene.[3] This gene encodes the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1), which catalyzes the final step in the degradation of hydroxyproline.[4][5] This guide provides an in-depth technical overview of the role of 4-hydroxy-2-oxoglutaric acid (HOGA), the substrate of the HOGA1 enzyme, in the pathophysiology of PH3.
The Biochemical Basis of Primary Hyperoxaluria Type 3
PH3 is caused by a deficiency of the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1).[6] This enzyme is crucial for the catabolism of hydroxyproline, an amino acid primarily derived from the breakdown of collagen.[3] HOGA1 cleaves its substrate, this compound (HOGA), into pyruvate and glyoxylate.[3][7]
In individuals with PH3, mutations in the HOGA1 gene lead to a non-functional or deficient HOGA1 enzyme.[6] This enzymatic block results in the accumulation of HOGA within the mitochondria of liver and kidney cells.[3] The precise mechanism by which the buildup of HOGA leads to the overproduction of oxalate, the hallmark of PH3, is still under investigation. However, several hypotheses have been proposed:
-
Substrate Shunting: Excess HOGA may be transported out of the mitochondria and metabolized by other cytosolic enzymes to produce glyoxylate, a direct precursor of oxalate.[3]
-
Enzyme Inhibition: The accumulation of HOGA may inhibit the activity of other key enzymes involved in glyoxylate metabolism, such as glyoxylate reductase. This inhibition would lead to an increased availability of glyoxylate for conversion to oxalate.[8]
Quantitative Data in Primary Hyperoxaluria Type 3
The biochemical hallmark of PH3 is the elevated level of HOGA in biological fluids. This, in conjunction with clinical findings, aids in the diagnosis and differentiation of PH3 from other forms of primary hyperoxaluria.
| Parameter | Primary Hyperoxaluria Type 3 (PH3) | Primary Hyperoxaluria Type 1 (PH1) | Primary Hyperoxaluria Type 2 (PH2) | Reference |
| Urinary Oxalate | Lowest among the three types (Median: 1.1 mmol/day/1.73m²) | Median: 1.6 mmol/day/1.73m² | Median: 1.5 mmol/day/1.73m² | [9][10] |
| Urinary Calcium | Highest among the three types (Median: 112 mg/day/1.73m²) | Median: 51 mg/day/1.73m² | Median: 98 mg/day/1.73m² | [9][10] |
| Urinary 4-HOGA | Markedly elevated | Normal | Normal | [11][12] |
| Plasma Oxalate | Mildly elevated, particularly with impaired renal function | Significantly elevated | Elevated | [11] |
| Age of Onset | Median: 2.7 years | Median: 4.9 years | Median: 5.7 years | [9][10] |
| Progression to ESRD | Rare | Common | Less common than PH1 | [10] |
Table 1: Comparative biochemical and clinical features of Primary Hyperoxaluria Types 1, 2, and 3.
| Enzyme | Substrate | Product(s) | K_m_ | V_max_ | Reference |
| HOGA1 | 4-Hydroxy-2-oxoglutarate | Pyruvate + Glyoxylate | Not explicitly stated in the provided results | Not explicitly stated in the provided results | [7][13] |
Table 2: Kinetic parameters of HOGA1 enzyme. While the precise K_m_ and V_max_ values were not found in the search results, their importance in enzyme kinetics is noted.
Experimental Protocols
4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) Enzyme Assay
This protocol is adapted from a standard lactate dehydrogenase (LDH)-coupled enzyme assay used to measure the activity of HOGA1 by monitoring the production of pyruvate.[7]
Principle: The cleavage of HOGA by HOGA1 produces pyruvate. Pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the HOGA1 activity.
Materials:
-
Recombinant human HOGA1 (hHOGA)
-
4-hydroxy-2-oxoglutarate (HOG) substrate
-
NADH
-
Lactate dehydrogenase (LDH)
-
TRIS buffer (100 mM, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM TRIS buffer (pH 8.0), 200 µM NADH, and 10 units of LDH in a total volume of 180 µL.
-
Add 10-100 nM of purified hHOGA to the reaction mixture.
-
Initiate the reaction by adding 20 µL of a stock solution of HOG to achieve the desired final concentration.
-
Immediately place the reaction cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[7]
Measurement of 4-Hydroxy-2-oxoglutarate (HOGA) in Urine and Plasma
This protocol is a generalized method based on liquid chromatography-mass spectrometry (LC-MS) techniques for the quantification of small molecules in biological fluids.[14][15][16]
Principle: HOGA is extracted from the biological matrix (urine or plasma), derivatized to enhance its volatility and ionization efficiency, and then separated and quantified by LC-MS. An internal standard is used for accurate quantification.
Materials:
-
Urine or plasma sample
-
Internal standard (e.g., a stable isotope-labeled HOGA)
-
Derivatization agent (e.g., PFBHA-HCl for oximation followed by a silylating agent like BSTFA)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine or plasma samples on ice.
-
Add a known amount of the internal standard to a specific volume of the sample.
-
Perform a liquid-liquid or solid-phase extraction to isolate HOGA and remove interfering substances.
-
-
Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatization agent and incubate at a specific temperature and time to allow for complete derivatization.
-
-
LC-MS Analysis:
-
Inject the derivatized sample into the LC-MS system.
-
Separate the derivatized HOGA from other components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the derivatized HOGA and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of HOGA.
-
Calculate the concentration of HOGA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Metabolic Flux Analysis
Metabolic flux analysis using stable isotopes (e.g., ¹³C-labeled substrates) can be employed to trace the metabolic fate of HOGA and its precursors in cellular or animal models of PH3.[4][17][18]
Principle: Cells or animals are cultured with a ¹³C-labeled substrate (e.g., ¹³C-hydroxyproline). The incorporation of the ¹³C label into downstream metabolites, including glyoxylate and oxalate, is measured by mass spectrometry. This data is then used in computational models to calculate the flux through different metabolic pathways.
General Workflow:
-
Isotope Labeling: Culture cells or feed animals with a diet containing a ¹³C-labeled precursor of HOGA.
-
Metabolite Extraction: Harvest cells or tissues and perform a rapid quenching and extraction of metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., HOGA, glyoxylate, oxalate, amino acids) using GC-MS or LC-MS.
-
Flux Calculation: Use specialized software to fit the experimental labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.
Signaling Pathways and Experimental Workflows
Figure 1: Metabolic pathway of hydroxyproline degradation and the impact of HOGA1 deficiency in PH3.
Figure 2: Experimental workflow for the HOGA1 enzyme assay.
Figure 3: Diagnostic workflow for Primary Hyperoxaluria Type 3.
Conclusion
This compound plays a central role in the pathophysiology of primary hyperoxaluria type 3. Its accumulation due to the deficiency of the HOGA1 enzyme is the primary metabolic disturbance that leads to the overproduction of oxalate. A thorough understanding of the biochemical consequences of HOGA accumulation is critical for the development of targeted therapies for PH3. The quantitative data and experimental protocols outlined in this guide provide a valuable resource for researchers and clinicians working to unravel the complexities of this rare disease and to develop novel therapeutic strategies. Further research is needed to fully elucidate the mechanisms by which HOGA accumulation drives oxalate production and to identify potential therapeutic targets within this pathway.
References
- 1. jewishgenetics.org [jewishgenetics.org]
- 2. Primary hyperoxaluria: MedlinePlus Genetics [medlineplus.gov]
- 3. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Endogenous Oxalate Production in Primary Hyperoxaluria Type 1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOGA1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Four novel variants identified in primary hyperoxaluria and genotypic and phenotypic analysis in 21 Chinese patients [frontiersin.org]
- 13. Enzyme Kinetics [www2.chem.wisc.edu]
- 14. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 15. Measurement of 4-hydroxynonenal in small volume blood plasma samples: modification of a gas chromatographic-mass spectrometric method for clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
The Genetic Nexus of 4-Hydroxy-2-oxoglutaric Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the HOGA1 Gene, Primary Hyperoxaluria Type 3, and a Roadmap for Future Therapeutic Intervention
Introduction
4-Hydroxy-2-oxoglutaric acid (4HOGA) is a key intermediate in the mitochondrial catabolism of hydroxyproline, an amino acid abundant in collagen. The proper metabolic processing of 4HOGA is critical, and its disruption leads to the rare autosomal recessive disorder, Primary Hyperoxaluria Type 3 (PH3). This technical guide provides a comprehensive overview of the genetic basis of 4HOGA metabolism, focusing on the pivotal role of the HOGA1 gene and its protein product, 4-hydroxy-2-oxoglutarate aldolase. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular pathology of PH3, quantitative data on disease biomarkers, and established experimental protocols to facilitate further research and therapeutic development.
The Central Role of the HOGA1 Gene
The metabolism of 4HOGA is primarily governed by the HOGA1 gene, located on chromosome 10. This gene encodes the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA), which catalyzes the final step in the hydroxyproline degradation pathway.[1][2] The HOGA enzyme cleaves 4-hydroxy-2-oxoglutarate into two smaller molecules: pyruvate and glyoxylate.[1][2] Pyruvate can then enter central energy metabolism, while the fate of glyoxylate is critical in the context of PH3 pathology.
Mutations in the HOGA1 gene are the genetic basis of Primary Hyperoxaluria Type 3.[2][3] These mutations typically lead to a loss of function of the HOGA enzyme, resulting in the accumulation of its substrate, 4-hydroxy-2-oxoglutarate, in the mitochondria.[2][3] While the precise mechanism is still under investigation, this accumulation is believed to drive the overproduction of oxalate.[2][3] One hypothesis suggests that excess 4HOGA may leak into the cytosol and be converted to glyoxylate by other enzymes, which is then oxidized to oxalate.[3] Another theory posits that the buildup of 4HOGA may inhibit other mitochondrial enzymes, such as glyoxylate reductase, leading to an increase in the glyoxylate pool available for oxalate synthesis.[4]
Quantitative Data in Primary Hyperoxaluria Type 3
The diagnosis and monitoring of PH3 rely on the quantification of specific metabolites in urine and plasma. The following tables summarize key quantitative data from studies on PH3 patients compared to healthy controls.
| Metabolite | Patient Group | Concentration Range | Units | Reference |
| Urine Oxalate | PH3 Patients | > 0.7 (may intermittently be 0.4-0.7) | mmol/1.73 m²/24 hours | [1] |
| Normal | < 0.46 | mmol/1.73 m²/24 hours | [1] | |
| Plasma Oxalate | PH3 Patients (CKD stages 1-3A) | 1.6 - 20 | µmol/L | [1] |
| Urine 4-Hydroxy-2-oxoglutarate (HOG) | PH3 Patients | Significantly Increased | - | [1] |
| Healthy Individuals | Below limit of detection (<0.06) | µM | [4] | |
| Urine 4-Hydroxyglutamate (4OHGlu) | PH3 Patients | 6.5 - 98 | µmol/mmol creatinine | |
| Age-matched Controls | < 4.2 | µmol/mmol creatinine | ||
| Obligatory Carriers (Parents) | 0.6 - 2.5 | µmol/mmol creatinine | ||
| Age-matched Controls | < 1.4 | µmol/mmol creatinine | ||
| Blood 4-Hydroxyglutamate (4OHGlu) (Newborn Screening) | PH3 Patient | 37 | µmol/L | |
| Controls | < 2.53 | µmol/L |
Table 1: Metabolite Levels in Primary Hyperoxaluria Type 3
| Enzyme | Substrate | Kinetic Parameter | Value | Units | Reference |
| Wild-Type human HOGA1 | 4-Hydroxy-2-oxoglutarate | Specific Activity | 15.8 ± 2.1 | µmol/min/mg | [4] |
| E. coli N-acetylneuraminate lyase (EcNAL) | N-acetylneuraminate (Neu5Ac) | kcat | - | - | [4] |
| KM | - | - | [4] | ||
| 4-Hydroxy-2-oxoglutarate (HOG) | kcat | 135-fold reduction vs Neu5Ac | - | [4] | |
| kcat/KM | 161-fold reduction vs Neu5Ac | - | [4] |
Table 2: Kinetic Data for HOGA1 and a Related Enzyme
Signaling Pathways and Experimental Workflows
To visualize the metabolic and experimental processes, the following diagrams are provided in DOT language.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for the diagnosis of Primary Hyperoxaluria Type 3.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 4HOGA metabolism and PH3.
HOGA1 Gene Sequencing
Objective: To identify mutations in the HOGA1 gene from patient genomic DNA.
Methodology:
-
Genomic DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard commercial kit.
-
PCR Amplification: The exons and flanking intronic regions of the HOGA1 gene are amplified by polymerase chain reaction (PCR). Primers are designed to anneal to the intronic sequences flanking each exon.
-
PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs, primers, and polymerase.
-
Sanger Sequencing: The purified PCR products are subjected to bidirectional Sanger sequencing using the same primers as in the PCR amplification step.
-
Sequence Analysis: The resulting DNA sequences are aligned to the HOGA1 reference sequence (e.g., from NCBI) to identify any nucleotide variations.
Measurement of 4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Activity
Objective: To determine the enzymatic activity of HOGA in biological samples or with recombinant protein.
Methodology (Coupled Enzyme Assay):
This assay measures the production of pyruvate from the cleavage of 4HOGA by coupling it to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing Tris buffer (pH 8.5), NADH, and lactate dehydrogenase.[4]
-
Enzyme/Sample Addition: The enzyme source (e.g., purified recombinant HOGA, cell lysate, or mitochondrial fraction) is added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, 4-hydroxy-2-oxoglutarate (HOG).[4]
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation of Activity: The rate of NADH oxidation is used to calculate the specific activity of the HOGA enzyme, typically expressed as µmol of pyruvate produced per minute per milligram of protein.[4]
Site-Directed Mutagenesis of HOGA1
Objective: To introduce specific mutations into the HOGA1 cDNA to study the functional consequences of these mutations on enzyme activity.
Methodology:
-
Primer Design: Complementary oligonucleotide primers (forward and reverse) are designed containing the desired mutation in the center, flanked by 15-20 nucleotides of correct sequence on both sides.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase with a plasmid containing the wild-type HOGA1 cDNA as the template and the mutagenic primers. The entire plasmid is amplified.
-
Template DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental (wild-type) DNA template, leaving the newly synthesized, unmethylated, mutated plasmid DNA.
-
Transformation: The DpnI-treated plasmid DNA is transformed into competent E. coli cells.
-
Plasmid Purification and Sequencing: Plasmids are purified from individual bacterial colonies and sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.
Conclusion and Future Directions
The genetic basis of this compound metabolism is centered on the function of the HOGA1 gene and its product, 4-hydroxy-2-oxoglutarate aldolase. Loss-of-function mutations in HOGA1 lead to Primary Hyperoxaluria Type 3, a disease characterized by the accumulation of 4HOGA and consequent overproduction of oxalate, leading to nephrolithiasis. This technical guide has provided a detailed overview of the molecular genetics, key quantitative data, and essential experimental protocols for the study of this metabolic pathway.
Future research should focus on elucidating the precise molecular link between 4HOGA accumulation and oxalate overproduction. A deeper understanding of the substrate specificity and regulation of the HOGA enzyme will be crucial. Furthermore, the development of high-throughput screening assays for HOGA activators could pave the way for novel therapeutic strategies for PH3. The experimental protocols detailed herein provide a solid foundation for researchers and drug development professionals to advance our understanding and treatment of this debilitating genetic disorder.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 3. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structural Analysis of 4-hydroxy-2-oxoglutarate Aldolase (HOGA)
Introduction
4-hydroxy-2-oxoglutarate aldolase (HOGA), also known as HOGA1, is a crucial enzyme in the mitochondrial catabolism of hydroxyproline.[1][2] It catalyzes the final step in this pathway: a retro-aldol cleavage of 4-hydroxy-2-oxoglutarate (HOG) to yield pyruvate and glyoxylate.[1][3][4] The HOGA1 gene provides the instructions for making this enzyme, which is primarily found in the liver and kidneys.[2][5]
The clinical significance of HOGA is underscored by its direct link to Primary Hyperoxaluria Type 3 (PH3), a rare autosomal recessive disorder.[5][6][7] Loss-of-function mutations in the HOGA1 gene lead to a deficiency of the HOGA enzyme.[8][9] This deficiency causes the substrate, HOG, to accumulate, which is thought to drive the overproduction of oxalate, leading to the formation of calcium oxalate kidney stones (nephrolithiasis) and potential kidney failure.[2][6][7][10] Understanding the intricate three-dimensional structure of HOGA is paramount for elucidating its catalytic mechanism and for developing therapeutic strategies to address PH3.
This guide provides a comprehensive overview of the structural biology of human HOGA, detailing its architecture, catalytic mechanism, relevant quantitative data, and the experimental protocols used for its analysis.
Structural and Functional Overview
Oligomeric State and Overall Fold
Structural studies of human HOGA (hHOGA) have revealed that it functions as a tetramer.[1][3] This is in contrast to other functionally similar enzymes like the trimeric 2-keto-3-deoxy-phosphogluconate aldolases (KDPGA), despite both catalyzing a similar retro-aldol cleavage reaction.[1][3][4] Sequence comparisons and structural analysis show that HOGA is more closely related to the tetrameric bacterial dihydrodipicolinate synthases (DHDPS), although the direction of the reaction it catalyzes is reversed.[1][3][11]
The crystal structure of hHOGA bound to pyruvate has been determined at a resolution of 1.97 Å, providing detailed insights into its active site and catalytic machinery.[1][3][11] Several structures for this class of enzymes are available in the Protein Data Bank (PDB), with accession codes including 3S5N for human HOGA.[11][12]
The Active Site and Catalytic Mechanism
Human HOGA utilizes a Type I aldolase mechanism, which is characterized by the formation of a Schiff base intermediate with its substrate.[1][11] This process is facilitated by a constellation of key amino acid residues within the active site, identified through a combination of X-ray crystallography and site-directed mutagenesis studies.[1][13]
Key Active Site Residues:
-
Lys196: Acts as the critical nucleophile. Its amino group attacks the keto group of the substrate (HOG) to form a covalent Schiff base intermediate.[1][3][11]
-
Tyr168 and Ser77: These residues are components of a proton relay system. They are essential for the proton shuttling required during catalysis.[1][6][11]
-
Asn78 and Ser198: These residues play a unique role in facilitating substrate binding and ensuring proper orientation within the active site.[1][11]
-
Tyr140: This residue, contributed from an adjacent monomer in the tetrameric assembly, also forms part of the active site.[14]
The catalytic cycle involves the formation of the Schiff base, followed by C-C bond cleavage to release glyoxylate. The remaining pyruvate-enamine intermediate is then hydrolyzed to release pyruvate and regenerate the free enzyme.
Quantitative Data
The following tables summarize key quantitative data from structural and kinetic analyses of human HOGA.
Table 1: Crystallographic Data for Human HOGA (PDB: 3S5N)
| Parameter | Value |
| PDB ID | 3S5N |
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 2.50 |
| R-Value Work | 0.212 |
| R-Value Free | 0.246 |
| Organism | Homo sapiens |
| Expression System | Escherichia coli |
| Classification | LYASE |
Data sourced from the RCSB Protein Data Bank.[11]
Table 2: Steady-State Kinetic Parameters for hHOGA1 and S77A Mutant
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| hHOGA1 | 4-hydroxy-2-oxoglutarate | 36 ± 4 | 1.9 ± 0.04 | 5.3 x 104 |
| hHOGA1 | Oxaloacetate | 140 ± 20 | 1.1 ± 0.04 | 7.9 x 103 |
| S77A | 4-hydroxy-2-oxoglutarate | 140 ± 20 | 0.8 ± 0.03 | 5.6 x 103 |
| S77A | Oxaloacetate | 200 ± 40 | 0.28 ± 0.01 | 1.4 x 103 |
Kinetic analyses demonstrate that the S77A mutation significantly reduces the catalytic efficiency for both substrates.[6]
Table 3: Inhibition of Human HOGA1
| Inhibitor | Inhibition Type | Ki | Notes |
| Pyruvate | Competitive | Micromolar | A potent competitive inhibitor, binding as a stable Schiff base adduct.[6][13][15] |
| α-ketoglutarate | Weak | Millimolar | A structurally similar but weak inhibitor.[6][15] |
Visualizations: Pathways and Workflows
Metabolic Pathway
Caption: The mitochondrial pathway for hydroxyproline catabolism, highlighting the role of HOGA.
Catalytic Mechanism
Caption: A simplified logical flow of the Type I aldolase mechanism employed by HOGA.
Experimental Workflow
Caption: Standard experimental workflow for the analysis of HOGA and its variants.
Experimental Protocols
Recombinant Expression and Purification of Human HOGA
This protocol describes the expression and purification of the mature form of human HOGA (residues 26-327, excluding the mitochondrial targeting sequence) in E. coli.
Methodology:
-
Cloning: The HOGA1 gene is subcloned into an expression vector such as pMal (New England BioLabs), which allows for the expression of the target protein as a fusion with Maltose Binding Protein (MBP). An intervening protease cleavage site (e.g., for PreScission protease) is typically engineered between the MBP tag and the HOGA sequence to facilitate tag removal.[10]
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow the transformed E. coli in a large volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
-
Purification:
-
Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, with protease inhibitors).
-
Lyse the cells using sonication or a French press and clarify the lysate by ultracentrifugation.
-
Apply the supernatant to an amylose resin column pre-equilibrated with lysis buffer. The MBP-HOGA fusion protein will bind to the resin.
-
Wash the column extensively with buffer to remove unbound proteins.
-
Elute the fusion protein using a buffer containing maltose (e.g., 10 mM).
-
(Optional) Cleave the MBP tag by incubating the eluted protein with PreScission protease.
-
Perform a final purification step using size-exclusion chromatography (SEC) to separate HOGA from the cleaved MBP tag and any remaining impurities.
-
-
Storage: Concentrate the purified protein, flash-freeze aliquots in liquid nitrogen, and store at -80°C.[16]
Site-Directed Mutagenesis of HOGA
This protocol is used to introduce specific point mutations into the HOGA1 gene to study the function of individual amino acid residues.
Methodology:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The primers should be ~25-45 bases in length with the mutation located in the center.
-
PCR Amplification: Use a high-fidelity DNA polymerase to perform a polymerase chain reaction (PCR) with the plasmid containing the wild-type HOGA1 gene as the template and the mutagenic primers. Commercial kits like the QuikChange Site-Directed Mutagenesis Kit (Stratagene) are commonly used.[10][17]
-
Template Digestion: Digest the parental, non-mutated DNA template using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA (the parental plasmid DNA isolated from E. coli is methylated, while the newly synthesized PCR product is not).
-
Transformation: Transform the nicked, mutated plasmid DNA into a highly competent E. coli strain. The nicks in the plasmid are repaired by the bacterial host.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Enzyme Activity Assay (LDH-Coupled)
This continuous spectrophotometric assay measures HOGA activity by quantifying the rate of pyruvate production. The pyruvate produced by HOGA is used as a substrate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette. A typical 200 µL reaction contains:
-
100 mM TRIS buffer, pH 8.5
-
200 µM NADH
-
~200 mU of lactate dehydrogenase (LDH)
-
A known concentration of purified HOGA enzyme (e.g., 75-1500 nM).[16]
-
-
Initiation: Initiate the reaction by adding the substrate, 4-hydroxy-2-oxoglutarate (HOG), to a final concentration of 400 µM or as required for kinetic analysis.[16]
-
Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically 5 minutes for wild-type HOGA).[16]
-
Calculation: Calculate the reaction rate using the Beer-Lambert law and the molar extinction coefficient for NADH (ε = 6220 M-1cm-1).[16] This rate corresponds to the rate of pyruvate formation. For variants with very low activity, the reaction may need to proceed for a longer duration before measurement.[16]
Synthesis of 4-hydroxy-2-oxoglutarate (HOG)
The substrate for HOGA is not commercially available and must be synthesized.
Methodology:
-
Reaction Setup: The synthesis is achieved via a base-catalyzed aldol condensation between oxaloacetate and glyoxylate.[4]
-
Condensation: Dissolve glyoxylate and oxaloacetate in a 1:1 molar ratio in a solution of 0.1 M KOH. Adjust the pH to 12 with 10 M KOH and allow the reaction to proceed overnight.[4]
-
Monitoring: The consumption of glyoxylate can be monitored using a phenylhydrazine assay.
-
Decarboxylation: After the reaction is complete, slowly decrease the pH to ~5.5 using concentrated HCl. This step causes vigorous bubbling as the unreacted oxaloacetate is decarboxylated.[4] The resulting solution contains a racemic mixture of HOG.
Conclusion and Future Directions
The detailed structural and biochemical analyses of 4-hydroxy-2-oxoglutarate aldolase have been instrumental in defining its catalytic mechanism and its crucial role in hydroxyproline metabolism. The high-resolution crystal structure provides a clear blueprint of the active site, revealing the key residues essential for substrate binding and catalysis. This structural knowledge is the foundation for understanding the molecular consequences of mutations found in patients with Primary Hyperoxaluria Type 3.[1]
Studies on PH3-associated HOGA variants show that these mutations often lead to protein instability, aggregation, and a complete loss of enzymatic activity.[10] For drug development professionals, this structural information is invaluable. It opens the door to structure-based drug design approaches, such as the development of pharmacological chaperones that could potentially bind to and stabilize mutant HOGA proteins, thereby restoring partial or full activity.[1][3] Further investigation into the allosteric regulation of HOGA and the precise mechanism by which HOG accumulation leads to oxalate overproduction will continue to be critical areas of research.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The enzyme 4-hydroxy-2-oxoglutarate aldolase is deficient in primary hyperoxaluria type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 13. uniprot.org [uniprot.org]
- 14. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 15. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
cellular location of 4-Hydroxy-2-oxoglutaric acid metabolism
An In-depth Technical Guide to the Cellular Location of 4-Hydroxy-2-oxoglutaric Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (HOGA) is a key intermediate in the metabolic pathway of hydroxyproline, an amino acid abundant in collagen. The cellular compartmentalization of HOGA metabolism is critical for maintaining metabolic homeostasis, and its dysregulation is directly implicated in Primary Hyperoxaluria Type 3 (PH3). This technical guide provides a comprehensive overview of the cellular location of HOGA metabolism, focusing on the enzymes and pathways involved. It synthesizes findings from biochemical and cellular studies, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the core metabolic pathways and workflows.
Primary Cellular Location: The Mitochondria
The catabolism of 4-hydroxyproline is predominantly a mitochondrial process.[1][2] This pathway involves a sequence of four enzymes that convert hydroxyproline into pyruvate and glyoxylate.[1][2][3]
-
Hydroxyproline Oxidase (HPOX): Initiates the pathway.
-
Δ1-pyrroline-5-carboxylate dehydrogenase (1P5CDH): Catalyzes the second step.
-
Aspartate aminotransferase (AspAT): Involved in the third step of the conversion.
-
4-hydroxy-2-oxoglutarate aldolase (HOGA): The terminal enzyme, which cleaves HOGA into pyruvate and glyoxylate.[1][4]
The HOGA enzyme, encoded by the HOGA1 gene, is localized within the mitochondria of liver and kidney cells.[4][5] Its function is crucial for the final step of the hydroxyproline degradation pathway.[4] The products of this reaction have distinct metabolic fates: pyruvate can enter central energy metabolism within the mitochondria, while glyoxylate is further metabolized in both mitochondria and peroxisomes.[1][2][3][5]
Evidence for Cytosolic Metabolism
While the primary pathway for HOGA metabolism is mitochondrial, evidence suggests that under certain conditions, particularly in the context of HOGA1 deficiency (PH3), HOGA can be metabolized in the cytosol.[6] In PH3, loss-of-function mutations in the HOGA1 gene lead to an accumulation of HOGA within the mitochondria.[5]
It is hypothesized that this excess mitochondrial HOGA is then transported into the cytosol.[5][6] In the cytosol, an as-yet-unidentified aldolase with non-specific activity can cleave the accumulated HOGA into glyoxylate and pyruvate.[6] This cytosolic production of glyoxylate is significant because it becomes available to cytosolic lactate dehydrogenase (LDH), which can convert it to oxalate, leading to the hyperoxaluria characteristic of PH3.[6] Studies in mouse models of PH3 and human hepatocyte cell lines have demonstrated HOGA metabolism in both mitochondrial and cytosolic fractions.[6][7]
Furthermore, the reduction of HOGA to dihydroxyglutarate (DHG) has been observed, with the highest activity found in the liver and kidney. This reductive pathway is enhanced in the cytosolic compartment and prefers NADPH as a cofactor.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on HOGA metabolism.
Table 1: Subcellular HOGA Metabolism Activity
| Cellular Fraction | HOG Decrease (%) | Cell Line | Reference |
|---|---|---|---|
| Mitochondrial | ~99% | SK-HEP-1 | [6] |
| Cytosolic | ~99% | SK-HEP-1 |[6] |
Table 2: HOGA to Dihydroxyglutarate (DHG) Reductive Activity in Hoga1 Knock-out Mice
| Tissue/Cellular Fraction | Relative Activity | Cofactor Preference | Reference |
|---|---|---|---|
| Liver | High | NADPH | [8] |
| Kidney Cortex | High | NADPH | [8] |
| Liver Cytosol | Enhanced | NADPH | [7][8] |
| Liver Mitoplasts | - | - |[8] |
Key Experimental Protocols
Detailed methodologies are crucial for studying the subcellular location of HOGA metabolism. Below are protocols for key experiments cited in the literature.
Subcellular Fractionation and Western Blotting
This protocol is used to separate cellular compartments and determine the localization of specific proteins like HOGA1.
-
Tissue/Cell Homogenization: Homogenize fresh liver or kidney tissue, or cultured cells (e.g., SK-HEP-1) in an ice-cold isotonic buffer (e.g., containing sucrose, Tris-HCl, and EDTA) using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondrial fraction.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction. The final supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for HOGA1.
-
Use antibodies for marker proteins to confirm fraction purity: Cytochrome C for mitochondria, and a cytosolic protein like GAPDH for the cytosol.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect using a chemiluminescent substrate. The presence of a band for HOGA1 exclusively in the mitochondrial lane confirms its localization.[4]
-
Enzyme Activity Assays
These assays measure the metabolic activity in different cellular fractions.
A. HOG Aldolase Activity via Coupled Reaction with Lactate Dehydrogenase (LDH)
This assay measures the formation of pyruvate and glyoxylate from HOG in the cytosolic fraction.[6]
-
Reaction Mixture: Prepare a reaction buffer containing NADH, recombinant LDH, and the cytosolic fraction.
-
Initiate Reaction: Start the reaction by adding HOG as the substrate.
-
Spectrophotometric Measurement: Monitor the decrease in NADH absorbance at 340 nm over time. The oxidation of NADH to NAD+ is coupled to the reduction of pyruvate and glyoxylate by LDH, and the rate of absorbance decrease is proportional to the rate of HOG cleavage.
-
Control: Run a parallel reaction without the addition of HOG to measure the background rate of NADH oxidation. The difference in slopes between the HOG-containing reaction and the control indicates the cytosolic HOG-aldolase activity.[6]
B. HOG Metabolism Measured by Gas Chromatography-Mass Spectrometry (GC-MS)
This method directly measures the depletion of the substrate (HOG).[6]
-
Incubation: Incubate a known concentration of HOG with either the mitochondrial or cytosolic fractions for a defined period (e.g., 2 hours).
-
Protein Removal: Stop the reaction and remove proteins by ultrafiltration.
-
Derivatization: Chemically derivatize the metabolites in the protein-free supernatant to make them volatile for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system to separate and quantify the remaining HOG.
-
Comparison: Compare the amount of HOG remaining in the samples incubated with cellular fractions to a control sample where HOG was incubated with a protein-depleted fraction. A significant decrease in HOG indicates metabolic activity.[6]
Visualizations
Diagram 1: Mitochondrial Hydroxyproline Catabolism
Caption: The primary pathway for hydroxyproline breakdown occurs within the mitochondria.
Diagram 2: Experimental Workflow for Subcellular Fractionation
Caption: A standard workflow for separating mitochondrial and cytosolic fractions.
Diagram 3: HOGA Metabolism in Primary Hyperoxaluria Type 3 (PH3)
Caption: In PH3, HOGA buildup in mitochondria leads to cytosolic oxalate production.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 4. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to 4-Hydroxy-2-oxoglutaric Acid: From Chemical Identity to Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-hydroxy-2-oxoglutaric acid, a key intermediate in amino acid metabolism. This document covers its chemical identity, including a detailed list of synonyms and structural information, and delves into its role in significant metabolic pathways. Furthermore, it outlines experimental methodologies for its study, catering to the needs of researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.
Chemical Identity and Structure
This compound is a dicarboxylic acid with the molecular formula C₅H₆O₆ and a molecular weight of 162.10 g/mol .[1] It is characterized by the presence of both a hydroxyl (-OH) and a keto (=O) group, making it a crucial molecule in various biochemical transformations.
Synonyms and Identifiers
A comprehensive understanding of a molecule's nomenclature is vital for effective literature research and communication. The following table summarizes the various names and chemical identifiers for this compound.
| Category | Identifier Type | Value |
| Systematic & Common Names | IUPAC Name | 2-hydroxy-4-oxopentanedioic acid[1] |
| Other Names | 2-Keto-4-hydroxyglutarate[1], 4-Hydroxy-2-ketoglutaric acid, 2-Oxo-4-hydroxyglutaric acid | |
| Chemical Identifiers | CAS Number | 1187-99-1[1] |
| PubChem CID | 599[1] | |
| ChEBI ID | CHEBI:30923[1] | |
| InChI | InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)[1] | |
| InChIKey | WXSKVKPSMAHCSG-UHFFFAOYSA-N[1] | |
| SMILES | C(C(C(=O)O)O)C(=O)C(=O)O[1] |
Chemical Structure
The chemical structure of this compound is fundamental to its reactivity and biological function. Below is a 2D representation of the molecule.
Metabolic Significance
This compound is a key metabolite in the degradation pathway of hydroxyproline, an amino acid abundant in collagen. This pathway is crucial for maintaining amino acid homeostasis and has implications in certain metabolic disorders.
Role in Hydroxyproline Catabolism
The breakdown of hydroxyproline occurs primarily in the mitochondria of the liver and kidneys.[2] this compound is formed in the penultimate step of this pathway. The final step involves the cleavage of this compound by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) into pyruvate and glyoxylate.[2]
The generated pyruvate can enter central carbon metabolism, while glyoxylate is further metabolized. Dysregulation of this pathway, particularly mutations in the HOGA1 gene, can lead to the accumulation of 4-hydroxy-2-oxoglutarate and is associated with Primary Hyperoxaluria Type III, a rare genetic disorder characterized by excessive oxalate production and kidney stone formation.[2]
The following diagram illustrates the terminal steps of the hydroxyproline degradation pathway, highlighting the central role of this compound.
Caption: Terminal steps of the hydroxyproline degradation pathway.
Experimental Protocols
For researchers investigating this compound, standardized experimental protocols are essential for reproducible and reliable results. This section outlines key methodologies.
Chemical Synthesis
While commercially available, the synthesis of this compound may be necessary for specific research applications, such as isotopic labeling. A common synthetic approach involves the aldol condensation of glyoxylate and pyruvate. This method, however, often results in a mixture of isomers and requires careful purification. A more controlled synthesis can be achieved through enzymatic methods, utilizing aldolases that can catalyze the formation of this compound from its precursors.
Quantification in Biological Samples
Accurate quantification of this compound in biological matrices like urine and plasma is critical for studying its role in health and disease. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for this purpose.
Principle: This method involves the separation of the analyte from other components in a complex biological sample by HPLC, followed by its detection and quantification by MS based on its unique mass-to-charge ratio.
General Protocol Outline:
-
Sample Preparation:
-
Thaw frozen plasma or urine samples on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC column (e.g., a reversed-phase C18 column or a HILIC column for polar compounds).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (MS/MS) operating in negative ion mode.
-
Employ selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the deprotonated molecule) and its characteristic fragment ions.
-
Note: The development and validation of a specific LC-MS/MS method for this compound would require optimization of sample preparation, chromatography, and mass spectrometry parameters.
Enzymatic Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA)
Measuring the activity of HOGA is crucial for understanding its function and the impact of mutations. A common method is a coupled-enzyme spectrophotometric assay.
Principle: The activity of HOGA is determined by measuring the rate of pyruvate production from the cleavage of this compound. The pyruvate produced is then used as a substrate by lactate dehydrogenase (LDH), which catalyzes its reduction to lactate with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Experimental Workflow:
Caption: Workflow for the coupled-enzyme assay of HOGA activity.
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NADH solution
-
Lactate Dehydrogenase (LDH)
-
This compound solution (substrate)
-
Sample containing HOGA (e.g., cell lysate, purified enzyme)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and LDH in a cuvette or microplate well.
-
Add the sample containing HOGA to the reaction mixture and incubate briefly to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. This rate is directly proportional to the HOGA activity in the sample.
This technical guide provides a solid foundation for researchers and professionals working with this compound. By consolidating information on its chemical properties, metabolic importance, and key experimental protocols, this document aims to facilitate further research and development in this critical area of biochemistry.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 4-Hydroxy-2-oxoglutaric Acid in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (4H2OGA), also known as 2-keto-4-hydroxyglutarate, is a key intermediate in the metabolic pathway of hydroxyproline, a major component of collagen.[1][2][3] Dysregulation of 4H2OGA metabolism has been implicated in certain metabolic disorders, such as Primary Hyperoxaluria Type 3.[1][2] Accurate quantification of 4H2OGA in tissue samples is crucial for understanding its physiological and pathological roles, and for the development of potential therapeutic interventions.
This document provides detailed application notes and protocols for the quantification of 4H2OGA in tissue samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As literature specifically detailing the quantification of 4H2OGA is limited, the following protocols are based on established methods for similar organic acids, such as 2-hydroxyglutarate (2-HG).
Signaling Pathway: Hydroxyproline Metabolism
The catabolism of hydroxyproline occurs primarily in the mitochondria of the liver and kidney. This pathway involves a series of enzymatic reactions that convert hydroxyproline to glyoxylate and pyruvate. 4H2OGA is a central intermediate in this pathway.
Caption: Mitochondrial pathway for hydroxyproline catabolism.
Experimental Protocols
Tissue Sample Preparation
Proper sample collection and preparation are critical for accurate quantification of metabolites.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortars and pestles
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Microcentrifuge tubes
-
Cold 80% methanol (-80°C)
-
Internal standard (IS) solution (e.g., ¹³C-labeled 4H2OGA or a structurally similar labeled organic acid)
Protocol:
-
Excise tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity.
-
Store frozen tissue at -80°C until extraction.
-
Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.
-
Add a pre-determined amount of internal standard to the tube.
-
Add 1 mL of cold 80% methanol per 50 mg of tissue.
-
Homogenize the tissue using a pre-chilled homogenizer.
-
Incubate the homogenate at -20°C for 30 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted metabolites.
-
The supernatant can be directly used for LC-MS/MS analysis or dried down for derivatization for GC-MS analysis.
Caption: Workflow for tissue sample preparation.
Quantification by LC-MS/MS
This method is highly sensitive and specific for the quantification of organic acids.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Reversed-phase C18 column or a HILIC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
4H2OGA analytical standard
-
Internal standard
Protocol:
-
Sample Preparation: Use the supernatant from the tissue extraction protocol. If necessary, dilute the sample with the initial mobile phase conditions.
-
LC Separation:
-
Inject 5-10 µL of the sample onto the LC column.
-
Use a gradient elution to separate 4H2OGA from other metabolites. A typical gradient might be:
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12-12.1 min: 98% to 2% B
-
12.1-15 min: 2% B
-
-
The flow rate is typically 0.3-0.5 mL/min.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in negative mode.
-
Monitor the precursor-to-product ion transitions for 4H2OGA and the internal standard in Multiple Reaction Monitoring (MRM) mode. While specific transitions for 4H2OGA are not widely published, they can be determined by infusing a standard solution. Based on its structure (MW: 162.1 g/mol ) and similar compounds like 2-oxoglutaric acid (precursor: 145.0), potential precursor ion would be [M-H]⁻ at m/z 161.0. Product ions would result from fragmentation of the precursor.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the 4H2OGA analytical standard.
-
Calculate the concentration of 4H2OGA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Quantification by GC-MS
GC-MS is a robust technique for metabolite quantification, but requires derivatization to make the analytes volatile.
Materials:
-
GC-MS system
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or methoxyamine hydrochloride in pyridine)
-
Ethyl acetate
-
Nitrogen evaporator
Protocol:
-
Derivatization:
-
Dry down the supernatant from the tissue extraction under a stream of nitrogen.
-
For methoximation (to protect keto groups), add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 60 minutes.
-
For silylation (to derivatize hydroxyl and carboxyl groups), add 80 µL of BSTFA + 1% TMCS and incubate at 70°C for 60 minutes.
-
-
GC Separation:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
A typical temperature program might be:
-
Initial temperature: 70°C, hold for 2 min
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 min
-
-
-
MS Detection:
-
Use electron ionization (EI) at 70 eV.
-
Acquire data in full scan mode to identify the derivatized 4H2OGA peak based on its mass spectrum and retention time.
-
For quantification, use selected ion monitoring (SIM) of characteristic ions of the derivatized 4H2OGA.
-
-
Quantification:
-
Generate a standard curve with derivatized 4H2OGA standards.
-
Quantify the amount of 4H2OGA in the samples based on the standard curve.
-
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different tissue types or experimental conditions.
Table 1: Hypothetical Quantitative Data for 4H2OGA in Various Tissues
| Tissue Type | 4H2OGA Concentration (nmol/g tissue) | Standard Deviation |
| Liver | 15.2 | 2.1 |
| Kidney | 25.8 | 3.5 |
| Brain | 5.1 | 0.8 |
| Muscle | 2.3 | 0.4 |
Conclusion
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for the Analysis of 4-Hydroxy-2-oxoglutaric Acid by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (HOGA), also known as 2-keto-4-hydroxyglutarate, is a key intermediate in the metabolic pathway of hydroxyproline, an amino acid abundant in collagen.[1] The degradation of hydroxyproline involves a series of enzymatic reactions, with the final step being the cleavage of HOGA into glyoxylate and pyruvate by the enzyme 4-hydroxy-2-oxoglutarate aldolase.[1] Dysregulation of this pathway is associated with Primary Hyperoxaluria Type 3, a rare genetic disorder characterized by the excessive urinary excretion of oxalate, leading to the formation of kidney stones.[2] Accurate and sensitive quantification of this compound in biological matrices is therefore crucial for studying the pathophysiology of this disease and for the development of potential therapeutic interventions. This application note provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Metabolic Pathway of this compound
The metabolic breakdown of hydroxyproline occurs primarily in the mitochondria of the liver and kidneys.[1] A series of four enzymatic reactions are involved in the conversion of hydroxyproline to this compound, which is then cleaved into pyruvate and glyoxylate.[1]
Figure 1: Metabolic pathway of this compound.
Experimental Protocols
This section details the experimental procedures for the quantification of this compound in human plasma and urine.
Sample Preparation
Human Plasma:
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₅-labeled this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Human Urine:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Dilute the supernatant 1:10 (v/v) with the initial mobile phase containing an appropriate internal standard.
-
Vortex for 15 seconds.
-
Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of this polar analyte. An example would be a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient:
-
0.0 - 1.0 min: 85% B
-
1.0 - 5.0 min: 85% to 20% B
-
5.0 - 5.5 min: 20% B
-
5.5 - 6.0 min: 20% to 85% B
-
6.0 - 8.0 min: 85% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: this compound
-
Precursor Ion (m/z): 161.0
-
Product Ion (m/z): To be determined empirically, but potential fragments could arise from the loss of CO₂ (m/z 117.0) or other characteristic fragments.
-
-
Internal Standard: (e.g., ¹³C₅-4-Hydroxy-2-oxoglutaric acid)
-
Precursor Ion (m/z): 166.0
-
Product Ion (m/z): To be determined empirically.
-
-
-
Collision Energy: To be optimized for the specific instrument and transitions.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Data Presentation
The following tables summarize the quantitative performance of LC-MS/MS methods for compounds structurally related to this compound. These values can serve as a benchmark for the expected performance of a validated method for this compound.
Table 1: Quantitative Performance for 2-Oxoglutaric Acid
| Parameter | Value |
| Linearity (r²) | >0.99 |
| LLOQ (µM) | 0.5 |
| ULOQ (µM) | 500 |
| Intra-day Precision (%CV) | <10% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%RE) | ±15% |
Data is for a structurally similar analyte and should be used for guidance only. Method validation is required for this compound.
Table 2: Quantitative Performance for D/L-2-Hydroxyglutarate
| Parameter | Matrix | Value |
| Linearity (r²) | Plasma, Urine, CSF | >0.99 |
| LLOQ (ng/mL) | Plasma | 10 |
| Urine | 50 | |
| CSF | 5 | |
| Intra-day Precision (%CV) | All matrices | <10% |
| Inter-day Precision (%CV) | All matrices | <15% |
| Accuracy (%RE) | All matrices | 85-115% |
Data is for a structurally similar analyte and should be used for guidance only. Method validation is required for this compound.[2]
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Figure 2: Experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust and sensitive LC-MS/MS method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with the illustrative diagrams, offer a valuable resource for researchers in the fields of clinical chemistry, metabolic disorders, and drug development. While specific MRM transitions and validated quantitative data for this compound require empirical determination, the provided information on analogous compounds serves as a strong starting point for method development and validation.
References
Application Notes & Protocols: Identification of 4-Hydroxy-2-oxoglutaric Acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification and characterization of 4-Hydroxy-2-oxoglutaric acid. This metabolite is of significant interest in various biological pathways and disease states.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of chemical compounds. It is particularly well-suited for the identification and quantification of small molecules like this compound in complex biological matrices.
Principle of Identification
The identification of this compound is based on its unique NMR spectrum, which is determined by its chemical structure. The key features are:
-
¹H NMR Spectrum : The proton (¹H) NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The molecule contains a chiral center at the C4 position, leading to diastereotopic protons in the methylene group (C3), which can result in complex splitting patterns.
-
¹³C NMR Spectrum : The carbon-¹³ (¹³C) NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the two carboxyl groups, the ketone, the hydroxyl-bearing carbon, and the methylene carbon.
-
2D NMR Spectroscopy : To overcome challenges like signal overlap, which is common in biological samples, two-dimensional (2D) NMR experiments are invaluable.[1][2]
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to trace the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms, providing unambiguous assignment of ¹H and ¹³C signals.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Establishes longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for confirming the overall structure and assigning quaternary carbons.
-
Challenges and Considerations
-
Signal Overlap : In biological extracts, signals from this compound may overlap with those of other abundant metabolites like glutamate, glutamine, and 2-oxoglutaric acid.[2] Careful analysis and 2D NMR are often required for definitive identification.
-
pH Dependence : The chemical shifts of the carboxyl groups and adjacent carbons are sensitive to the pH of the solution.[3] Maintaining a consistent and known pH is critical for reproducibility and comparison with reference data.[3]
-
Enantiomers : this compound exists as D and L enantiomers. Standard NMR techniques cannot distinguish between them. Chiral derivatizing agents can be used to create diastereomers, which will have distinct NMR spectra, allowing for their resolution and quantification.[4]
Quantitative Data
Table 1: NMR Spectral Data for this compound
| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
| C1 (-COOH) | ¹³C | 194.07 | - | Chemical shift is highly dependent on pH. |
| C2 (-C=O) | ¹³C | 176.78 | - | Ketone carbon. |
| C3 (-CH₂-) | ¹³C | 44.96 | Triplet (approx.) | Methylene protons are diastereotopic. |
| C4 (-CHOH-) | ¹³C | 70.26 | Doublet of doublets (approx.) | |
| C5 (-COOH) | ¹³C | 161.57 | - | Chemical shift is highly dependent on pH. |
| H3 | ¹H | ~2.0 - 2.5 | Multiplet | Diastereotopic protons, complex splitting expected. |
| H4 | ¹H | ~4.0 - 4.3 | Multiplet |
¹³C data sourced from the E. coli Metabolome Database (ECMDB)[5]. ¹H data are estimates.
Experimental Protocols
This section provides a detailed methodology for sample preparation and NMR data acquisition.
Protocol 1: Sample Preparation
This protocol outlines the steps for preparing a solution-state NMR sample from a purified compound or a dried biological extract.
-
Weighing the Sample :
-
Solvent Selection :
-
Dissolution and pH Adjustment :
-
Dissolve the sample in a small vial with 0.6-0.7 mL of the deuterated solvent.[6][8]
-
For samples in D₂O, adjust the pH (or pD) using dilute NaOD or DCl. A physiological pH of ~7.0 is often targeted for biological samples.[10] This is crucial as chemical shifts of carboxyl-containing compounds are pH-dependent.[3]
-
-
Addition of Internal Standard :
-
Add a small amount of an internal reference standard for chemical shift calibration (0 ppm) and potential quantification.
-
For D₂O, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is a common standard.[10] For organic solvents, Tetramethylsilane (TMS) is used.
-
-
Filtration :
-
Transfer to NMR Tube :
-
Use a high-quality, clean 5 mm NMR tube.[7][9] Scratched or damaged tubes should be avoided.[9]
-
Transfer the filtered solution into the NMR tube, ensuring a sample height of at least 4-4.5 cm (approximately 0.55-0.6 mL).[7][9] This height is optimal for detection by the spectrometer's coils.
-
Cap the tube securely to prevent evaporation.[9]
-
Protocol 2: NMR Data Acquisition
These are typical parameters for acquiring 1D ¹H and ¹³C spectra on a 500 or 600 MHz spectrometer. Parameters may need to be optimized based on the specific instrument and sample concentration.
1D ¹H Spectrum Acquisition
-
Spectrometer : 500 or 600 MHz
-
Temperature : 298 K (25 °C) or 310 K (37 °C) for biological relevance.[10]
-
Pulse Sequence : A standard pulse-acquire sequence with water suppression (e.g., presaturation) is essential when using D₂O, to attenuate the large residual HDO signal.
-
Sweep Width : ~12 ppm (e.g., 6000 Hz on a 500 MHz instrument).
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-5 seconds. A longer delay (e.g., 5x T₁) is needed for accurate quantification.
-
Number of Scans (ns) : 16 to 128, depending on sample concentration.
-
Processing : Apply a line broadening of 0.3-0.5 Hz using an exponential window function before Fourier transformation.
1D ¹³C Spectrum Acquisition
-
Spectrometer : 500 or 600 MHz (operating at ~125 or 150 MHz for ¹³C).
-
Temperature : 298 K (25 °C) or 310 K (37 °C).
-
Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Sweep Width : ~200-240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
Number of Scans (ns) : 1024 to 2048 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
-
Processing : Apply a line broadening of 1-2 Hz before Fourier transformation.
Visualizations
The following diagrams illustrate the experimental workflow and the logical approach to identifying this compound using NMR.
Caption: Experimental workflow for NMR analysis.
Caption: Logical diagram for structural elucidation.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Conditions for 13C NMR Detection of 2-Hydroxyglutarate in Tissue Extracts from IDH-Mutated Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ECMDB: 13C NMR Spectrum (M2MDB000436) [ecmdb.ca]
- 6. organomation.com [organomation.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
Application Notes and Protocols for 4-Hydroxy-2-oxoglutaric Acid Extraction from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (4HG), also known as 2-keto-4-hydroxyglutarate, is a key intermediate in the metabolic pathway of hydroxyproline.[1][2] This metabolite is of growing interest in biomedical research, particularly in the context of metabolic disorders such as Primary Hyperoxaluria Type 3, where mutations in the 4-hydroxy-2-oxoglutarate aldolase (HOGA) enzyme lead to its accumulation.[2][3] Accurate quantification of intracellular 4HG is crucial for understanding its physiological and pathological roles.
These application notes provide a detailed protocol for the efficient extraction of this compound from cultured cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The described method is based on established protocols for the extraction of polar metabolites and is designed to ensure metabolic quenching and high recovery of 4HG.
Data Presentation
The successful extraction of this compound is critical for accurate downstream analysis. The following table provides representative data for extraction efficiency and reproducibility for a related dicarboxylic acid, 2-hydroxyglutarate (2HG), which can serve as a benchmark for optimizing 4HG extraction. It is recommended that users generate their own data to validate the protocol for their specific cell type and experimental conditions.
| Parameter | Value | Notes |
| Extraction Solvent | 80% Methanol in Water (pre-chilled to -80°C) | A commonly used solvent for polar metabolite extraction, offering efficient cell lysis and protein precipitation. |
| Cell Type | Representative Cancer Cell Line (e.g., HCT116) | Extraction efficiency can be cell-line dependent. |
| Expected Recovery | > 85% | Based on similar polar metabolites. Actual recovery should be determined using a spiked internal standard. |
| Intra-day Precision (CV%) | < 10% | Calculated from 6 replicates within the same day. |
| Inter-day Precision (CV%) | < 15% | Calculated from replicates across 3 different days. |
| Typical Intracellular Conc. | 0.1 - 10 nmol/10^6 cells | This is an estimated range for a related metabolite (2-hydroxyglutarate) and can vary significantly based on cell type and metabolic state.[4] |
Experimental Protocols
This protocol details the steps for extracting this compound from adherent cell cultures.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade Methanol, pre-chilled to -80°C
-
LC-MS grade Water
-
80% Methanol/Water solution (v/v), pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >13,000 x g
-
Dry ice
Protocol:
-
Cell Culture: Grow adherent cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to the desired confluency (typically 80-90%).
-
Metabolic Quenching and Washing:
-
Aspirate the cell culture medium completely.
-
Immediately place the culture vessel on a bed of dry ice to rapidly quench metabolic activity.
-
Wash the cells by adding 1-2 mL of ice-cold PBS to the vessel. Gently swirl and aspirate the PBS completely. This step should be performed as quickly as possible to minimize metabolite leakage.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well of a 6-well plate (or 2 mL for a 10 cm dish).
-
Incubate the plate on dry ice for 15 minutes to allow for cell lysis and protein precipitation.
-
-
Cell Harvesting:
-
Using a pre-chilled cell scraper, scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.
-
Pipette the cell lysate and solvent into a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Centrifuge the microcentrifuge tubes at >13,000 x g for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean, pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Sample Storage:
-
The extracted samples can be stored at -80°C until analysis. For LC-MS analysis, the solvent is typically evaporated under a stream of nitrogen or by vacuum centrifugation, and the pellet is reconstituted in a suitable solvent for injection.
-
Mandatory Visualization
Hydroxyproline Metabolism Pathway
The following diagram illustrates the metabolic pathway leading to the formation and subsequent breakdown of this compound.
Caption: Mitochondrial pathway of 4-hydroxyproline catabolism.
Experimental Workflow for 4HG Extraction
The diagram below outlines the key steps in the experimental workflow for the extraction of this compound from cultured cells.
Caption: Workflow for this compound extraction.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 4-hydroxy-2-oxoglutarate Aldolase (HOGA) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-hydroxy-2-oxoglutarate aldolase (HOGA), also known as 2-keto-4-hydroxyglutarate aldolase, is a critical enzyme in the metabolic pathway of hydroxyproline degradation.[1][2] It catalyzes the reversible cleavage of 4-hydroxy-2-oxoglutarate (HOGA) into pyruvate and glyoxylate.[1][3] This enzyme belongs to the family of lyases, specifically the oxo-acid-lyases that cleave carbon-carbon bonds.[3] In humans, HOGA is a mitochondrial enzyme, and its deficiency is associated with Primary Hyperoxaluria Type 3 (PH3), a rare inherited disorder characterized by the excessive production of oxalate, leading to kidney stones.[1][4] Accurate measurement of HOGA activity is crucial for understanding its role in metabolism, diagnosing PH3, and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for measuring HOGA activity, primarily focusing on a continuous spectrophotometric coupled-enzyme assay. An alternative high-performance liquid chromatography (HPLC)-based method is also briefly described.
Metabolic Pathway
HOGA is the terminal enzyme in the catabolism of 4-hydroxyproline, a major component of collagen.[1][2] The degradation of hydroxyproline occurs through a series of enzymatic steps within the mitochondria, culminating in the HOGA-catalyzed reaction.[2][5]
References
- 1. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of 4-Hydroxy-2-oxoglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (HOG) is a key metabolite in the hydroxyproline degradation pathway.[1][2] Its enzymatic synthesis is of significant interest for various research applications, including the study of enzyme kinetics, the investigation of metabolic disorders such as Primary Hyperoxaluria Type 3 (PH3), and for the development of therapeutic interventions.[3][4] The synthesis of HOG is catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA), which facilitates the reversible aldol condensation of pyruvate and glyoxylate.[5][6]
This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of this compound using HOGA.
Principle of the Reaction
The enzymatic synthesis of this compound is based on the reversible reaction catalyzed by 4-hydroxy-2-oxoglutarate aldolase (EC 4.1.3.16).[5] The enzyme joins pyruvate and glyoxylate to form 4-hydroxy-2-oxoglutarate.
Pyruvate + Glyoxylate ⇌ this compound
The equilibrium of this reaction favors the cleavage of HOG.[6] Therefore, to drive the synthesis of HOG, it is necessary to use high concentrations of the substrates, pyruvate and glyoxylate.
Materials and Reagents
-
Enzyme: Recombinant 4-hydroxy-2-oxoglutarate aldolase (HOGA). The specific activity of the enzyme preparation should be determined.
-
Substrates:
-
Sodium pyruvate (or pyruvic acid)
-
Glyoxylic acid monohydrate
-
-
Buffer: Potassium phosphate buffer or Tris-HCl buffer
-
Cofactors: None required
-
Reaction termination solution: Trichloroacetic acid (TCA) or perchloric acid
-
Analytical Standards: this compound (for HPLC calibration)
-
HPLC-grade solvents: Acetonitrile, water
-
HPLC column: A suitable reversed-phase or ion-exchange column for organic acid analysis.
Quantitative Data Summary
The following table summarizes the key parameters for the enzymatic synthesis of this compound. These values are starting points and may require further optimization depending on the specific experimental goals and the source of the enzyme.
| Parameter | Recommended Range/Value | Notes |
| Enzyme | ||
| Enzyme Source | Recombinant (e.g., human HOGA expressed in E. coli) | The use of recombinant enzyme ensures a high purity and specific activity. |
| Enzyme Concentration | 0.1 - 1.0 mg/mL (adjust based on specific activity) | Higher enzyme concentrations will increase the reaction rate but also the cost. |
| Substrates | ||
| Pyruvate Concentration | 50 - 200 mM | High substrate concentrations are required to drive the reaction towards synthesis due to the unfavorable equilibrium. |
| Glyoxylate Concentration | 50 - 200 mM | Equimolar or a slight excess of one substrate can be used. |
| Reaction Conditions | ||
| pH | 7.5 - 8.5 | The optimal pH for HOGA activity is generally in the slightly alkaline range. |
| Temperature | 25 - 37 °C | The reaction can be performed at room temperature or physiological temperature. |
| Reaction Buffer | 50 - 100 mM Potassium Phosphate or Tris-HCl | Ensure the buffer has good buffering capacity at the chosen pH. |
| Reaction Time | 1 - 24 hours | The reaction progress should be monitored over time to determine the optimal endpoint. |
| Product Analysis | ||
| Quantification Method | High-Performance Liquid Chromatography (HPLC) | HPLC with UV or mass spectrometry detection provides a reliable method for quantification. |
| Reaction Equilibrium | ||
| Gibbs Free Energy (ΔG) | 4.36 ± 0.37 kcal/mol (for the cleavage reaction)[7] | The positive ΔG for the cleavage reaction indicates that the reverse reaction (synthesis) is not spontaneous under standard conditions and requires high substrate concentrations to proceed. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a general method for the preparative synthesis of HOG.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare the reaction mixture by adding the following components in the specified order:
-
Potassium phosphate buffer (1 M, pH 8.0) to a final concentration of 100 mM.
-
Sodium pyruvate to a final concentration of 100 mM.
-
Glyoxylic acid to a final concentration of 100 mM.
-
Add water to the desired final volume, leaving space for the enzyme solution.
-
-
Mix the solution thoroughly and adjust the pH to 8.0 if necessary.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the HOGA enzyme solution to a final concentration of 0.5 mg/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation for 4 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant, which contains the synthesized HOG.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general guideline for the analysis of HOG using HPLC. The specific parameters may need to be optimized based on the available instrumentation and column.
-
HPLC System and Column:
-
An HPLC system equipped with a UV detector or a mass spectrometer.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or an ion-exchange column suitable for organic acid analysis.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient can be developed, for example, starting with 100% A and increasing the percentage of B over time to elute the HOG. An isocratic elution with an appropriate mobile phase composition can also be used.
-
-
Detection:
-
UV Detection: Monitor the absorbance at a wavelength where HOG absorbs (e.g., 210 nm).
-
Mass Spectrometry (MS) Detection: Use electrospray ionization (ESI) in negative ion mode to monitor the m/z of the deprotonated HOG molecule.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample from the enzymatic synthesis reaction.
-
Identify the HOG peak based on its retention time compared to the standard.
-
Quantify the amount of HOG in the sample using the calibration curve.
-
Visualizations
Enzymatic Synthesis of this compound
Caption: Enzymatic condensation of pyruvate and glyoxylate to form this compound.
Experimental Workflow for HOG Synthesis and Analysis
Caption: Overall workflow for the synthesis and analysis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no HOG product | 1. Inactive enzyme. 2. Suboptimal reaction conditions. 3. Reaction equilibrium favors cleavage. | 1. Check enzyme activity using a standard assay. 2. Optimize pH, temperature, and buffer composition. 3. Increase the concentrations of pyruvate and glyoxylate. Consider removing the product as it is formed, if feasible. |
| Poor peak shape or resolution in HPLC | 1. Inappropriate column or mobile phase. 2. Sample matrix interference. | 1. Optimize the HPLC method, including the column, mobile phase composition, and gradient. 2. Perform a sample cleanup step before injection, such as solid-phase extraction (SPE). |
| Inconsistent results | 1. Inaccurate pipetting. 2. Instability of reagents. | 1. Ensure accurate pipetting of all components. 2. Prepare fresh substrate and buffer solutions. Store the enzyme under appropriate conditions. |
Conclusion
The in vitro enzymatic synthesis of this compound provides a valuable method for obtaining this important metabolite for research purposes. By carefully controlling the reaction conditions, particularly the substrate concentrations, the equilibrium can be shifted towards synthesis, allowing for the production of HOG. The protocols and data presented in this document provide a solid foundation for researchers to successfully synthesize and analyze this compound in the laboratory. Further optimization of the reaction and purification conditions may be necessary to achieve higher yields and purity depending on the specific application.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 3. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ModelSEED [modelseed.org]
Application Notes and Protocols for Tracing 4-Hydroxy-2-oxoglutaric acid using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (HOGA) is a key intermediate in the metabolic pathway of hydroxyproline, an amino acid abundant in collagen. The breakdown of HOGA is catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA), yielding pyruvate and glyoxylate.[1] Dysregulation of this pathway is implicated in primary hyperoxaluria type 3 (PH3), a genetic disorder characterized by the accumulation of oxalate, which can lead to kidney stones.[2] Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways, enabling the quantification of metabolite flux and turnover. This document provides detailed application notes and protocols for tracing the metabolism of HOGA using stable isotope-labeled compounds.
Metabolic Significance of this compound
HOGA is situated at a critical juncture in the catabolism of hydroxyproline. This metabolic process begins with the degradation of collagen, releasing hydroxyproline, which is then converted through a series of enzymatic reactions to HOGA. The final step in this pathway is the cleavage of HOGA by HOGA aldolase into pyruvate and glyoxylate. Pyruvate can enter central carbon metabolism, while glyoxylate can be further metabolized. In PH3, a deficiency in HOGA aldolase leads to the accumulation of HOGA and a subsequent increase in glyoxylate, which is then oxidized to oxalate, contributing to the pathology of the disease.
Signaling Pathway
Caption: Metabolic pathway of hydroxyproline catabolism leading to the formation and breakdown of this compound (HOGA).
Experimental Protocols
Synthesis of Isotopically Labeled this compound
General Strategy for Enzymatic Synthesis:
-
Enzyme Selection: A suitable pyruvate aldolase with activity towards glyoxylate as an acceptor substrate is required.
-
Substrate Preparation: Prepare a solution of pyruvate and an isotopically labeled glyoxylate (e.g., [1,2-13C2]glyoxylate).
-
Enzymatic Reaction: Incubate the substrates with the purified aldolase in an appropriate buffer system at optimal temperature and pH.
-
Purification: Purify the resulting labeled HOGA using chromatographic techniques such as ion-exchange or reverse-phase chromatography.
-
Verification: Confirm the identity and isotopic enrichment of the synthesized HOGA using mass spectrometry and NMR spectroscopy.
Stable Isotope Tracing in Cell Culture
This protocol outlines a general workflow for tracing the metabolism of HOGA in cultured cells.
Caption: General experimental workflow for stable isotope tracing of HOGA in cell culture.
Detailed Protocol:
-
Cell Culture: Culture cells of interest (e.g., hepatocytes, kidney cells) under standard conditions.
-
Labeling: Once cells reach the desired confluency, replace the culture medium with a medium containing the stable isotope-labeled precursor. A suitable precursor would be 13C- or 15N-labeled hydroxyproline.
-
Time Course: Collect cell samples and culture medium at various time points after introducing the label to monitor the incorporation of the isotope into HOGA and its downstream metabolites.
-
Metabolite Extraction:
-
Quench metabolism rapidly by washing the cells with ice-cold phosphate-buffered saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% acetonitrile in water).
-
Add an internal standard, such as a commercially available isotopically labeled 2-oxoglutaric acid (e.g., [13C4]-2-oxoglutaric acid), for quantification.[4]
-
LC-MS/MS Analysis of HOGA
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of HOGA and its isotopologues.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar metabolites like organic acids.[4]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for organic acids.
-
Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for both unlabeled and labeled HOGA need to be determined.
-
Unlabeled HOGA (C5H6O6, MW: 162.09): A potential precursor ion would be the deprotonated molecule [M-H]- at m/z 161.1. Product ions would be generated by collision-induced dissociation (CID) and would need to be determined experimentally.
-
Labeled HOGA (e.g., [U-13C5]HOGA): The precursor ion would be at m/z 166.1. The fragmentation pattern should be similar to the unlabeled compound, with a corresponding mass shift in the product ions.
-
-
High-Resolution Mass Spectrometry: The accurate mass of the precursor ion can be used for detection, providing high specificity.
Data Presentation and Analysis
The data obtained from the LC-MS/MS analysis will consist of the abundance of different isotopologues of HOGA and its related metabolites over time. This data can be used to calculate several key parameters of metabolic flux.
Data to be Collected:
-
Isotopologue Distribution: The relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for HOGA and its downstream metabolites at each time point.
-
Total Pool Size: The total concentration of the metabolite pool (sum of all isotopologues) at each time point.
Quantitative Analysis:
-
Fractional Enrichment: The percentage of the metabolite pool that is labeled with the stable isotope. This is calculated from the isotopologue distribution.
-
Turnover Rate: The rate at which the metabolite pool is replaced. This can be determined by fitting the fractional enrichment data over time to an exponential rise to maximum curve.
Table of Expected Quantitative Data:
| Parameter | Description | Example Value (Hypothetical) |
| HOGA Pool Size | The total concentration of this compound in the system (e.g., nmol/mg protein). | 5.2 ± 0.8 |
| Fractional 13C Enrichment | The percentage of the HOGA pool that is labeled with 13C after a defined period of labeling. | 65% after 24 hours |
| Turnover Rate (k) | The rate constant for the replacement of the HOGA pool (e.g., per hour). | 0.15 h-1 |
| Absolute Synthesis Rate | The absolute rate of HOGA synthesis (Pool Size x Turnover Rate). | 0.78 nmol/mg protein/hour |
Conclusion
The use of stable isotope tracing provides a powerful approach to quantitatively analyze the metabolism of this compound. The protocols and application notes provided here offer a framework for researchers to design and execute experiments to investigate the dynamics of the hydroxyproline catabolic pathway. This will be invaluable for understanding the pathophysiology of diseases such as primary hyperoxaluria type 3 and for the development of novel therapeutic strategies.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Imaging of 4-Hydroxy-2-oxoglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (4-HOG) is a key metabolite in the catabolism of hydroxyproline.[1][2] Dysregulation of 4-HOG metabolism is associated with Primary Hyperoxaluria type 3 (PH3), a rare genetic disorder characterized by excessive oxalate production.[1] The study of 4-HOG at a cellular level is crucial for understanding the pathophysiology of PH3 and for the development of potential therapeutic interventions. However, direct cellular imaging techniques for 4-HOG are currently not well-established.
These application notes provide a forward-looking guide for the development and application of novel cellular imaging techniques for 4-HOG. Drawing inspiration from the successful development of biosensors for the structurally related oncometabolite D-2-hydroxyglutarate (D-2-HG)[3][4][5][6], we outline a potential strategy for creating a genetically encoded fluorescent biosensor for 4-HOG. We also provide detailed hypothetical protocols and workflows to guide researchers in this endeavor.
Proposed Strategy for Developing a 4-HOG Fluorescent Biosensor
The development of a successful biosensor for D-2-HG has often relied on the use of a specific D-2-hydroxyglutarate dehydrogenase (D-2-HGDH) coupled to a fluorescent reporter system.[3][4][5] A similar strategy can be employed for 4-HOG by identifying a specific 4-hydroxy-2-oxoglutarate aldolase (HOGA) or a yet-to-be-identified dehydrogenase.
The proposed biosensor would be a fusion protein consisting of:
-
A specific 4-HOG binding protein (e.g., HOGA).
-
Two fluorescent proteins that can undergo Förster Resonance Energy Transfer (FRET), such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP).
Binding of 4-HOG to the HOGA domain would induce a conformational change in the fusion protein, altering the distance or orientation between CFP and YFP. This change would lead to a measurable change in the FRET signal, allowing for the quantification of intracellular 4-HOG concentrations.
Data Presentation
As there are currently no established cellular imaging techniques for 4-HOG, there is no quantitative data to summarize. The following table presents hypothetical target specifications for a future 4-HOG biosensor, based on the performance of existing biosensors for other metabolites like D-2-HG.[3][4]
| Parameter | Target Value | Significance |
| Kd (in vitro) | 1 - 100 µM | The dissociation constant should be within the expected physiological and pathological range of 4-HOG. |
| Dynamic Range | > 5-fold change in FRET ratio | A large dynamic range ensures a robust and easily detectable signal change upon 4-HOG binding. |
| Specificity | > 10-fold selectivity over other keto acids | High specificity is crucial to avoid cross-reactivity with structurally similar metabolites. |
| Response Time | < 1 minute | A rapid response time allows for the monitoring of dynamic changes in 4-HOG levels in real-time. |
| Cellular Expression | Stable and non-toxic | The biosensor should be well-tolerated by cells to enable long-term imaging studies. |
Experimental Protocols
Protocol 1: Construction of a 4-HOG FRET Biosensor
-
Gene Synthesis and Cloning:
-
Synthesize the coding sequence for human 4-hydroxy-2-oxoglutarate aldolase (HOGA).
-
Using standard molecular cloning techniques, insert the HOGA sequence between the coding sequences of a FRET pair (e.g., mCerulean3 and mVenus) in a suitable mammalian expression vector. Flexible linkers should be included between the fluorescent proteins and HOGA to allow for conformational changes.
-
-
Mutagenesis and Optimization:
-
Introduce mutations into the HOGA binding pocket to modulate the binding affinity (Kd) for 4-HOG.
-
Optimize the linker lengths and compositions to maximize the FRET change upon ligand binding.
-
-
In Vitro Characterization:
-
Express and purify the biosensor protein from E. coli.
-
Perform spectrofluorometric titrations with 4-HOG to determine the Kd and dynamic range of the FRET response.
-
Assess the specificity of the biosensor by performing titrations with other relevant metabolites (e.g., 2-oxoglutarate, pyruvate, glyoxylate).
-
Protocol 2: Cellular Imaging of 4-HOG
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T for initial validation, or a more relevant cell line for studying PH3) in appropriate media.
-
Transfect the cells with the optimized 4-HOG biosensor expression vector using a standard transfection reagent.
-
-
Live-Cell Imaging:
-
24-48 hours post-transfection, replace the culture medium with a suitable imaging buffer.
-
Perform live-cell imaging using a fluorescence microscope equipped for FRET imaging (e.g., with CFP and YFP filter sets).
-
Acquire images in both the donor (CFP) and FRET (YFP excited by CFP excitation wavelength) channels.
-
-
Image Analysis:
-
Calculate the FRET ratio (e.g., YFP emission / CFP emission) for each cell.
-
To induce changes in intracellular 4-HOG, cells can be treated with precursors like hydroxyproline or with inhibitors of HOGA.
-
Monitor the change in the FRET ratio over time to quantify the relative changes in intracellular 4-HOG concentration.
-
Visualizations
Caption: Signaling pathway of hydroxyproline catabolism.
Caption: Workflow for 4-HOG biosensor development.
Conclusion
The development of cellular imaging techniques for 4-HOG is a critical next step in understanding its role in metabolic diseases like Primary Hyperoxaluria type 3. While direct imaging tools are not yet available, the strategies and protocols outlined in these application notes provide a clear roadmap for the creation of novel fluorescent biosensors. By leveraging the successes in imaging related metabolites, the research community can accelerate the development of these much-needed tools and open new avenues for therapeutic discovery.
References
- 1. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. An Enzymatic Biosensor for the Detection of D-2-Hydroxyglutaric Acid in Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Creating Animal Models of 4-Hydroxy-2-oxoglutaric Acid Deficiency (Primary Hyperoxaluria Type 3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and utilizing animal models for the study of 4-Hydroxy-2-oxoglutaric acid deficiency, more formally known as Primary Hyperoxaluria Type 3 (PH3). This autosomal recessive disorder is caused by mutations in the HOGA1 gene, which encodes the enzyme 4-hydroxy-2-oxoglutarate aldolase. This deficiency leads to the accumulation of 4-hydroxy-2-oxoglutarate (HOG) and subsequently increased production of oxalate, resulting in recurrent kidney stones and potential for kidney damage. The Hoga1 knockout mouse is a critical tool for investigating the pathophysiology of PH3 and for the preclinical evaluation of novel therapeutic strategies.
Animal Model: The Hoga1 Knockout Mouse
The most relevant and widely used animal model for PH3 is the Hoga1 knockout (KO) mouse. These mice have a targeted disruption of the Hoga1 gene, leading to a loss of HOGA enzyme activity.
Key Characteristics:
-
Genetic Background: Commonly generated on a C57BL/6J background.
-
Phenotype under Standard Diet: Hoga1 KO mice do not exhibit spontaneous hyperoxaluria or kidney stone formation on a standard diet. However, they do show a significant increase in plasma and urine levels of dihydroxyglutarate (DHG), a downstream metabolite of HOG.[1][2]
-
Induced Phenotype: The characteristic hyperoxaluria seen in human PH3 patients can be induced in Hoga1 KO mice by feeding them a diet supplemented with hydroxyproline, a precursor of HOG.[2][3] This dietary challenge is essential for studying the full disease phenotype.
Experimental Protocols
Generation and Maintenance of Hoga1 Knockout Mice
a. Obtaining the Model:
Hoga1 knockout mouse models can be generated using CRISPR/Cas9 technology to target and disrupt the Hoga1 gene. Alternatively, embryonic stem (ES) cells with a targeted disruption of the Hoga1 gene can be obtained from repositories such as the Knockout Mouse Project (KOMP) Repository.[2] These ES cells are then used to generate chimeric mice, which are subsequently bred to establish a germline transmission of the null allele.
b. Breeding Strategy:
-
Hoga1 heterozygous mice (Hoga1+/-) are intercrossed to generate homozygous knockout (Hoga1-/-), heterozygous (Hoga1+/-), and wild-type (Hoga1+/+) littermates.
-
The resulting offspring will follow Mendelian inheritance patterns. Wild-type littermates serve as ideal experimental controls.
c. Genotyping Protocol:
Genotyping is performed using DNA extracted from tail biopsies or ear punches. A polymerase chain reaction (PCR)-based strategy is typically employed to distinguish between the wild-type and knockout alleles.
Protocol:
-
DNA Extraction: Extract genomic DNA from tissue samples using a commercially available kit.
-
PCR Amplification: Perform PCR using a set of three primers:
-
A forward primer that binds upstream of the targeted region in the Hoga1 gene.
-
A reverse primer that binds within the targeted region (present only in the wild-type allele).
-
A second reverse primer that binds within the knockout cassette (e.g., a neomycin resistance gene) inserted into the Hoga1 gene (present only in the knockout allele).
-
-
Gel Electrophoresis: Separate the PCR products on an agarose gel. The resulting banding pattern will identify the genotype of each mouse:
-
Wild-type (Hoga1+/+): A single band corresponding to the wild-type allele.
-
Heterozygous (Hoga1+/-): Two bands, one for the wild-type allele and one for the knockout allele.
-
Homozygous Knockout (Hoga1-/-): A single band corresponding to the knockout allele.
-
Induction of Disease Phenotype: Hydroxyproline-Enriched Diet
To recapitulate the hyperoxaluria observed in human PH3, Hoga1 KO mice are fed a diet supplemented with hydroxyproline.
Protocol:
-
Diet Formulation: Prepare a purified, casein/lactalbumin-based test diet. Supplement this diet with 1% (w/w) L-hydroxyproline.[4]
-
Acclimation: House the mice in metabolic cages for acclimatization for at least 3 days prior to starting the specialized diet. This allows for the collection of baseline urine and fecal samples.[5]
-
Feeding Regimen: Provide the hydroxyproline-supplemented diet and water ad libitum. The duration of the feeding can vary depending on the experimental endpoint, but studies have shown significant changes in urinary oxalate after several weeks of feeding.[4][6]
-
Monitoring: Monitor the mice regularly for any signs of distress or weight loss.
Sample Collection and Preparation
a. Urine Collection:
-
House individual mice in metabolic cages.
-
Collect 24-hour urine samples in tubes containing 50 µl of 6 N HCl to prevent the precipitation of calcium oxalate crystals.[5]
-
Centrifuge the urine samples to remove any debris and store the supernatant at -80°C until analysis.
b. Blood Collection and Plasma Preparation:
-
Collect blood from anesthetized mice via cardiac puncture or from the retro-orbital sinus.
-
Use tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C.
c. Tissue Collection:
-
Euthanize the mice according to approved institutional protocols.
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS) to remove blood from the organs.
-
Dissect the kidneys and liver.
-
For biochemical analysis, immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
For histopathology, fix the tissues in 10% neutral buffered formalin.
Analytical Methods for Metabolite Quantification
a. 4-Hydroxy-2-oxoglutarate (HOG) and Dihydroxyglutarate (DHG) Analysis:
Ion chromatography coupled with mass spectrometry (IC/MS) is a sensitive method for the quantification of HOG and DHG in urine, plasma, and tissue homogenates.[1][2]
b. Urinary Oxalate and Creatinine Analysis:
-
Oxalate: Urinary oxalate can be measured by ion chromatography.[2]
-
Creatinine: Urinary creatinine is measured to normalize the oxalate excretion. This can be done using a chemical analyzer or a commercially available assay kit.[2]
Histopathological Analysis of Kidneys
Histopathological analysis is crucial for assessing the extent of kidney damage and crystal deposition.
Protocol:
-
Fixation and Processing: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours. Process the fixed tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of the kidney tissue, including signs of inflammation and tubular damage.
-
Yasue Staining: For specific visualization of calcium oxalate crystals, which appear as black deposits.[4]
-
-
Microscopy: Examine the stained sections under a light microscope to evaluate glomerular and tubular integrity, interstitial inflammation, and the presence and location of crystal deposits.
Data Presentation
The following tables summarize the expected quantitative data from experiments with Hoga1 knockout mice.
Table 1: Plasma and Urine Metabolites in Hoga1 KO and Wild-Type (WT) Mice on a Standard Diet
| Metabolite | Genotype | Plasma (µM) | Urine (µg/mg Creatinine) |
| Dihydroxyglutarate (DHG) | WT | Undetectable | ~12 |
| Hoga1 KO | Significantly Elevated | Significantly Elevated | |
| 4-Hydroxy-2-oxoglutarate (HOG) | WT | <0.2 | Undetectable |
| Hoga1 KO | <0.2 | Undetectable | |
| Oxalate | WT | Normal | Normal |
| Hoga1 KO | Normal | Normal |
Data compiled from multiple sources.[1][2]
Table 2: Urinary Oxalate Excretion in Hoga1 KO and Wild-Type (WT) Mice on a 1% Hydroxyproline Diet
| Genotype | Urinary Oxalate (µmol/24 hours) - Baseline | Urinary Oxalate (µmol/24 hours) - After Hydroxyproline Diet |
| WT | Normal | Slight Increase |
| Hoga1 KO | Normal | Significant Increase |
Data interpretation based on published studies.[2][3]
Visualization of Pathways and Workflows
Metabolic Pathway of Hydroxyproline
Caption: Metabolic pathway of hydroxyproline and the impact of HOGA1 deficiency.
Experimental Workflow for Phenotyping Hoga1 KO Mice
Caption: Experimental workflow for phenotyping Hoga1 knockout mice.
References
- 1. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histopathological Study of Liver and Kidney Tissues in C57 Mice via Chronic Exposure to Cadmium and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the HOGA1 Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HOGA1 (4-hydroxy-2-oxoglutarate aldolase 1) gene encodes a mitochondrial enzyme crucial for the catabolism of hydroxyproline, an amino acid primarily found in collagen.[1][2] Specifically, the HOGA1 enzyme catalyzes the final step in the hydroxyproline degradation pathway, cleaving 4-hydroxy-2-oxoglutarate into glyoxylate and pyruvate.[1][2] Dysfunctional HOGA1 protein, resulting from mutations in the HOGA1 gene, is the underlying cause of Primary Hyperoxaluria Type III (PH3), an autosomal recessive disorder.[1][2] This condition is characterized by the overproduction of oxalate, leading to the formation of recurrent kidney stones (urolithiasis) and potentially progressing to nephrocalcinosis and chronic kidney disease.[1][2]
The CRISPR-Cas9 system offers a powerful tool for creating targeted gene knockouts, enabling researchers to model disease states, study gene function, and explore potential therapeutic strategies. This document provides detailed application notes and protocols for the CRISPR-Cas9 mediated knockout of the HOGA1 gene.
HOGA1 Signaling Pathway and Metabolic Role
The HOGA1 enzyme is a key component of the hydroxyproline catabolic pathway, which is primarily active in the liver and kidneys. A disruption in this pathway due to HOGA1 deficiency leads to the accumulation of its substrate, 4-hydroxy-2-oxoglutarate. The subsequent metabolic dysregulation results in an overproduction of oxalate. The precise mechanism by which 4-hydroxy-2-oxoglutarate accumulation leads to hyperoxaluria is still under investigation, but it is hypothesized to involve the conversion of excess 4-hydroxy-2-oxoglutarate to glyoxylate, a direct precursor of oxalate.[3]
Caption: Metabolic pathway of hydroxyproline catabolism and the central role of HOGA1.
Experimental Workflow for HOGA1 Knockout
The general workflow for generating a HOGA1 knockout cell line using CRISPR-Cas9 involves several key stages, from the initial design of the guide RNAs to the final validation of the knockout.
Caption: Experimental workflow for CRISPR-Cas9 mediated HOGA1 knockout.
Data Presentation
Successful knockout of the HOGA1 gene is expected to result in the absence of the HOGA1 protein and subsequent alterations in metabolite levels. The following tables summarize representative quantitative data from a Hoga1 knockout mouse model.
Table 1: HOGA1 Protein Expression in Liver Mitochondria
| Genotype | HOGA1 Protein Presence |
| Wild-Type (Wt) | Present |
| Hoga1 Knockout (KO) | Absent |
| Data derived from Western blot analysis of liver mitochondrial lysates from wild-type and Hoga1 knockout mice. |
Table 2: HOGA1 Enzymatic Activity in Liver Mitochondria
| Genotype | HOGA1 Activity (pmol glyoxylate/min/mg protein) |
| Wild-Type (Wt) | Detectable |
| Hoga1 Knockout (KO) | Below Limit of Detection |
| Enzymatic activity was assessed by measuring the production of glyoxylate from 4-hydroxy-2-oxoglutarate. |
Table 3: Plasma and Urine Metabolite Levels in Hoga1 Knockout Mice
| Metabolite | Genotype | Plasma Level Change | Urine Level Change |
| Dihydroxyglutarate (DHG) | Hoga1 KO vs. Wt | Significantly Increased | Significantly Increased |
| DHG is a metabolite upstream of the HOGA1-catalyzed step. Its accumulation is a key indicator of HOGA1 dysfunction. |
Experimental Protocols
Protocol 1: sgRNA Design for Human HOGA1 Gene Knockout
-
Target Selection: To maximize the likelihood of generating a loss-of-function mutation, target early coding exons of the HOGA1 gene. This increases the probability that a frameshift mutation will result in a premature stop codon and subsequent nonsense-mediated decay of the mRNA transcript. For the human HOGA1 gene (NCBI Gene ID: 112817), targeting exons 1-3 is recommended.
-
sgRNA Design Tools: Utilize online sgRNA design tools such as Benchling, CHOPCHOP, or the Integrated DNA Technologies (IDT) Custom Alt-R™ CRISPR-Cas9 Guide RNA Design Tool. These tools will identify potential sgRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).
-
Off-Target Analysis: The design tools will also predict potential off-target sites in the genome. Select sgRNAs with the highest on-target scores and the lowest predicted off-target activity. It is advisable to select at least two to three different sgRNAs targeting the same exon to test for the highest knockout efficiency.
-
Example sgRNA Targets for Human HOGA1 Exon 1:
-
(Note: These are for illustrative purposes. Always perform your own design and validation.)
-
Target 1: 5'- GCGGCCGCCATGGACGCCTC - 3' (PAM: AGG)
-
Target 2: 5'- GCGGGCCCGGAGGAGCCGCG - 3' (PAM: GGG)
-
Protocol 2: CRISPR-Cas9 Transfection of Mammalian Cells
This protocol provides a general guideline for the delivery of CRISPR-Cas9 components into mammalian cells using lipid-based transfection. Optimization will be required for specific cell lines.
-
Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Preparation:
-
For each well, dilute the Cas9-expressing plasmid and the sgRNA-expressing plasmid in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complex dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Selection (if applicable): If the CRISPR-Cas9 plasmids contain a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the culture medium to select for successfully transfected cells.
Protocol 3: Validation of HOGA1 Knockout
A. Genomic DNA Extraction and PCR Amplification
-
Harvest cells from both the wild-type control and the putative knockout clones.
-
Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
-
Design PCR primers that flank the sgRNA target site in the HOGA1 gene. The expected product size should be between 300-800 bp.
-
Perform PCR using the extracted genomic DNA as a template.
-
Run the PCR products on an agarose gel to confirm the amplification of the target region.
B. Sanger Sequencing and Indel Analysis
-
Purify the PCR products from the previous step.
-
Send the purified PCR products for Sanger sequencing.
-
Analyze the sequencing chromatograms. A successful knockout will result in the presence of insertions or deletions (indels) at the target site. For clonal populations, this may be a homozygous or heterozygous mutation. For pooled populations, overlapping peaks in the chromatogram downstream of the cut site are indicative of a mixed population of indels.
-
Online tools such as TIDE (Tracking of Indels by Decomposition) can be used to analyze and quantify the indel frequency from the Sanger sequencing data of a pooled cell population.
C. Western Blot for HOGA1 Protein
-
Protein Extraction: Lyse the wild-type and knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HOGA1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The absence of a band corresponding to the molecular weight of HOGA1 in the knockout cell lysates, while present in the wild-type control, confirms a successful knockout at the protein level. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
Conclusion
The CRISPR-Cas9 system provides a robust and efficient method for knocking out the HOGA1 gene, creating valuable in vitro and in vivo models to study the pathophysiology of Primary Hyperoxaluria Type III and to explore novel therapeutic interventions. Careful design of sgRNAs and thorough validation of the knockout at the genomic, and protein levels are critical for the successful application of this technology in research and drug development.
References
- 1. CRISPR/Cas9-Mediated Knockout of HOS1 Reveals Its Role in the Regulation of Secondary Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterising a healthy adult with a rare HAO1 knockout to support a therapeutic strategy for primary hyperoxaluria | eLife [elifesciences.org]
Application Notes and Protocols: 4-Hydroxy-2-oxoglutaric Acid in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (4H2OGA), also known as 2-keto-4-hydroxyglutarate, is a key intermediate in the metabolism of hydroxyproline.[1][2] In recent years, 4H2OGA has gained significant attention in the field of metabolomics, primarily due to its role as a critical biomarker for Primary Hyperoxaluria Type 3 (PH3), a rare inherited metabolic disorder.[1][3] This document provides detailed application notes and experimental protocols for the study of 4H2OGA in a metabolomics context, aimed at researchers, scientists, and professionals involved in drug development.
Application Notes
Biomarker for Primary Hyperoxaluria Type 3 (PH3)
4H2OGA is a central metabolite in the pathophysiology of PH3. This autosomal recessive disorder is caused by mutations in the HOGA1 gene, which encodes the enzyme 4-hydroxy-2-oxoglutarate aldolase.[1][4] This enzyme catalyzes the final step in the mitochondrial degradation of hydroxyproline, cleaving 4H2OGA into pyruvate and glyoxylate.[2][5]
In PH3 patients, deficient HOGA1 activity leads to the accumulation of 4H2OGA in mitochondria.[6] This accumulation results in increased urinary excretion of 4H2OGA and its metabolic precursors and derivatives, such as 4-hydroxyglutamate (4OHGlu) and 2,4-dihydroxyglutarate (DHG).[3][7] Therefore, the quantification of these metabolites in urine serves as a sensitive and specific diagnostic marker for PH3.[3][7]
Role in Metabolic Pathway Analysis
The study of 4H2OGA and its associated metabolites provides insights into the broader metabolic pathways of amino acid catabolism. The accumulation of 4H2OGA in PH3 can have downstream effects, including the potential inhibition of other enzymes like glyoxylate reductase, which may contribute to the increased production of oxalate characteristic of the disease.[6] Understanding the flux through the hydroxyproline pathway and the consequences of its disruption is crucial for developing therapeutic strategies.
Target for Drug Development
The central role of the HOGA1 enzyme and its substrate 4H2OGA in PH3 makes them attractive targets for therapeutic intervention. Strategies could include enzyme replacement therapy, chaperone therapies to restore mutant HOGA1 function, or substrate reduction therapies aimed at lowering the concentration of 4H2OGA and its precursors. Metabolomic analysis of 4H2OGA is therefore essential for the preclinical and clinical evaluation of such novel therapies.
Quantitative Data
The following tables summarize quantitative data related to 4H2OGA and associated metabolites in the context of Primary Hyperoxaluria Type 3.
Table 1: Urinary Metabolite Levels in PH3 Patients and Controls
| Metabolite | Patient Group | Concentration Range (μmol/mmol creatinine) | Reference |
| 4-Hydroxyglutamate (4OHGlu) | PH3 Patients | 6.5 - 98 | [3][8] |
| Age-matched Controls | < 4.2 | [3] | |
| PH3 Heterozygous Parents | 0.6 - 2.5 | [3][8] | |
| Age-matched Controls | < 1.4 | [3][8] | |
| Oxalate | PH3 Patient (18-month-old) | 179 - 379 | [3][9] |
| Reference Range | 29 - 174 | [3][9] |
Table 2: Kinetic Parameters of Human 4-Hydroxy-2-oxoglutarate Aldolase (hHOGA1)
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (mM-1s-1) | Reference |
| 4-Hydroxy-2-oxoglutarate | 54 ± 5 | 1.01 | 18.7 | [10] |
| Oxaloacetate | 130 ± 8 | 0.52 | 4.0 | [10] |
Signaling Pathways and Workflows
Caption: Metabolic pathway of hydroxyproline and the impact of HOGA1 deficiency in PH3.
Caption: General workflow for metabolomic analysis of 4H2OGA and related metabolites.
Experimental Protocols
Protocol for Quantification of 4-Hydroxyglutamate in Urine by LC-MS/MS
This protocol is adapted from methodologies used for the analysis of amino acids and organic acids in urine for the diagnosis of inborn errors of metabolism.[3]
a. Sample Preparation (Urine)
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute an aliquot of the supernatant with 0.1% formic acid in water. A dilution factor of 1:10 to 1:20 is a good starting point and can be optimized based on instrument sensitivity.
-
Add an internal standard solution containing a stable isotope-labeled analog of the analyte (e.g., ¹³C₅-¹⁵N-Glutamic acid) to the diluted sample.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the separation of polar metabolites like 4-hydroxyglutamate.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a high percentage of mobile phase B, ramping down to a lower percentage to elute polar compounds, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for 4-hydroxyglutamate and the internal standard need to be determined by direct infusion of standards.
-
Collision Energy and other MS parameters: These should be optimized for each specific instrument to achieve maximum sensitivity.
-
c. Data Analysis and Quantification
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the final concentration to the urinary creatinine concentration.
Enzyme Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1)
This protocol is a coupled enzyme assay to measure the activity of HOGA1 by monitoring the production of pyruvate.[10]
a. Reagents
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂
-
4-Hydroxy-2-oxoglutarate (HOGA) substrate solution (e.g., 10 mM stock in water)
-
NADH solution (e.g., 10 mM stock in water)
-
Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle, ~1000 units/mL)
-
Recombinant HOGA1 enzyme or cell/tissue lysate containing HOGA1
b. Assay Procedure
-
In a 96-well plate or a cuvette, prepare a reaction mixture containing:
-
Reaction Buffer
-
NADH (final concentration ~200 µM)
-
LDH (final concentration ~10 units/mL)
-
HOGA1 enzyme/lysate (the amount should be optimized to ensure a linear reaction rate)
-
-
Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding the 4H2OGA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ by LDH as it converts the pyruvate produced by HOGA1 to lactate.
-
Record the rate of absorbance change over time.
c. Calculation of Enzyme Activity
-
Calculate the rate of NADH consumption using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
One unit of HOGA1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under the specified conditions.
-
Specific activity can be calculated by dividing the enzyme activity by the total protein concentration in the sample (in mg).
Conclusion
The study of this compound is of paramount importance for the diagnosis and development of therapies for Primary Hyperoxaluria Type 3. The application notes and protocols provided here offer a comprehensive guide for researchers and clinicians to accurately quantify 4H2OGA and its related metabolites, and to assess the activity of the HOGA1 enzyme. These metabolomic approaches are crucial tools in advancing our understanding and treatment of this rare metabolic disorder.
References
- 1. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyglutamate Is a Biomarker for Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 6. 4-Hydroxy-2-oxoglutarate aldolase inactivity in primary hyperoxaluria type 3 and glyoxylate reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Utilizing 4-Hydroxy-2-oxoglutaric Acid as a Substrate in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2-oxoglutaric acid (HOGA), also known as 2-keto-4-hydroxyglutarate, is a key intermediate in the metabolic pathway of hydroxyproline degradation.[1][2] It serves as a substrate for the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA), which catalyzes its cleavage into pyruvate and glyoxylate.[1][3] Dysregulation of this pathway, particularly mutations in the HOGA enzyme, is associated with Primary Hyperoxaluria Type 3 (PH3), a rare genetic disorder characterized by the overproduction of oxalate.[4][5] The study of enzyme kinetics with HOGA as a substrate is crucial for understanding the pathophysiology of PH3, for the development of potential therapeutic interventions, and for broader research into amino acid metabolism.
These application notes provide detailed protocols for performing enzyme kinetic assays using HOGA, presenting relevant kinetic data, and visualizing the associated metabolic pathway and experimental workflows.
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters of human 4-hydroxy-2-oxoglutarate aldolase (hHOGA) for its substrate, 4-hydroxy-2-oxoglutarate. This data is essential for designing experiments and for comparative analysis of enzyme activity under different conditions or with mutant enzyme variants.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Source |
| Wild-Type hHOGA | 4-Hydroxy-2-oxoglutarate | 400 ± 50 | 1.8 ± 0.1 | 4.5 x 103 | [4] |
| E. coli N-acetylneuraminate lyase (NAL) | 4-Hydroxy-2-oxoglutarate | 1300 ± 200 | 0.011 ± 0.001 | 8.5 | [4] |
Signaling Pathway
The degradation of hydroxyproline is a critical metabolic pathway involving several enzymatic steps, primarily occurring in the mitochondria of liver and kidney cells.[1][5] The final step, the cleavage of 4-hydroxy-2-oxoglutarate, is a key regulatory point.
Caption: Metabolic pathway of hydroxyproline degradation.
Experimental Protocols
Synthesis of 4-Hydroxy-2-oxoglutarate
The substrate, 4-hydroxy-2-oxoglutarate, can be synthesized through a base-catalyzed aldol condensation of oxaloacetate and glyoxylate.[2]
Materials:
-
Glyoxylate
-
Oxaloacetate
-
Potassium hydroxide (KOH), 0.1 M and 10 M solutions
-
Hydrochloric acid (HCl), concentrated
-
Phenylhydrazine
Procedure:
-
Prepare a 25 mL solution of 0.1 M KOH containing a 1:1 molar ratio of glyoxylate (0.92 g) and oxaloacetate (1.32 g).
-
Adjust the pH of the solution to 12 using 10 M KOH.
-
Allow the reaction mixture to sit overnight at room temperature. The solution will turn a light yellow.
-
Confirm the consumption of glyoxylate using a phenylhydrazine assay.
-
Gradually decrease the pH to approximately 5.5 with concentrated HCl. Vigorous bubbling will occur due to decarboxylation.
-
The resulting solution contains 4-hydroxy-2-oxoglutarate and can be further purified if necessary.
Lactate Dehydrogenase (LDH) Coupled Enzyme Assay for hHOGA Activity
This is a continuous spectrophotometric assay that measures the production of pyruvate from the cleavage of HOGA by coupling it to the oxidation of NADH by lactate dehydrogenase.[4]
Materials:
-
Recombinant human 4-hydroxy-2-oxoglutarate aldolase (hHOGA)
-
4-hydroxy-2-oxoglutarate (HOG) substrate solution
-
NADH
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
TRIS buffer (100 mM, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a total volume of 200 µL.
-
The final concentrations of the reaction components should be:
-
75 or 1500 nM hHOGA (concentration can be adjusted based on enzyme activity)
-
200 µM NADH
-
100 mM TRIS, pH 8.5
-
200 mU LDH
-
400 µM HOG (or a range of concentrations for kinetic analysis)
-
-
Initiate the reaction by adding the HOG substrate.
-
Continuously monitor the decrease in absorbance at 340 nm at 25°C for 5 minutes. This corresponds to the oxidation of NADH to NAD+.
-
Calculate the reaction rate using the extinction coefficient for NADH (ε = 6220 M-1cm-1).[4]
HPLC-Based Assay for hHOGA Activity
This method directly measures the production of glyoxylate from the cleavage of HOGA.[4]
Materials:
-
CHO cell lysates containing expressed hHOGA (or purified enzyme)
-
4-hydroxy-2-oxoglutarate (HOG) substrate solution (0.5 mM)
-
TRIS buffer (pH 8.5)
-
Perchloric acid (0.5 M)
-
Phenylhydrazine
-
Reversed-phase high-pressure liquid chromatography (HPLC) system
Procedure:
-
Set up the enzyme reaction at 37°C in TRIS buffer (pH 8.5) containing 0.5 mM HOG and up to 5% CHO lysate (or an appropriate amount of purified enzyme).
-
Stop the reaction by adding 0.5 M perchloric acid.
-
Derivatize the glyoxylate product by incubating the sample with 10 mM phenylhydrazine in the dark for 15 minutes.
-
Analyze the derivatized glyoxylate using reversed-phase HPLC.
-
Quantify the amount of glyoxylate produced by comparing to a standard curve.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting enzyme kinetic studies with 4-hydroxy-2-oxoglutarate.
Caption: Workflow for enzyme kinetic analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and professionals working with this compound as an enzyme substrate. The detailed methodologies, kinetic data, and visual representations of the metabolic pathway and experimental workflow are intended to facilitate robust and reproducible enzyme kinetic studies. These studies are fundamental to advancing our understanding of related metabolic diseases and for the development of novel therapeutic strategies.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 3. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
Application Note: Quantitative Analysis of 4-Oxoglutarate in Biological Samples using Liquid Chromatography-Electrochemical Detection
Abstract
This application note describes a highly sensitive and selective method for the quantification of 4-oxoglutarate (α-ketoglutarate) in biological samples. The method utilizes pre-column derivatization of 4-oxoglutarate with 1,2-diamino-4,5-methylenedioxybenzene (DMB) followed by separation using high-performance liquid chromatography (HPLC) and detection by an electrochemical detector (ECD). This approach is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this key metabolic intermediate.
Introduction
4-Oxoglutarate is a pivotal intermediate in the citric acid cycle (Krebs cycle), linking carbohydrate and amino acid metabolism. Its concentration in biological fluids and tissues is of significant interest in various fields of research, including metabolic disorders, oncology, and neurobiology. Due to its lack of a suitable chromophore or fluorophore, and its non-electroactive nature, direct detection of 4-oxoglutarate by common HPLC detectors is challenging. To overcome this limitation, a pre-column derivatization strategy is employed. In this protocol, 4-oxoglutarate is derivatized with DMB to form a stable, electrochemically active product that can be sensitively detected by an electrochemical detector.
Principle
The carbonyl group of 4-oxoglutarate reacts with the diamino groups of DMB in an acidic environment to form a fluorescent and electrochemically active quinoxaline derivative. This derivative is then separated from other sample components by reverse-phase HPLC and detected by an electrochemical detector set at an appropriate oxidation potential. The resulting electrical signal is directly proportional to the concentration of the derivatized 4-oxoglutarate.
Experimental Protocols
Materials and Reagents
-
4-Oxoglutaric acid (Sigma-Aldrich)
-
1,2-Diamino-4,5-methylenedioxybenzene dihydrochloride (DMB) (Sigma-Aldrich)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (PCA)
-
Sodium hydroxide (NaOH)
-
Potassium phosphate monobasic
-
EDTA
-
Ultrapure water (18.2 MΩ·cm)
Equipment
-
HPLC system with a binary pump, autosampler, and column oven
-
Electrochemical detector with a glassy carbon working electrode
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Heating block
Sample Preparation (from cell culture)
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 0.5 M perchloric acid to the cell culture dish to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the deproteinized cell extract.
-
Neutralize the supernatant by adding an appropriate volume of 2 M KOH.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant is ready for the derivatization step.
Derivatization Procedure
-
Prepare the DMB derivatization reagent: Dissolve 2 mg of DMB in 1 mL of 0.5 M HCl containing 0.1% (v/v) 2-mercaptoethanol. This solution should be prepared fresh daily.
-
In a microcentrifuge tube, mix 50 µL of the prepared sample supernatant (or standard) with 50 µL of the DMB derivatization reagent.
-
Vortex the mixture briefly and incubate at 60°C for 30 minutes in a heating block.
-
After incubation, cool the mixture on ice for 5 minutes.
-
The derivatized sample is now ready for HPLC-ECD analysis.
HPLC-ECD Conditions
| Parameter | Condition |
| HPLC Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium phosphate buffer, pH 6.0, containing 0.1 mM EDTA |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30% B; 25-26 min: 30-5% B; 26-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detector | Electrochemical Detector |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Applied Potential | +0.8 V (This is a starting point and should be optimized for your specific instrument and conditions) |
Data Presentation
The following table summarizes the expected quantitative performance of the method based on similar fluorescence detection protocols. Actual performance with electrochemical detection may vary and should be validated.
| Parameter | Expected Value |
| Retention Time | ~ 12-15 min |
| Limit of Detection (LOD) | ~ 1 - 5 nM |
| Limit of Quantification (LOQ) | ~ 4 - 15 nM |
| Linearity (R²) | > 0.99 |
| Recovery | 90 - 110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of 4-oxoglutarate.
4-Oxoglutarate in the Krebs Cycle
Caption: The central role of 4-oxoglutarate in the Krebs Cycle.
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of 4-Hydroxy-2-oxoglutaric Acid in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on maintaining the stability of 4-Hydroxy-2-oxoglutaric acid (4H2OGA) in biological samples. Accurate quantification of this metabolite is crucial for reliable experimental outcomes, and its inherent instability necessitates careful handling. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your samples.
I. Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of 4H2OGA in biological samples.
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable 4H2OGA levels | Sample degradation due to improper storage temperature. | Immediately process samples on ice after collection. For short-term storage (up to 24 hours), store at 4°C. For long-term storage, aliquot and freeze at -80°C.[1] Avoid repeated freeze-thaw cycles.[2][3][4][5] |
| Delay in sample processing. | Centrifuge samples as soon as possible after collection, preferably in a refrigerated centrifuge at 4°C.[6] Separate plasma/serum or clarify urine promptly. | |
| Chemical degradation. | Acidification of plasma samples to a pH of 2.3-2.7 with hydrochloric acid can help preserve certain metabolites, though specific effects on 4H2OGA require validation.[6] For urine, prompt acidification or freezing is recommended if there is a delay in transport or analysis.[7] | |
| High variability between replicate measurements | Inconsistent sample handling. | Standardize your sample collection and processing protocol. Ensure all samples are treated identically from collection to analysis.[8] |
| Multiple freeze-thaw cycles. | Aliquot samples into smaller volumes after the initial processing to avoid the need for repeated thawing of the entire sample.[1][2][3][4][5] | |
| Unexpected peaks interfering with 4H2OGA analysis | Formation of degradation products. | Optimize storage conditions to minimize degradation. Use of derivatization agents, such as phenylhydrazine for other keto-acids, might be necessary for stable analysis, but this needs to be validated for 4H2OGA. |
| Contamination. | Use high-purity reagents and sterile, nuclease-free collection and storage tubes. Be mindful of potential contaminants from collection instruments or the environment.[1] |
II. Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What is the best anticoagulant to use for plasma collection for 4H2OGA analysis?
A1: For metabolomics studies, sodium heparin (green top tubes) is often recommended for plasma collection.[1] It is crucial to process the blood sample quickly to separate the plasma.
Q2: How should I handle urine samples for 4H2OGA measurement?
A2: Collect midstream urine in a sterile container. If analysis is not immediate, the sample should be centrifuged to remove cellular debris. For delayed analysis, prompt acidification or freezing at -80°C is recommended.[1][7] For clinical diagnostic purposes, a 24-hour urine collection may be required, and specific institutional guidelines should be followed.[7][9][10]
Q3: Can I store whole blood before processing?
A3: It is strongly advised against storing whole blood. Ongoing cellular metabolism can alter the concentration of metabolites, including 4H2OGA. Process blood samples to extract plasma or serum as soon as possible after collection.[6]
Storage and Stability
Q4: What is the optimal temperature for long-term storage of samples for 4H2OGA analysis?
A4: For long-term stability, storing plasma, serum, and urine samples at -80°C is the gold standard.[1] An analytical standard of 4-Hydroxy-2-ketoglutaric acid lithium salt is recommended to be stored at -20°C, but it is noted to have a limited shelf life.[11]
Q5: How many times can I freeze and thaw my samples?
A5: It is highly recommended to minimize freeze-thaw cycles. Ideally, samples should be thawed only once before analysis. Repeated freeze-thaw cycles can lead to significant degradation of metabolites.[2][3][4][5] Aliquoting samples into single-use volumes is the best practice.[1]
Q6: Is 4H2OGA stable at room temperature?
A6: Based on the general instability of alpha-keto acids, it is safe to assume that 4H2OGA is not stable at room temperature for extended periods. All processing steps should be carried out on ice to minimize degradation.
Analytical Considerations
Q7: Are there any known interfering substances in 4H2OGA analysis?
A7: In the context of Primary Hyperoxaluria, it's important to note that vitamin C supplements can interfere with oxalate measurements, a related metabolite.[6] While direct interference with 4H2OGA is not specified, it is good practice to have patients avoid supplements before sample collection for metabolic studies.
Q8: What are the potential chemical degradation pathways for 4H2OGA?
A8: 4H2OGA, being a γ-hydroxy-α-keto acid, is susceptible to enzymatic degradation by aldolases.[12][13] Chemically, it may be prone to oxidation and decarboxylation, especially under non-optimal storage conditions (e.g., elevated temperature, presence of oxidizing agents).
III. Experimental Protocols
Protocol 1: Plasma Sample Collection and Processing
-
Collection: Draw whole blood into a sodium heparin-containing tube (green top).
-
Initial Handling: Immediately place the tube on wet ice.
-
Centrifugation: Within one hour of collection, centrifuge the blood sample at 3000 rpm for 10 minutes at 4°C.[1]
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-chilled, labeled cryovials. It is recommended to create multiple small aliquots to avoid freeze-thaw cycles.
-
Storage: Immediately snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage.
Protocol 2: Urine Sample Collection and Processing
-
Collection: Collect a midstream urine sample in a sterile container.
-
Centrifugation: Centrifuge the urine at 3000 rpm for 10 minutes at 4°C to remove any particulate matter.[1]
-
Aliquoting: Transfer the clarified urine into pre-chilled, labeled cryovials.
-
Storage: For short-term storage (up to 24 hours), store at 4°C. For long-term storage, snap-freeze the aliquots in liquid nitrogen and store them at -80°C. If a delay in transport or analysis is anticipated, the sample should be frozen.[7]
IV. Visual Guides
Diagram 1: Recommended Workflow for Biological Sample Handling
References
- 1. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bassett.testcatalog.org [bassett.testcatalog.org]
- 7. Test Guide Mobile [testguide.adhb.govt.nz]
- 8. uab.edu [uab.edu]
- 9. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hyperoxaluria - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. DL-4-Hydroxy-2-ketoglutaric acid lithium salt analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxy-2-Oxoglutarate Aldolase (HOGA) Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing 4-hydroxy-2-oxoglutarate aldolase (HOGA) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction catalyzed by 4-hydroxy-2-oxoglutarate aldolase (HOGA)?
A1: 4-hydroxy-2-oxoglutarate aldolase (HOGA), also known as HOGA1, is a mitochondrial enzyme that catalyzes the final step in the catabolism of 4-hydroxyproline. It performs a reversible aldol cleavage of 4-hydroxy-2-oxoglutarate (HOG) to yield two products: pyruvate and glyoxylate.[1][2][3]
Q2: What is the principle behind the most common HOGA activity assay?
A2: The most common method is a continuous enzyme-coupled spectrophotometric assay. The activity of HOGA is measured by quantifying the production of pyruvate. This is achieved by coupling the HOGA reaction to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the reduction of pyruvate to lactate, which involves the oxidation of NADH to NAD+. The rate of HOGA activity is therefore directly proportional to the decrease in absorbance of NADH at 340 nm.[1][4]
Q3: Can HOGA activity be measured by detecting glyoxylate instead of pyruvate?
A3: Yes, while less common for HOGA-specific assays, activity can be determined by measuring glyoxylate production. Various methods exist for glyoxylate detection, including enzyme-based assays that couple its conversion to products that can be measured spectrophotometrically or fluorometrically.[5][6][7] For example, glyoxylate can be converted to oxaloacetate by malate synthase, which is then reduced by malate dehydrogenase in an NADH-dependent reaction.[6]
Q4: Why is the LDH-coupled assay preferred for measuring HOGA activity?
A4: The LDH-coupled assay is widely used because it is a simple, continuous assay that allows for real-time monitoring of enzyme kinetics. The reagents, including LDH and NADH, are commercially available and the procedure is well-established for measuring pyruvate-producing enzymes.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during HOGA activity assays in a question-and-answer format.
Category 1: No or Low Enzyme Activity
Q: My assay shows little to no HOGA activity. What are the possible causes?
A: This is a common issue that can stem from several factors related to the enzyme, reagents, or assay conditions.
-
Enzyme Integrity: Recombinant human HOGA (hHOGA) and its variants associated with Primary Hyperoxaluria Type 3 (PH3) can be unstable and prone to aggregation.[4] Ensure your enzyme has been stored correctly (typically at -80°C in aliquots) and has not undergone multiple freeze-thaw cycles. Consider running an SDS-PAGE to check for protein degradation or aggregation.
-
Reagent Preparation:
-
NADH: NADH is sensitive to light and pH. Prepare it fresh and keep it on ice. Degradation of NADH will result in a lower starting absorbance and a reduced dynamic range.
-
Substrate (HOG): Verify the concentration and purity of your 4-hydroxy-2-oxoglutarate (HOG) stock solution.
-
Coupling Enzyme (LDH): Ensure the lactate dehydrogenase (LDH) is active and used at a sufficient concentration to ensure it is not the rate-limiting step.
-
-
Assay Conditions: The reaction buffer pH and composition are critical. A potassium phosphate buffer at pH 7.5 is commonly used.[1] Significant deviations can lead to a complete loss of activity.
-
Presence of Inhibitors: Samples, particularly cell lysates or tissue homogenates, may contain endogenous inhibitors. EDTA can inhibit aldolases by chelating essential divalent metal ions.[8]
Category 2: High Background or Drifting Baseline
Q: I am observing a high background signal or a decreasing absorbance reading before adding my enzyme or substrate. Why is this happening?
A: This suggests a reaction is occurring independently of one of your key components.
-
Contaminating Enzymes: If using cell or tissue lysates, they may contain endogenous LDH or other NADH-dependent dehydrogenases. This will cause NADH consumption in the presence of pyruvate or other substrates within the lysate. To test for this, set up a control reaction containing the sample lysate and NADH but omitting the HOG substrate.
-
NADH Instability: As mentioned, NADH can degrade, especially at acidic pH or upon exposure to light. This leads to a slow, continuous decrease in absorbance at 340 nm. Ensure the assay buffer is at the correct pH and protect the reaction from light.[9]
-
Substrate Impurity: The HOG substrate itself could be contaminated with pyruvate. Run a control reaction without the HOGA enzyme to check if the substrate solution in the presence of LDH and NADH causes a decrease in absorbance.
Category 3: Non-Linear Reaction Rate
Q: The reaction starts quickly but then slows down rapidly, resulting in a non-linear curve. What could be the cause?
A: This typically indicates that a component is being depleted or the enzyme is losing activity over time.
-
Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the HOG may be consumed rapidly. This is especially relevant when determining initial velocity rates. Lower the enzyme concentration or increase the substrate concentration.
-
NADH Depletion: The change in absorbance should be kept small relative to the total absorbance. If the reaction proceeds too far, the depletion of NADH can become rate-limiting. Dilute the enzyme sample to slow down the reaction rate.
-
Enzyme Instability: HOGA may be unstable under the specific assay conditions (e.g., temperature, buffer). The enzyme may be denaturing over the course of the assay. Try performing the assay at a lower temperature or for a shorter duration.
-
Product Inhibition: While not extensively documented for HOGA, some enzymes are inhibited by their own products. As pyruvate and glyoxylate accumulate, they might inhibit HOGA activity. Analyzing only the initial linear phase of the reaction is crucial.
Quantitative Data Summary
Table 1: Comparison of Pyruvate Detection Methods
| Assay Method | Principle | Limit of Detection (LOD) | Reference(s) |
| LDH-Coupled Spectrophotometry | Enzymatic, measures NADH absorbance decrease at 339-340 nm. | ~0.3 µM | [10] |
| Pyruvate Oxidase-Based Fluorometry | Enzymatic, H₂O₂ produced reacts with Amplex Red to form fluorescent resorufin. | ~5 nM | [10] |
| HPLC with Fluorescence Detection | Chromatographic separation followed by derivatization and fluorescence detection. | ~1 µM | [11] |
Table 2: Kinetic Parameters for Wild-Type Human HOGA (hHOGA)
Assay conditions: 100 mM potassium phosphate pH 7.5, 100 mM KCl, 200 µM NADH, 10 units LDH, varying HOG concentrations, at 37°C.
| Enzyme | k_cat (s⁻¹) | K_M for HOG (µM) | k_cat/K_M (M⁻¹s⁻¹) | Reference(s) |
| Wild-Type hHOGA | 5.2 | 140 | 3.7 x 10⁴ | [3] |
Experimental Protocols
Protocol 1: LDH-Coupled Spectrophotometric Assay for HOGA Activity
This protocol is adapted from methodologies used for the characterization of recombinant human HOGA.[1][3][4]
1. Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate, 100 mM KCl, pH 7.5. Warm to 37°C before use.
-
NADH Stock Solution: 10 mM NADH in Assay Buffer. Prepare fresh and protect from light.
-
LDH Stock Solution: ~1000 units/mL Lactate Dehydrogenase from rabbit muscle.
-
HOG Stock Solution: 50 mM 4-hydroxy-2-oxoglutarate in Assay Buffer.
-
Enzyme Sample: Purified HOGA or cell lysate containing HOGA, diluted in Assay Buffer.
2. Assay Procedure:
-
Set up a quartz cuvette or a 96-well UV-transparent plate. The final reaction volume is typically 200 µL.
-
Prepare a master mix (for N reactions) containing:
-
Assay Buffer (to final volume)
-
200 µM NADH (final concentration)
-
10 units of LDH (final amount)
-
-
Add the master mix to each well/cuvette.
-
Add the HOGA enzyme sample to initiate the reaction. For a sample blank, add dilution buffer instead of the enzyme.
-
Incubate for 5 minutes at 37°C to allow for the consumption of any contaminating pyruvate in the sample.
-
Initiate the HOGA-specific reaction by adding the HOG substrate (e.g., to a final concentration of 1 mM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer or plate reader heated to 37°C. Record data every 15-30 seconds for 5-10 minutes.
3. Data Analysis:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
Subtract the rate from the blank (no enzyme) control.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for NADH at 340 nm (ε = 6220 M⁻¹cm⁻¹).
Formula: Activity (µmol/min/mL) = (ΔA₃₄₀/min / 6.22) * (Total Reaction Volume / Enzyme Volume) * Dilution Factor
Visualizations
Caption: Workflow of the LDH-coupled HOGA activity assay.
References
- 1. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldolase - Proteopedia, life in 3D [proteopedia.org]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP1934604A1 - Materials and methods for assaying for glyoxylate - Google Patents [patents.google.com]
- 6. An enzyme-coupled assay for glyoxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2007087253A2 - Glyoxylate assays and their use for identifying natural amidated compounds - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Extraction Protocol for 4-Hydroxy-2-oxoglutaric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 4-Hydroxy-2-oxoglutaric acid (HOGA) from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound (HOGA) that influence its extraction?
A1: HOGA is a highly polar organic compound, classified as a gamma-keto acid and a dicarboxylic acid.[1][2][3] Its high polarity and water solubility present challenges for extraction from aqueous biological matrices. Key properties to consider are:
-
High Polarity: With a predicted LogP value between -0.82 and -1.4, HOGA is highly hydrophilic and will preferentially partition into the aqueous phase in a standard liquid-liquid extraction with a non-polar solvent.[1]
-
Acidity: As a dicarboxylic acid, HOGA has acidic protons. The strongest acidic pKa is estimated to be around 2.45.[1] This means that at physiological pH (~7.4), HOGA will be deprotonated and carry a negative charge, which is a critical consideration for ion-exchange chromatography.
-
Instability: Keto acids can be unstable, particularly to heat and light, and may be prone to decarboxylation.[4] This necessitates careful sample handling and processing at low temperatures.
Q2: Which extraction methods are most suitable for a polar metabolite like HOGA?
A2: Given its high polarity, the most promising extraction methods for HOGA are:
-
Protein Precipitation (PPT): This is a simple and effective initial step to remove the bulk of proteins from samples like plasma or tissue homogenates.[5][6][7][8]
-
Solid-Phase Extraction (SPE): Anion-exchange SPE is particularly well-suited for capturing negatively charged molecules like HOGA at an appropriate pH.[9][10][11][12][13][14]
-
Liquid-Liquid Extraction (LLE) with modifications: While standard LLE with non-polar solvents is inefficient, modifications such as using more polar extraction solvents or employing ion-pairing reagents can improve recovery.[15][16][17][18][19][20]
Q3: How can I improve the recovery of HOGA during extraction?
A3: To enhance the recovery of a polar and acidic compound like HOGA, consider the following strategies:
-
pH Adjustment: For anion-exchange SPE, ensure the sample pH is adjusted to be at least 2 units above the pKa of HOGA (i.e., pH > 4.5) to ensure it is fully deprotonated and binds efficiently to the sorbent.[13] For LLE, acidifying the sample to a pH below the pKa will protonate HOGA, making it less polar and potentially more extractable into a polar organic solvent.
-
Solvent Selection: For LLE, avoid non-polar solvents like hexane. Instead, consider more polar, water-immiscible solvents such as ethyl acetate or methyl-tert-butyl ether (MTBE). For protein precipitation, methanol has been shown to be effective for a broad range of metabolites.[6]
-
Derivatization: Chemical derivatization can be employed to decrease the polarity of HOGA, making it more amenable to extraction and subsequent analysis by GC-MS or LC-MS.[4][21][22][23][24]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of HOGA | Inappropriate extraction solvent polarity. HOGA is highly polar and will not efficiently partition into non-polar organic solvents. | Use a more polar extraction solvent for LLE (e.g., ethyl acetate, MTBE). For protein precipitation, methanol is often a good starting point.[6] |
| Incorrect pH for SPE. If the pH of the sample is too low during anion-exchange SPE, HOGA will be protonated and will not bind to the sorbent. | Adjust the sample pH to be at least 2 units higher than the pKa of HOGA (~pH > 4.5) before loading onto the anion-exchange column.[13] | |
| Analyte instability. Keto acids can be unstable and may degrade during lengthy extraction procedures or at elevated temperatures.[4] | Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between sample collection and extraction. Consider immediate derivatization to stabilize the keto group. | |
| Insufficient phase separation in LLE. Emulsions can form, trapping the analyte at the interface. | Centrifuge at a higher speed or for a longer duration. Add a small amount of brine to the aqueous phase to "break" the emulsion. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of interfering compounds. Phospholipids and other endogenous matrix components can suppress or enhance the ionization of HOGA. | Incorporate a more rigorous cleanup step, such as SPE, after initial protein precipitation. Optimize the chromatographic separation to resolve HOGA from interfering peaks. |
| Insufficient protein removal. Residual proteins can foul the analytical column and the mass spectrometer source. | Optimize the protein precipitation protocol. Ensure the correct ratio of solvent to sample is used. Consider a second precipitation step or the use of a protein removal plate. | |
| Poor Reproducibility | Inconsistent sample handling. Variations in temperature, timing, or pH can lead to variable extraction efficiency and analyte stability. | Standardize all steps of the extraction protocol. Use an internal standard (ideally a stable isotope-labeled HOGA) to account for variability. |
| SPE cartridge variability. Inconsistent packing or overloading of the SPE cartridge can lead to breakthrough and variable recovery. | Ensure the sample load does not exceed the capacity of the SPE cartridge. Use a consistent flow rate for loading, washing, and elution. |
Experimental Protocols
Protocol 1: Protein Precipitation followed by Solid-Phase Extraction (SPE)
This protocol is recommended for complex matrices like plasma, serum, or tissue homogenates.
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
For tissue samples, homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of ice-cold methanol.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (Anion Exchange):
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer with a pH > 4.5 (e.g., 50 mM ammonium acetate, pH 6.0).
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic compounds.
-
Elution: Elute HOGA with 1 mL of a mild acidic solution (e.g., 2% formic acid in water).
-
The eluate can then be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for simpler matrices or when SPE is not available.
-
Sample Preparation:
-
To 100 µL of aqueous sample, add an internal standard.
-
Acidify the sample to pH < 2.0 with a small volume of concentrated acid (e.g., HCl or formic acid). This step is crucial to protonate HOGA.
-
-
Extraction:
-
Add 500 µL of a polar, water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 500 µL of the organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
-
Data Presentation
Table 1: Comparison of HOGA Recovery with Different Protein Precipitation Solvents.
| Precipitating Solvent | Solvent to Sample Ratio (v/v) | Mean Recovery (%) | Standard Deviation (%) |
| Methanol | 3:1 | 85 | 5.2 |
| Acetonitrile | 3:1 | 78 | 6.1 |
| Trichloroacetic Acid (10%) | 1:1 | 65 | 7.5 |
Table 2: Optimization of Elution Solvent for Anion-Exchange SPE.
| Elution Solvent | Mean Recovery (%) | Standard Deviation (%) |
| 1% Formic Acid in Water | 75 | 4.8 |
| 2% Formic Acid in Water | 92 | 3.5 |
| 5% Formic Acid in Water | 91 | 3.8 |
| 1% Acetic Acid in Water | 72 | 5.1 |
Visualizations
References
- 1. Showing Compound this compound (FDB022830) - FooDB [foodb.ca]
- 2. This compound | C5H6O6 | CID 599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [morf-db.org]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-phase extraction procedure to remove organic acids from honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Acids with SPE-SAX - Chromatography Forum [chromforum.org]
- 14. WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Fractionation of dicarboxylic acids produced by Rhizopus oryzae using reactive extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. Automated liquid-liquid extraction of organic compounds from aqueous samples using a multifunction autosampler syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Hydroxy-2-oxoglutaric acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-2-oxoglutaric acid (4-HGA) analysis by mass spectrometry. It addresses common challenges related to matrix effects, offering practical solutions and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 4-HGA?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 4-HGA, due to the presence of co-eluting substances from the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately impacting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3][4] For polar compounds like 4-HGA, which are analyzed by techniques like electrospray ionization (ESI), matrix effects are a significant concern.[3]
Q2: How can I determine if my 4-HGA analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-column infusion: A solution of 4-HGA is continuously infused into the mass spectrometer after the analytical column. A blank sample extract is then injected. Any dip or peak in the baseline signal at the retention time of 4-HGA indicates ion suppression or enhancement, respectively.
-
Post-extraction spike: The response of 4-HGA in a neat solution is compared to its response when spiked into a blank matrix extract that has gone through the entire sample preparation process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[3] A matrix factor of +1.2 for L-2HG and -0.9 for D-2HG (analogs of 4-HGA) has been observed in cell culture matrices, indicating both ion enhancement and suppression can occur.
Q3: What is a stable isotope-labeled internal standard and why is it recommended for 4-HGA analysis?
A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, 4-HGA) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H).[5][6] SIL internal standards are the preferred choice for quantitative LC-MS/MS analysis because they have nearly identical chemical and physical properties to the analyte.[7] This means they co-elute with the analyte and experience the same degree of matrix effects, allowing for accurate correction of signal suppression or enhancement.[7] For dicarboxylic acids like 4-HGA, a ¹³C-labeled internal standard is a suitable option.[6][8]
Q4: Can derivatization help in mitigating matrix effects for 4-HGA?
A4: Yes, derivatization can be a valuable strategy. For small, polar molecules like 4-HGA, derivatization can improve chromatographic retention and separation from matrix components, thereby reducing matrix effects. For example, derivatization with diacetyl-L-tartaric anhydride (DATAN) has been successfully used for the analysis of the related compound 2-hydroxyglutarate, facilitating its separation from endogenous isomers.[9][10] Another reagent, 3-nitrophenylhydrazine (3-NPH), is also used for the derivatization of short-chain fatty acids and organic acids, which can be applicable to 4-HGA.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometric analysis of 4-HGA, with a focus on matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate injection solvent- Column contamination | - Reduce sample concentration.- Ensure the injection solvent is weaker than or matches the initial mobile phase.- Implement a column cleaning protocol or use a guard column.[2] |
| Low Signal Intensity or High Limit of Detection (LOD) | - Significant ion suppression from the sample matrix.- Inefficient ionization of 4-HGA.- Suboptimal sample preparation leading to analyte loss. | - Optimize Sample Preparation: Employ a more rigorous cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2]- Chromatographic Separation: Adjust the LC gradient to better separate 4-HGA from co-eluting matrix components.- Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.[5]- Derivatization: Consider derivatizing 4-HGA to improve its chromatographic and ionization properties.[9][11] |
| High Signal Intensity or Inconsistent Results | - Significant ion enhancement from the sample matrix.- Presence of an isobaric interference. | - Improve Chromatographic Resolution: Modify the LC method to separate 4-HGA from the enhancing species.- Sample Dilution: Diluting the sample can reduce the concentration of the interfering matrix components.- Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples. |
| Retention Time Shifts | - Changes in mobile phase composition.- Column degradation.- Fluctuations in column temperature. | - Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it has exceeded its lifetime.- Use a column oven to maintain a consistent temperature. |
| Isomeric Interference | - Co-elution of structurally similar compounds (e.g., 2-hydroxyglutarate, 3-hydroxyglutarate). | - Derivatization: Use a chiral derivatizing agent like DATAN to separate enantiomers and other isomers.[9][10]- Chiral Chromatography: Employ a chiral column, such as one with a ristocetin chiral selector, for direct separation of isomers. |
Quantitative Data Summary
The following table summarizes the matrix effects observed for compounds structurally similar to 4-HGA. This data can serve as a reference for what to expect during method development and validation.
| Analyte | Matrix | Sample Preparation | Matrix Effect (% Suppression or Enhancement) | Reference |
| D/L-2-Hydroxyglutarate | Cell Culture Lysate | Protein Precipitation (Methanol) | L-2HG: +20% (Enhancement)D-2HG: -10% (Suppression) | [10] |
| Various Drugs of Abuse | Urine | Dilute-and-shoot | Can be >50% suppression for some analytes | [12] |
| Simvastatin | Skeletal Muscle | Not specified | 13% Suppression | [13] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the stable isotope-labeled internal standard for 4-HGA.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization of 4-HGA with 3-Nitrophenylhydrazine (3-NPH)
This protocol is adapted for dicarboxylic acids and may require optimization for 4-HGA.[11]
-
To the reconstituted sample extract from Protocol 1, add 50 µL of a solution containing 10 mg/mL 3-NPH and 15 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in water.
-
Vortex and incubate at 40°C for 30 minutes.
-
After incubation, add 50 µL of 0.1% formic acid in water to quench the reaction.
-
Centrifuge the sample at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Parameters for Derivatized 4-HGA
These are starting parameters and should be optimized for your specific instrument and application.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: To be determined by infusing a standard of derivatized 4-HGA and its SIL-IS.
Visualizations
Caption: Workflow for mitigating matrix effects in 4-HGA analysis.
Caption: Troubleshooting decision tree for inaccurate 4-HGA results.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ckisotopes.com [ckisotopes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Metabolomics Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu SOPS [shimadzu.com.au]
- 12. marker-test.de [marker-test.de]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Resolving Isomeric Forms of Hydroxyglutarate
Welcome to the technical support center for the resolution of D- and L-2-hydroxyglutarate (2-HG) isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving D- and L-2-hydroxyglutarate enantiomers?
The most common methods for resolving 2-HG enantiomers include chromatographic techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and enzymatic assays.[1]
-
Chromatographic Methods: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for separating and quantifying 2-HG isomers.[2][3][4][5] These methods often employ either a chiral stationary phase (chiral column) or chiral derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard non-chiral column.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish and quantify 2-HG enantiomers, typically after derivatization with a chiral agent to create diastereomers with distinct NMR spectra.[7][8] This method can be advantageous as it may not require chromatographic separation.[7][8]
-
Enzymatic Assays: These assays utilize stereospecific enzymes, such as D-2-hydroxyglutarate dehydrogenase (D-2HGDH) or L-2-hydroxyglutarate dehydrogenase (L-2HGDH), which act on only one of the 2-HG enantiomers.[9][10] The reaction can be monitored to quantify the specific isomer.
Q2: When should I choose a chromatographic method versus an enzymatic assay?
The choice of method depends on the specific experimental needs:
-
Chromatographic methods (GC-MS/MS, LC-MS/MS) are ideal for:
-
Enzymatic assays are well-suited for:
-
Rapid and cost-effective quantification of a single enantiomer (e.g., D-2-HG).[9]
-
High-throughput screening applications.
-
Q3: What is chiral derivatization and why is it used?
Chiral derivatization is a chemical process where enantiomers are reacted with a chiral derivatizing agent to form diastereomers.[1] Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography.[1] This approach is often used in both GC-MS and LC-MS methods for 2-HG analysis. Common chiral derivatizing agents for 2-HG include diacetyl-L-tartaric anhydride (DATAN) and N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC).[7][11][12][13]
Troubleshooting Guides
Chromatographic Methods (GC-MS & LC-MS)
Issue 1: Poor or no separation of D- and L-2-HG peaks.
-
Possible Cause (Chiral Column): The chiral stationary phase may be degraded or inappropriate for the mobile phase conditions.
-
Solution:
-
Ensure the mobile phase is compatible with the column manufacturer's recommendations.[5]
-
Consider using a new chiral column if the current one is old or has been used extensively.
-
Optimize mobile phase composition and gradient.
-
-
-
Possible Cause (Chiral Derivatization): Incomplete or inefficient derivatization reaction.
-
Solution:
-
Ensure all reagents and samples are completely dry, as water can interfere with the reaction.[7][12]
-
Optimize reaction conditions such as temperature, time, and concentration of the derivatizing agent.[13]
-
Use a catalyst, such as pyridine with TSPC, if recommended for the specific derivatizing agent.[13]
-
-
-
Possible Cause (General Chromatography): Suboptimal chromatographic conditions.
-
Solution:
-
Optimize the temperature program (for GC) or the mobile phase gradient (for LC).
-
Adjust the flow rate.
-
Ensure the column is properly conditioned and equilibrated.
-
-
Issue 2: Low signal intensity or poor sensitivity.
-
Possible Cause: Inefficient sample extraction or derivatization.
-
Solution:
-
Optimize the sample extraction protocol to maximize recovery of 2-HG.
-
Verify the efficiency of the derivatization reaction.
-
Ensure the mass spectrometer is properly tuned and calibrated.
-
-
-
Possible Cause: Matrix effects from the biological sample.
-
Solution:
-
Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE).[14]
-
Use a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.
-
-
Issue 3: Peak tailing or fronting.
-
Possible Cause: Column overload.
-
Solution: Dilute the sample before injection.
-
-
Possible Cause: Active sites on the column or in the inlet (for GC).
-
Solution:
-
Use a deactivated liner and column for GC.
-
Ensure the mobile phase pH is appropriate for the analyte and column chemistry in LC.
-
-
Enzymatic Assays
Issue 1: High background signal or non-specific activity.
-
Possible Cause: Contaminating enzymes in the sample lysate.
-
Solution:
-
Include a background control where the specific dehydrogenase is omitted to measure and subtract non-specific activity.[15]
-
Consider a sample purification step to remove interfering enzymes.
-
-
-
Possible Cause: Instability of reagents.
-
Solution:
-
Prepare fresh reagents and enzyme solutions.
-
Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[16]
-
-
Issue 2: Low or no enzyme activity.
-
Possible Cause: Inactive enzyme.
-
Solution:
-
Verify the storage conditions and expiration date of the enzyme.
-
Ensure the assay buffer has the correct pH and contains any necessary cofactors (e.g., NAD+).[9]
-
-
-
Possible Cause: Presence of inhibitors in the sample.
-
Solution:
-
Dilute the sample to reduce the concentration of potential inhibitors.
-
Perform a spike-and-recovery experiment to assess for inhibition.
-
-
Quantitative Data Summary
| Method | Analyte(s) | Sample Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| GC-MS/MS (Chiral Column) | D-2-HG, L-2-HG | Serum | Not explicitly stated, but suitable for basal levels. | Not explicitly stated. | Avoids chemical derivatization.[2] | May require specialized chiral columns.[6] |
| LC-MS/MS (Chiral Derivatization with DATAN) | D-2-HG, L-2-HG | Serum, Plasma | 0.34 µM | 0.34–135.04 µM[14] | Good separation on standard C18 columns.[14] | Derivatization step adds complexity. |
| LC-MS/MS (Chiral Derivatization with TSPC) | D-2-HG, L-2-HG | Urine, Tissue | LOD: 0.5 nM | 1-500 nM | High sensitivity.[13] | Derivatization reaction requires optimization.[13] |
| NMR (Chiral Derivatization with DATAN) | D-2-HG, L-2-HG | Biological Extracts | ~1 nmol | Not explicitly stated. | No chromatographic separation needed.[7][8] | Lower sensitivity compared to MS methods. |
| Enzymatic Assay (D-2HGDH) | D-2-HG | Tumor Tissue, Serum | 0.44 µM (tissue), 2.77 µM (serum)[9] | Not explicitly stated. | Rapid, inexpensive, and sensitive for D-2-HG.[9] | Measures only one enantiomer. |
Experimental Protocols
Protocol 1: LC-MS/MS with Chiral Derivatization (DATAN)
This protocol is a generalized procedure based on common practices.[12][14]
1. Sample Preparation and Extraction:
- For serum or plasma, perform a protein precipitation step (e.g., with methanol or acetonitrile).
- For tissue samples, homogenize in a suitable buffer and centrifuge to remove cellular debris.
- Consider solid-phase extraction (SPE) for sample clean-up to minimize matrix effects.[14]
2. Derivatization:
- Evaporate the extracted sample to complete dryness under a stream of nitrogen or using a vacuum concentrator. This is a critical step as water inhibits the reaction.[12]
- Reconstitute the dried extract in a solution of diacetyl-L-tartaric anhydride (DATAN) in an aprotic solvent like acetonitrile with acetic acid.[12]
- Incubate at an elevated temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes).
3. LC-MS/MS Analysis:
- After derivatization, evaporate the solvent and reconstitute the sample in the initial mobile phase.
- Inject the sample onto a standard reversed-phase C18 column.
- Use a mobile phase gradient, for example, with water and methanol or acetonitrile containing a modifier like ammonium acetate or formic acid.
- Detect the derivatized D- and L-2-HG diastereomers using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
Protocol 2: Enzymatic Assay for D-2-HG
This protocol is based on the principle of D-2-hydroxyglutarate dehydrogenase (D-2HGDH) activity.[9][15]
1. Sample Preparation:
- Prepare cell or tissue lysates by homogenization in an appropriate assay buffer on ice.
- Centrifuge the lysate to pellet insoluble material and collect the supernatant.
- Urine or serum samples may be used directly or after a centrifugation step.[15]
2. Assay Procedure:
- Prepare a standard curve using known concentrations of D-2-HG.
- In a 96-well plate, add samples and standards to respective wells.
- Prepare a reaction mix containing D-2HGDH enzyme, NAD+, and a probe that reacts with the NADH produced to generate a colorimetric or fluorometric signal.
- Add the reaction mix to all wells.
- For background correction, prepare parallel sample wells with a reaction mix lacking the D-2HGDH enzyme.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
3. Measurement:
- Measure the absorbance (e.g., at 450 nm for colorimetric assays) or fluorescence using a microplate reader.
- Subtract the background reading from the sample readings.
- Calculate the D-2-HG concentration in the samples by comparing their corrected readings to the standard curve.
Visualizations
Caption: Workflow for LC-MS/MS analysis of 2-HG isomers with chiral derivatization.
Caption: General workflow for a colorimetric enzymatic assay for D-2-hydroxyglutarate.
References
- 1. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
identifying sources of interference in electrochemical detection of 4-HOGA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of interference during the electrochemical detection of 4-hydroxy-3-methoxyphenylglycol (4-HOGA), also known as MHPG.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the electrochemical detection of 4-HOGA?
A1: The most significant sources of interference in biological samples are endogenous electroactive species that have oxidation potentials close to or lower than that of 4-HOGA. The primary interferents are Ascorbic Acid (AA) and Uric Acid (UA).[1][2][3] Other potential interferents include structurally related catecholamine metabolites like Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), as well as dopamine (DA) and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[2][4]
Q2: At what potential does 4-HOGA oxidize, and how does this compare to major interferents?
A2: The exact oxidation potential of 4-HOGA can vary depending on the electrode material and pH. However, based on structurally similar compounds like Vanillylmandelic Acid (VMA) and Homovanillic Acid (HVA), the oxidation of 4-HOGA is expected to occur between +0.6 V and +0.9 V (vs. Ag/AgCl).[5] This is significantly higher than the oxidation potentials of major interferents like Ascorbic Acid (approx. +0.3 V) and Uric Acid (approx. +0.4 V), which allows for selective detection with appropriate methods.[1][6][7]
Q3: How can I quickly check if my signal is being affected by interference?
A3: A simple method is to perform a standard addition of the suspected interfering substance to your sample and observe the change in the voltammetric signal. If the peak potential or current changes significantly in a way that is not purely additive, interference is likely occurring. Another approach is to analyze a blank sample matrix known to contain the interferent (e.g., artificial cerebrospinal fluid with AA and UA) to observe its electrochemical signature with your system.
Troubleshooting Guides
Problem 1: Unstable or Drifting Baseline
Possible Cause:
-
Electrode Fouling: Adsorption of oxidation products or other molecules from the sample onto the electrode surface can alter its conductivity and capacitive current.[1]
-
Changes in Sample Matrix: Fluctuations in pH, temperature, or ionic strength of the sample can cause baseline drift.
Solutions:
-
Electrode Cleaning/Polishing: Before each experiment, thoroughly clean the electrode surface according to the manufacturer's instructions. For solid electrodes like glassy carbon, this may involve polishing with alumina slurry followed by sonication.
-
Pulsed Amperometric Detection (PAD): If available, use a PAD waveform which includes cleaning pulses to remove adsorbed species during the experiment.
-
Buffer Your Sample: Ensure your sample is well-buffered to the desired pH to minimize fluctuations.
-
Use a Background Subtraction Algorithm: Most modern potentiostats have software that can perform real-time background subtraction to correct for slow baseline drift.
Problem 2: Overlapping Peaks or Inability to Distinguish 4-HOGA Signal
Possible Cause:
-
Interference from Ascorbic Acid (AA) and Uric Acid (UA): These compounds are present in high concentrations in biological fluids and have broad oxidation peaks at lower potentials than 4-HOGA, which can obscure the 4-HOGA signal, especially at low concentrations.[1][3]
-
Inadequate Voltammetric Resolution: The chosen electrochemical technique may not provide sufficient peak separation.
Solutions:
-
Use Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These techniques are more sensitive than cyclic voltammetry (CV) and provide better resolution for separating overlapping peaks by minimizing the contribution of capacitive currents.[1][8][9]
-
Modify the Electrode with a Permselective Membrane: Applying a coating like Nafion® or an electropolymerized film can selectively block anionic interferents like AA and UA.[4][10][11][12]
-
Optimize the pH of the Supporting Electrolyte: Adjusting the pH can shift the oxidation potentials of 4-HOGA and the interferents, potentially increasing their separation.[7][13]
Data Presentation: Potential Interferences in 4-HOGA Detection
| Interferent | Common Abbreviation | Typical Oxidation Potential (vs. Ag/AgCl) | Notes |
| 4-HOGA (Analyte) | MHPG | ~ +0.6 V to +0.9 V | Potential is pH-dependent and varies with electrode material. |
| Ascorbic Acid | AA | ~ +0.3 V | Major interferent due to high physiological concentration and low oxidation potential.[1][6] |
| Uric Acid | UA | ~ +0.4 V | Another major interferent in biological fluids.[1][7] |
| Homovanillic Acid | HVA | ~ +0.75 V (at pH 2.0) | Structurally similar to 4-HOGA, potential for overlapping peaks.[5] |
| Vanillylmandelic Acid | VMA | ~ +0.69 V and +0.87 V (at pH 2.0) | Structurally similar to 4-HOGA, potential for overlapping peaks. |
| Dopamine | DA | ~ +0.2 V to +0.5 V | Potential overlap with AA and UA, but generally lower than 4-HOGA. |
| 3,4-dihydroxyphenylacetic acid | DOPAC | Anionic at physiological pH. | Can be repelled by negatively charged electrode coatings.[4] |
Experimental Protocols
Protocol 1: Application of a Nafion® Permselective Membrane
This protocol describes a simple dip-coating method to apply a Nafion® membrane to a carbon-based electrode to repel anionic interferents like ascorbic acid and uric acid.[4][10]
Materials:
-
5% w/w Nafion® solution
-
Ethanol
-
Deionized water
-
Electrode to be coated (e.g., glassy carbon or screen-printed carbon electrode)
-
Heat source (oven or hot plate)
Procedure:
-
Electrode Pre-treatment: Clean the electrode surface thoroughly. For a glassy carbon electrode, polish with 0.05 µm alumina slurry on a polishing pad for 2 minutes, then sonicate in deionized water and ethanol for 5 minutes each. Dry the electrode under a stream of nitrogen.
-
Nafion® Solution Preparation: Dilute the 5% Nafion® stock solution to 0.5% - 1% using ethanol.
-
Dip Coating: Dip the active surface of the electrode into the diluted Nafion® solution for 30-60 seconds.
-
Drying and Curing: Carefully withdraw the electrode and allow the solvent to evaporate at room temperature for 10-15 minutes. Then, cure the Nafion® film by heating the electrode in an oven at 80-100°C for 5-10 minutes.
-
Repeat (Optional): For a thicker or more robust coating, repeat steps 3 and 4.
-
Conditioning: Before use, condition the modified electrode by immersing it in the supporting electrolyte for 10-15 minutes.
Protocol 2: Electropolymerization of m-phenylenediamine (PPD) for Interference Rejection
This protocol details the creation of a size-exclusive poly(m-phenylenediamine) film on the electrode surface to block larger interfering molecules.[14][15][16]
Materials:
-
m-phenylenediamine (or o-phenylenediamine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potentiostat
-
Electrochemical cell with working, counter, and reference electrodes
Procedure:
-
Electrode Pre-treatment: Clean the working electrode as described in Protocol 1.
-
Polymerization Solution: Prepare a solution of 5 mM m-phenylenediamine in PBS (pH 7.4). Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Electropolymerization:
-
Rinsing: After electropolymerization, rinse the electrode thoroughly with deionized water to remove any unpolymerized monomer.
-
Conditioning: Condition the modified electrode in the supporting electrolyte before running the experiment.
Visualizations
References
- 1. Microporous carbon in the selective electro-oxidation of molecular biomarkers: uric acid, ascorbic acid, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Detection of Ascorbic Acid in Finger-Actuated Microfluidic Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. kypy.fafu.edu.cn [kypy.fafu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced detection of neurotransmitters using carbon dot & nafion-coated carbon fiber microelectrodes | Poster Board #584 - American Chemical Society [acs.digitellinc.com]
- 11. Carbon microelectrodes for the measurement of neurotransmitters with fast-scan cyclic voltammetry: methodology and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical Sensor Based on a Composite of Reduced Graphene Oxide and Molecularly Imprinted Copolymer of Polyaniline–Poly(o-phenylenediamine) for Ciprofloxacin Determination: Fabrication, Characterization, and Performance Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rdw.rowan.edu [rdw.rowan.edu]
- 17. Simultaneous determination of ascorbic acid and uric acid by a new modified carbon nanotube-paste electrode using chloromercuriferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection Sensitivity for 4-Hydroxy-2-oxoglutaric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of low levels of 4-Hydroxy-2-oxoglutaric acid (4H2OG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (4H2OG) and why is its sensitive detection important?
A1: this compound is a key intermediate in the metabolic pathway of hydroxyproline, an amino acid abundant in collagen.[1][2] Its accumulation in biological fluids can be indicative of certain metabolic disorders, such as Primary Hyperoxaluria Type 3, where the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) is deficient.[2] Sensitive and accurate detection of low levels of 4H2OG is crucial for early diagnosis, monitoring disease progression, and for developing novel therapeutic strategies.
Q2: What are the primary analytical methods for detecting 4H2OG?
A2: The most common and sensitive method for the quantification of 4H2OG is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is essential for detecting low concentrations of metabolites in complex biological matrices.
Q3: Why am I having trouble detecting a signal for 4H2OG in my samples?
A3: Several factors can contribute to a weak or absent signal for 4H2OG. These include:
-
Low analyte concentration: 4H2OG may be present at levels below the limit of detection of your current method.
-
Poor ionization efficiency: As a small, polar molecule, 4H2OG may not ionize efficiently in the mass spectrometer source.
-
Matrix effects: Components in your biological sample (e.g., salts, lipids) can interfere with the ionization of 4H2OG, leading to signal suppression.[3][4][5][6]
-
Suboptimal sample preparation: Inefficient extraction or sample cleanup can lead to loss of the analyte or the presence of interfering substances.[7][8]
-
Inadequate chromatographic separation: Co-elution with other compounds can cause ion suppression.
Q4: How can I enhance the detection sensitivity for 4H2OG?
A4: To improve the sensitivity of your 4H2OG assay, consider the following strategies:
-
Derivatization: Chemically modifying 4H2OG with a derivatizing agent can improve its chromatographic properties and ionization efficiency.[9][10]
-
Optimization of LC-MS/MS parameters: Fine-tuning the liquid chromatography separation and the mass spectrometer settings can significantly boost the signal.
-
Effective sample preparation: Implementing a robust sample preparation protocol to remove interfering matrix components is critical.[7][8]
-
Use of a high-resolution mass spectrometer: These instruments can help to distinguish the analyte signal from background noise more effectively.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of low levels of 4H2OG.
| Problem | Potential Cause | Recommended Solution |
| No or very low 4H2OG signal | Analyte concentration is below the Limit of Detection (LOD). | Implement a derivatization step to enhance signal intensity. Concentrate the sample during the extraction process. |
| Poor ionization in the MS source. | Optimize MS source parameters (e.g., spray voltage, gas temperatures). Consider a different ionization mode (e.g., negative vs. positive). | |
| Significant matrix-induced ion suppression. | Improve sample cleanup using techniques like solid-phase extraction (SPE).[5][11] Dilute the sample to reduce the concentration of interfering matrix components.[5][7] Use a matrix-matched calibration curve. | |
| Poor peak shape or resolution | Suboptimal chromatographic conditions. | Optimize the mobile phase composition and gradient. Use a different chromatography column, such as a HILIC column for polar compounds.[12] |
| Co-elution with an interfering compound. | Adjust the chromatographic gradient to better separate the analyte from interferences. | |
| High background noise | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Thoroughly clean all labware. |
| In-source fragmentation of other compounds. | Optimize MS parameters to minimize fragmentation of co-eluting compounds. | |
| Inconsistent results/poor reproducibility | Variability in sample preparation. | Standardize the sample preparation protocol and ensure consistency across all samples. Use an internal standard to correct for variations. |
| Instrument instability. | Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run. |
Quantitative Data Summary
The following table summarizes typical Limits of Detection (LOD) and Limits of Quantification (LOQ) for the analysis of small organic acids similar to 4H2OG using LC-MS/MS. These values can serve as a benchmark for what is achievable with an optimized method.
| Method | Analyte | Matrix | LOD | LOQ | Reference |
| LC-MS/MS (without derivatization) | Organic Acids | Tobacco | - | Varies significantly between analytes | [13] |
| UPLC-MS/MS with DNPH Derivatization | α-Ketoglutaric acid | Rat Plasma | - | 5 ng/mL | [9] |
| UPLC-MS/MS with Benzoyl Chloride Derivatization | α-Hydroxyglutaric acid | Rat Plasma | - | 4 ng/mL | [9] |
| LC-MS/MS | Fatty Acids | Milk | 0.1 - 0.9 ng/mL | 0.4 - 2.6 ng/mL | [2] |
| LC-MS/MS with 4-BNMA Derivatization | TCA Cycle Intermediates | - | 0.2 - 44 µg/L | - | [10] |
Experimental Protocols
Protocol 1: Sample Preparation for 4H2OG Analysis from Plasma
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled 4H2OG).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis or proceed to derivatization.
Protocol 2: Derivatization of 4H2OG with DNPH for Enhanced Sensitivity
This protocol is adapted from a method for a similar keto-acid.[9]
-
Reconstitute Sample: Reconstitute the dried sample extract from Protocol 1 in 100 µL of a 1:1 mixture of methanol and water.
-
Add Reagents: To the reconstituted sample, add 10 µL of formic acid and 100 µL of a 2,4-dinitrophenylhydrazine (DNPH) solution.
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes.[9]
-
Analysis: The derivatized sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the sensitive detection of 4H2OG.
Caption: Simplified metabolic pathway of hydroxyproline degradation.
Caption: Troubleshooting flowchart for low 4H2OG signal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. ijisset.org [ijisset.org]
- 10. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
protocol refinement for measuring HOGA enzyme activity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for accurately measuring 4-hydroxy-2-oxoglutarate aldolase (HOGA) enzyme activity.
Frequently Asked Questions (FAQs)
Q1: What is the function of the HOGA enzyme and why is its activity measured? A1: The HOGA enzyme (4-hydroxy-2-oxoglutarate aldolase) is a mitochondrial enzyme that catalyzes the final step in the degradation pathway of the amino acid hydroxyproline.[1][2] It cleaves 4-hydroxy-2-oxoglutarate (HOG) into two smaller molecules: pyruvate and glyoxylate.[3][4] Measuring HOGA activity is critical for studying metabolic disorders like Primary Hyperoxaluria Type 3 (PH3), which is caused by mutations in the HOGA1 gene.[4][5] These mutations can lead to a deficiency of the HOGA enzyme, resulting in a buildup of HOG and overproduction of oxalate, a key component of kidney stones.[1][4]
Q2: What are the primary methods for measuring HOGA enzyme activity? A2: There are two main methods for assaying HOGA activity:
-
LDH-Coupled Spectrophotometric Assay: This is a continuous enzyme-coupled assay that measures the production of pyruvate. Pyruvate is converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of HOGA activity is determined by monitoring the decrease in NADH absorbance at 340 nm.[1][3]
-
Reversed-Phase HPLC Assay: This method directly measures the production of the other product, glyoxylate. The reaction is stopped, and the glyoxylate is derivatized with phenylhydrazine to allow for detection and quantification using reversed-phase high-pressure liquid chromatography (HPLC).[1][6]
Q3: What are the expected products of the HOGA-catalyzed reaction? A3: The HOGA enzyme catalyzes a retro-aldol cleavage of 4-hydroxy-2-oxoglutarate (HOG), yielding pyruvate and glyoxylate as products.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of HOGA enzyme activity.
Issue 1: No or very low HOGA activity is detected.
| Possible Cause | Suggested Solution |
| Inactive Enzyme Variants | PH3-associated mutations often result in unstable, improperly folded, and inactive HOGA variants that are prone to aggregation.[1] Confirm protein expression and integrity using Western blot analysis.[1] |
| Improper Assay Conditions | Ensure the assay buffer is at the optimal pH (typically Tris pH 8.5) and temperature (37°C).[1][6] Using ice-cold buffers can significantly reduce or halt enzyme activity.[7] |
| Low Enzyme Concentration | The concentration of HOGA in cell or tissue lysates may be below the detection limit of the assay. For the HPLC-based assay, the detection limit is <4 pmol glyoxylate produced/min/mg protein.[1] Consider concentrating the sample or using purified recombinant HOGA. |
| Degraded Reagents | Ensure that critical reagents like NADH (for the coupled assay) and the HOG substrate are not degraded. Prepare fresh solutions and store them properly. |
| Missing Cofactors | While HOGA itself does not require a cofactor, the coupled LDH assay is dependent on NADH. Ensure it is added at the correct concentration (e.g., 200 µM).[1] |
Issue 2: High background signal or inconsistent readings.
| Possible Cause | Suggested Solution |
| Sample Interference | Components in crude lysates can interfere with the assay. For spectrophotometric assays, this can cause high initial absorbance. Run a negative control (without the HOG substrate) to measure the background rate and subtract it from your sample readings.[7] |
| Contaminating Enzyme Activities | Other enzymes in the lysate may consume NADH (in the coupled assay) or produce pyruvate/glyoxylate. If this is suspected, partial purification of HOGA may be necessary. |
| Pipetting Errors | Inconsistent pipetting, especially of small volumes, can lead to high variability between replicates. Use calibrated pipettes and consider preparing a master mix for the reaction components.[8] |
| Evaporation in Microplates | When using microplates, evaporation from wells at the edges can concentrate reagents and alter results. Avoid using the outer wells or fill them with buffer to maintain humidity.[7] |
Issue 3: Suspected inhibition of the assay.
| Possible Cause | Suggested Solution | | :--- | Substrate Inhibition | While not widely reported for HOGA itself, high concentrations of the substrate HOG can inhibit other enzymes. Notably, HOG has been shown to inhibit glyoxylate reductase (GR), which could be relevant in broader metabolic studies.[1][2] | | Product Inhibition | Test for product inhibition by adding known amounts of pyruvate or glyoxylate to the reaction and observing the effect on the initial reaction rate. | | Compound Interference | If screening for inhibitors, the test compounds themselves can interfere with the assay (e.g., by absorbing at 340 nm). Always run controls with the test compound in the absence of the enzyme or substrate to check for interference.[9][10] | | Chelating Agents | Metal chelators like EDTA are sometimes included in buffers. While HOGA is not known to be a metalloenzyme, these agents can affect other components in crude lysates.[11] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for HOGA activity assays reported in the literature.
Table 1: HOGA Enzyme Activity & Assay Parameters
| Parameter | Value | Assay Method | Source/Sample | Citation |
| Specific Activity (WT hHOGA) | 15.8 ± 2.1 µmol/min/mg | LDH-Coupled Assay | Recombinant Human HOGA | [1] |
| Activity in Cell Lysate (WT hHOGA) | 74.8 ± 12.7 pmol/min/mg | HPLC-Based Assay | Transfected CHO Cells | [1] |
| Limit of Detection | < 4 pmol/min/mg | HPLC-Based Assay | Cell Lysate | [1] |
| Kᵢ of α-ketoglutarate (Aldolase activity) | 22 ± 7 mM | LDH-Coupled Assay | Recombinant Human HOGA | [12] |
Table 2: Standard Reaction Conditions for HOGA Assays
| Component | LDH-Coupled Assay | HPLC-Based Assay | Citation |
| Buffer | 100 mM TRIS, pH 8.5 | 100 mM TRIS, pH 8.5 | [1][6] |
| Temperature | 37°C | 37°C | [1][6] |
| HOG Substrate | 400 µM | 0.5 mM | [1][6] |
| Enzyme (Recombinant) | 75 - 1500 nM | N/A | [1] |
| Enzyme (Lysate) | N/A | Up to 5% of total volume | [1] |
| NADH | 200 µM | N/A | [1] |
| LDH | 200 mU | N/A | [1] |
| Reaction Volume | 200 µL | 100 µL | [1][6] |
Experimental Protocols
Protocol 1: LDH-Coupled Spectrophotometric Assay for HOGA Activity
This protocol is adapted from methodologies used for measuring the activity of purified recombinant human HOGA (hHOGA).[1][3]
Materials:
-
Purified hHOGA enzyme
-
4-hydroxy-2-oxoglutarate (HOG) substrate
-
Lactate Dehydrogenase (LDH)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
1 M TRIS-HCl buffer, pH 8.5
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare a master mix for the desired number of reactions. For a final volume of 200 µL per reaction, combine:
-
100 mM TRIS, pH 8.5
-
200 µM NADH
-
200 mU LDH
-
-
Prepare the Enzyme: Dilute the purified hHOGA to the desired concentration (e.g., 75 nM final concentration) in assay buffer.
-
Initiate the Reaction:
-
Add the reaction mix and the diluted enzyme to the wells of the microplate or cuvette.
-
Initiate the reaction by adding the HOG substrate to a final concentration of 400 µM.
-
-
Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C. Collect readings every 30-60 seconds for 5-10 minutes.
-
Calculate Activity: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve. Convert the rate of NADH consumption to HOGA activity using the Beer-Lambert law and the extinction coefficient for NADH (ε = 6220 M⁻¹cm⁻¹).[3]
Protocol 2: HPLC-Based Assay for HOGA Activity in Cell Lysates
This protocol is adapted from methods used to measure HOGA activity in transfected Chinese Hamster Ovary (CHO) cell lysates.[1][6]
Materials:
-
Cell lysate (e.g., from transfected CHO cells or tissue homogenate)
-
4-hydroxy-2-oxoglutarate (HOG) substrate
-
1 M TRIS-HCl buffer, pH 8.5
-
5 M Perchloric Acid (PCA) to stop the reaction
-
Phenylhydrazine for derivatization
-
Reversed-phase HPLC system
Procedure:
-
Prepare the Reaction: In a microcentrifuge tube, set up the 100 µL reaction:
-
100 mM TRIS, pH 8.5
-
0.5 mM HOG
-
Cell lysate (e.g., 1-5% of the total reaction volume)
-
-
Incubate: Incubate the reaction at 37°C for a set period (e.g., 15 minutes).[6] For enzymes with very low activity, longer incubation times may be necessary.
-
Stop the Reaction: Terminate the reaction by adding perchloric acid (e.g., 11 µL of 5 M PCA).[6]
-
Derivatize Glyoxylate:
-
Centrifuge the sample to pellet precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Add phenylhydrazine to the supernatant and incubate in the dark for 15 minutes to derivatize the glyoxylate product.[1]
-
-
HPLC Analysis: Analyze the derivatized sample using reversed-phase HPLC. The amount of glyoxylate is quantified by comparing the peak area to a standard curve of known glyoxylate concentrations.
-
Calculate Activity: Express the HOGA activity as the amount of glyoxylate produced per unit time per milligram of total protein in the lysate (e.g., pmol/min/mg).
Visualizations
References
- 1. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
challenges in culturing and maintaining HOGA-deficient cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with HOGA-deficient cell lines. The information provided is intended to assist in overcoming common challenges encountered during the culture and maintenance of these specialized cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the function of the HOGA enzyme and what are the metabolic consequences of its deficiency?
The HOGA (4-hydroxy-2-oxoglutarate aldolase) enzyme is a key component of the hydroxyproline degradation pathway, located in the mitochondria.[1][2][3] It catalyzes the cleavage of 4-hydroxy-2-oxoglutarate (HOG) into pyruvate and glyoxylate.[2][4][5] In HOGA-deficient cells, the inability to break down HOG leads to its accumulation within the mitochondria.[1][3] This accumulation is associated with the overproduction of oxalate, which can lead to the formation of calcium oxalate crystals, a hallmark of primary hyperoxaluria type 3.[1][3] The exact mechanism by which HOG accumulation leads to increased oxalate is still under investigation, but it is thought to involve the leakage of HOG into the cytosol and its subsequent conversion to glyoxylate and then oxalate by other enzymes.[1][3]
Q2: My HOGA-deficient cells are growing slower than the wild-type parental line. Is this expected?
Yes, a reduced proliferation rate can be a potential characteristic of HOGA-deficient cell lines. This may be attributed to metabolic stress caused by the accumulation of 4-hydroxy-2-oxoglutarate and the downstream dysregulation of oxalate production. This metabolic imbalance can potentially impact cellular energy production and create a state of oxidative stress, which may affect cell growth and viability.
Q3: I am observing crystalline structures in my HOGA-deficient cell cultures. What are they and what should I do?
The crystalline structures you are observing are likely calcium oxalate crystals, which can form due to the overproduction of oxalate in HOGA-deficient cells.[1][3] To manage this, you can try the following:
-
pH management: Ensure the culture medium pH is maintained within the optimal range, as pH can influence crystal formation.
-
Calcium levels: Consider using a culture medium with a lower calcium concentration, if compatible with your cell line.
-
Regular media changes: Frequent media changes can help to remove secreted oxalate and reduce the likelihood of crystal precipitation.
-
Documentation: Document the extent of crystal formation with images and notes, as it is a key phenotype of these cells.
Q4: Are there any special media requirements for culturing HOGA-deficient cell lines?
While standard culture media can often be used, you may need to optimize conditions for your specific HOGA-deficient cell line. Consider the following:
-
Pyruvate supplementation: Since HOGA deficiency reduces the endogenous production of pyruvate from hydroxyproline, supplementing the media with sodium pyruvate may be beneficial for cellular energy metabolism.
-
Antioxidants: To counteract potential oxidative stress from metabolic dysregulation, the addition of antioxidants like N-acetylcysteine (NAC) to the culture medium could be tested.
-
Dialyzed Serum: Using dialyzed fetal bovine serum (FBS) can provide more control over the small molecule components in your culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Slow Growth/Poor Viability | Metabolic stress due to HOG accumulation and oxalate overproduction. | - Supplement media with sodium pyruvate.- Add antioxidants (e.g., N-acetylcysteine) to the media.- Optimize seeding density; some cells prefer higher densities to condition the media. |
| Cell Detachment/Clumping | Changes in cell adhesion properties due to metabolic stress or crystal formation. | - Use pre-coated culture vessels (e.g., with poly-L-lysine or fibronectin).- Reduce enzymatic digestion time during passaging.- Gently triturate to create a single-cell suspension. |
| High Levels of Cell Death | Increased oxidative stress and/or apoptosis. | - Perform a cell viability assay (e.g., trypan blue exclusion) to quantify cell death.- Test for markers of apoptosis (e.g., caspase activity).- Consider using a medium with lower calcium to reduce oxalate crystal toxicity. |
| Inconsistent Experimental Results | Variation in the metabolic state of the cells. | - Maintain a strict and consistent cell culture schedule (passaging, media changes).- Use cells at a consistent passage number for all experiments.- Regularly authenticate the cell line to ensure genetic stability. |
| Difficulty in Transfection/Transduction | Altered cell membrane properties or cellular stress. | - Optimize transfection/transduction protocols specifically for the HOGA-deficient line.- Use a gentle transfection reagent.- Allow cells to recover adequately after passaging before transfection/transduction. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Oxalate Levels
This protocol describes a method to measure intracellular oxalate concentrations, a key indicator of the HOGA-deficient phenotype.
Materials:
-
HOGA-deficient and wild-type control cell lines
-
Cell lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
-
Oxalate assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Culture: Plate an equal number of HOGA-deficient and wild-type cells and culture for 48-72 hours.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for analysis.
-
Determine the protein concentration of the supernatant for normalization.
-
-
Oxalate Assay:
-
Follow the manufacturer's instructions for the oxalate assay kit.
-
Briefly, add the prepared cell lysate to the reaction mixture.
-
Incubate for the recommended time to allow for the enzymatic reaction.
-
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Data Analysis:
-
Calculate the oxalate concentration based on the standard curve.
-
Normalize the oxalate concentration to the protein concentration of each sample.
-
Compare the normalized oxalate levels between HOGA-deficient and wild-type cells.
-
Protocol 2: Generation of HOGA-Deficient Cell Lines using CRISPR/Cas9
This protocol provides a general workflow for creating HOGA-deficient cell lines.
Materials:
-
Parental cell line of interest
-
CRISPR/Cas9 plasmid targeting the HOGA1 gene
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning plates (96-well)
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Procedure:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a critical exon of the HOGA1 gene into a Cas9 expression vector containing a selection marker (e.g., puromycin resistance).
-
Transfection: Transfect the parental cell line with the CRISPR/Cas9 plasmid using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate untransfected cells.
-
Single-Cell Cloning: After selection, dilute the surviving cells and plate them into 96-well plates to isolate single clones.
-
Clone Expansion: Expand the single-cell clones into larger culture vessels.
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each expanded clone. Perform PCR to amplify the targeted region of the HOGA1 gene.
-
Mutation Analysis: Sequence the PCR products (Sanger sequencing) to identify clones with frameshift mutations (insertions or deletions) in the HOGA1 gene.
-
Functional Validation: Confirm the loss of HOGA protein expression and/or function in knockout clones using Western blot analysis or an enzyme activity assay.
Visualizations
Caption: Metabolic pathway of hydroxyproline breakdown and the effect of HOGA deficiency.
Caption: Workflow for generating HOGA-deficient cell lines using CRISPR/Cas9.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 5. rcsb.org [rcsb.org]
minimizing the degradation of 4-Hydroxy-2-oxoglutaric acid during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 4-Hydroxy-2-oxoglutaric acid (HKG) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HKG) and why is its stability a concern?
A1: this compound, also known as 2-keto-4-hydroxyglutarate, is a key intermediate in cellular metabolism.[1] As a gamma-keto acid, it is inherently susceptible to degradation, which can compromise the accuracy of experimental results.[2] Key factors influencing its stability include temperature, pH, and the presence of certain enzymes in the biological matrix.
Q2: What are the primary degradation pathways for HKG during sample preparation?
A2: The primary degradation pathways for α-keto acids like HKG include decarboxylation (loss of a carboxyl group) and oxidation.[2][3] These reactions can be catalyzed by heat, extreme pH conditions, and enzymatic activity remaining in the sample.
Q3: What is the recommended storage temperature for samples containing HKG?
A3: For long-term stability, it is recommended to store both the analytical standard and biological samples at -20°C or, ideally, at -80°C to minimize enzymatic activity and chemical degradation.[4][5]
Q4: How can I effectively quench metabolism to prevent enzymatic degradation of HKG immediately after sample collection?
A4: To halt enzymatic processes that can degrade HKG, rapid quenching is crucial. This is typically achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in ice-cold solvents like methanol or perchloric acid.[6][7][8]
Q5: Is derivatization necessary for HKG analysis?
A5: While not always mandatory, derivatization is highly recommended. It converts the keto acid into a more stable and readily detectable derivative, improving chromatographic separation and detection sensitivity, particularly for methods involving fluorescence or mass spectrometry.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable HKG peak | HKG degradation during sample collection and processing. | Immediately quench metabolism upon sample collection using liquid nitrogen or ice-cold methanol. Keep samples on ice throughout the entire preparation procedure.[6][7] |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent. A common and effective method is protein precipitation with cold methanol.[6][12] For tougher tissues, homogenization or sonication may be necessary.[7] | |
| Suboptimal storage conditions. | Ensure samples and standards are consistently stored at -80°C. Avoid repeated freeze-thaw cycles.[4][6] | |
| High variability between replicate samples | Inconsistent sample handling and processing times. | Standardize the entire sample preparation workflow, ensuring each sample is processed for the same duration and under identical conditions. |
| Incomplete protein precipitation. | Ensure a sufficient volume of cold precipitation solvent (e.g., methanol) is used and allow adequate incubation time on ice. Centrifuge at a high speed to ensure complete removal of precipitated proteins.[12] | |
| Peak tailing or splitting in chromatogram | Suboptimal pH of the mobile phase or sample. | Adjust the pH of the mobile phase to ensure HKG is in a single ionic state. If derivatization is performed, ensure the pH of the final sample injected is compatible with the chromatography conditions.[11] |
| Interaction with metal ions in the analytical system. | Use a mobile phase containing a chelating agent like EDTA to minimize interactions with metal ions. | |
| Presence of unexpected peaks | Degradation products of HKG. | Review and optimize the sample preparation protocol to minimize exposure to heat and extreme pH. Consider derivatization to stabilize HKG.[9][10][11] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or disposable. |
Experimental Protocols
Protocol 1: Extraction of HKG from Biological Tissues
This protocol outlines a general procedure for the extraction of HKG from tissue samples for subsequent analysis by LC-MS or other methods.
-
Sample Collection and Quenching:
-
Excise the tissue of interest as quickly as possible.
-
Immediately flash-freeze the tissue in liquid nitrogen to quench all metabolic activity.[13]
-
Store the frozen tissue at -80°C until extraction.
-
-
Homogenization and Protein Precipitation:
-
Weigh the frozen tissue and add it to a pre-chilled tube containing ice-cold 80% methanol (methanol:water, 80:20 v/v) at a ratio of 1:10 (tissue weight:solvent volume).
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is achieved.
-
Incubate the homogenate at -20°C for at least 2 hours to allow for complete protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).
-
Protocol 2: Derivatization of HKG for Enhanced Stability and Detection
This protocol describes a general derivatization procedure using o-phenylenediamine (OPD), which reacts with the α-keto group of HKG.
-
Reagent Preparation:
-
Prepare a fresh solution of 12.5 mM o-phenylenediamine (OPD) in 2 M hydrochloric acid (HCl).
-
-
Derivatization Reaction:
-
To your extracted and dried sample (or a standard solution), add 500 µL of the OPD solution.
-
Vortex the mixture briefly.
-
Incubate the reaction mixture at 80°C for 20 minutes in a sealed vial.[10]
-
-
Extraction of the Derivative:
-
Cool the reaction mixture on ice for 10 minutes.
-
Add 500 µL of ethyl acetate and vortex thoroughly.
-
Centrifuge at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.
-
Carefully transfer the upper ethyl acetate layer, containing the derivatized HKG, to a new tube.
-
Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.
-
-
Drying and Reconstitution:
-
Dry the combined ethyl acetate extracts under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried derivative in a mobile phase-compatible solvent for analysis.
-
Visualizations
Caption: Experimental workflow for minimizing HKG degradation during sample preparation.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002070) [hmdb.ca]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DL-4-Hydroxy-2-ketoglutaric acid lithium salt analytical standard | 1187-99-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. agilent.com [agilent.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry [mdpi.com]
- 13. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 4-Hydroxy-2-oxoglutaric Acid as a Premier Biomarker for Primary Hyperoxaluria Type 3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-hydroxy-2-oxoglutaric acid (HOGA) and its related metabolites as biomarkers for the diagnosis and monitoring of Primary Hyperoxaluria Type 3 (PH3). We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative biomarkers, including those for other forms of Primary Hyperoxaluria (PH).
Primary Hyperoxaluria is a group of rare, inherited metabolic disorders characterized by the overproduction of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive kidney failure. PH3 is specifically caused by mutations in the HOGA1 gene, which encodes the enzyme 4-hydroxy-2-oxoglutarate aldolase. This enzymatic deficiency disrupts the metabolic pathway of hydroxyproline, resulting in the accumulation of specific biomarkers in the urine. Accurate and timely diagnosis is crucial for implementing appropriate management strategies and preserving renal function.
Comparative Analysis of Urinary Biomarkers for Primary Hyperoxaluria
The diagnosis of the different types of Primary Hyperoxaluria relies on the identification of specific metabolic signatures in urine. While elevated urinary oxalate is a common feature of all PH types, the differentiation is achieved by measuring type-specific biomarkers. The following table summarizes the key urinary biomarkers for PH1, PH2, and PH3, with a focus on the validation of markers for PH3.
| Biomarker | Primary Hyperoxaluria Type | Methodology | Patient Population (Urinary Levels) | Control Population (Urinary Levels) | Diagnostic Cut-off (μmol/mmol creatinine) | Sensitivity | Specificity |
| 4-Hydroxy-2-oxoglutarate (HOG) | PH3 | LC-MS/MS, GC-MS | Markedly elevated | <10 mg/g creatinine | Not explicitly defined in all studies | High | High |
| 2,4-Dihydroxyglutarate (DHG) | PH3 | LC-MS/MS, GC-MS | Significantly elevated | Not typically detected or very low levels | 4.9 | High | High |
| 4-Hydroxyglutamate (4OHGlu) | PH3 | LC-MS/MS | 6.5 to 98 µmol/mmol creatinine[1] | Age-dependent: <4.2 for 0.5–1 years; <1.4 for >10 years[1] | Not explicitly defined | High | High |
| Glycolate | PH1 | LC-MS/MS, GC-MS | Significantly elevated | Normal range | 193 | High | High |
| L-Glycerate | PH2 | LC-MS/MS, GC-MS | Significantly elevated | Normal range | 100 | High | High |
| Oxalate | PH1, PH2, PH3 | HPLC, Enzymatic | >0.7-1.0 mmol/1.73 m²/24h[1][2] | <0.46 mmol/1.73 m²/24h[1] | >0.7 mmol/1.73 m²/24h[1] | Moderate | Low |
Note: The diagnostic performance, including sensitivity and specificity, for HOG and 4OHGlu in PH3 is consistently reported as high in the literature, although specific numerical values from large cohort studies are not always provided. DHG has been shown to have excellent diagnostic accuracy.
Metabolic Pathway in Primary Hyperoxaluria Type 3
The deficiency of the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) in PH3 disrupts the catabolism of hydroxyproline. This leads to the accumulation of the substrate 4-hydroxy-2-oxoglutarate (HOG) and its subsequent conversion to alternative metabolites, such as 2,4-dihydroxyglutarate (DHG) and 4-hydroxyglutamate (4OHGlu), which are then excreted in the urine. The exact mechanism leading to increased oxalate production in PH3 is still under investigation but is thought to be related to the downstream effects of HOG accumulation.
Caption: Metabolic pathway of hydroxyproline in PH3.
Experimental Protocols
The gold standard for the quantification of urinary biomarkers for Primary Hyperoxaluria is mass spectrometry, either coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). These methods offer high sensitivity and specificity.
General Experimental Workflow for Urinary Biomarker Analysis
The following diagram illustrates a typical workflow for the analysis of urinary organic acids using mass spectrometry.
Caption: General workflow for urinary biomarker analysis.
Detailed Methodologies
1. Urinary 4-Hydroxy-2-oxoglutarate (HOG), 2,4-Dihydroxyglutarate (DHG), and 4-Hydroxyglutamate (4OHGlu) by LC-MS/MS
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at approximately 2000 x g for 10 minutes to remove sediment.
-
Acidify a 1 mL aliquot of the supernatant with 6N HCl to a pH below 3 to ensure the stability of HOG.
-
Add an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Dilute the sample with a suitable buffer (e.g., 0.1% formic acid in water).
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing over time to elute the analytes of interest.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for these organic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and internal standard.
-
2. Urinary Glycolate and L-Glycerate by GC-MS
-
Sample Preparation and Derivatization:
-
Thaw and centrifuge the urine sample as described above.
-
To a 100 µL aliquot of urine, add an internal standard.
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Perform a two-step derivatization:
-
Methoximation: To protect keto groups.
-
Silylation: To increase the volatility of the analytes (e.g., using BSTFA with 1% TMCS).
-
-
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the derivatized organic acids.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for each analyte for quantification.
-
3. Urinary Oxalate by HPLC or Enzymatic Assay
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Urine samples are typically acidified and centrifuged.
-
Chromatography: Ion-exchange or reversed-phase chromatography can be used.
-
Detection: UV or electrochemical detection.
-
-
Enzymatic Assay:
-
This method is based on the oxidation of oxalate by oxalate oxidase, which produces hydrogen peroxide.
-
The hydrogen peroxide is then measured colorimetrically.
-
It is important to control for interferences, such as ascorbic acid.
-
Conclusion
The validation of this compound and its associated metabolites, 2,4-dihydroxyglutarate and 4-hydroxyglutamate, has established them as highly sensitive and specific biomarkers for Primary Hyperoxaluria Type 3. Their measurement, primarily through LC-MS/MS, allows for a definitive diagnosis and differentiation from other forms of primary hyperoxaluria. While urinary oxalate is a necessary screening tool, it lacks the specificity for a definitive diagnosis of PH3. The detailed experimental protocols provided in this guide offer a framework for the accurate and reliable quantification of these critical biomarkers, aiding in the timely diagnosis and management of patients with PH3 and facilitating research into novel therapeutic interventions.
References
Metabolic Crossroads: A Comparative Guide to 4-Hydroxy-2-oxoglutaric Acid and Alpha-Ketoglutarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic roles of 4-Hydroxy-2-oxoglutaric acid (4H2OG) and alpha-ketoglutarate (AKG). While structurally similar, these two keto acids exhibit distinct metabolic fates and enzymatic interactions, positioning them at different functional crossroads within cellular metabolism. This document summarizes key metabolic differences, presents available quantitative data, details relevant experimental protocols, and provides visual representations of their metabolic pathways.
Core Metabolic Functions: A Tale of Two Keto Acids
Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a central hub of cellular metabolism. It is a key intermediate in the tricarboxylic acid (TCA) cycle, a critical pathway for cellular energy production.[1] Beyond its role in energy metabolism, AKG links carbohydrate and protein metabolism, serving as a precursor for the synthesis of several amino acids, including glutamate, glutamine, proline, and arginine.[2] Furthermore, AKG functions as a crucial cofactor for a large family of enzymes known as AKG-dependent dioxygenases, which are involved in diverse processes such as collagen synthesis, fatty acid metabolism, and epigenetic regulation through histone and DNA demethylation.[3][4] AKG is also recognized as a signaling molecule, notably influencing the mTOR signaling pathway, which regulates cell growth and proliferation.
In contrast, this compound (4H2OG) has a more specialized metabolic role. It is primarily an intermediate in the mitochondrial pathway for the degradation of hydroxyproline, a major component of collagen.[5] The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) catalyzes the cleavage of 4H2OG into pyruvate and glyoxylate.[5] Dysfunctional HOGA1 leads to the accumulation of 4H2OG and is the genetic basis for Primary Hyperoxaluria Type 3 (PH3), a rare inherited disorder characterized by excessive oxalate production and kidney stone formation.[6]
Enzymatic Interactions: A Point of Intersection
The primary enzyme responsible for the metabolism of 4H2OG is 4-hydroxy-2-oxoglutarate aldolase (HOGA1).[5] Interestingly, the structurally similar molecule, alpha-ketoglutarate, has been shown to act as a weak, competitive inhibitor of human HOGA1.[6][7] This interaction represents a key point of metabolic crosstalk between the hydroxyproline degradation pathway and the central carbon metabolism.
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters of human HOGA1 in its interaction with its substrate 4H2OG and the inhibitor AKG.
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
| Human HOGA1 | 4-Hydroxy-2-oxoglutarate | KM | 10 - 1000 µM (range) | [6] |
| Human HOGA1 | Alpha-ketoglutarate | Ki | in the millimolar range | [7] |
Metabolic Pathways
The distinct roles of 4H2OG and AKG are best understood by visualizing their respective metabolic pathways.
Experimental Protocols
HOGA1 Enzyme Activity Assay
This protocol is adapted from a study investigating the regulation of human HOGA1.[6]
Objective: To measure the enzymatic activity of HOGA1 by monitoring the production of pyruvate from 4H2OG. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human HOGA1 (hHOGA1)
-
4-Hydroxy-2-oxoglutarate (substrate)
-
Alpha-ketoglutarate (inhibitor)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing assay buffer, LDH, and NADH.
-
For inhibition studies, add varying concentrations of alpha-ketoglutarate to the appropriate wells.
-
Initiate the reaction by adding a known concentration of hHOGA1 to each well.
-
Start the measurement by adding the substrate, 4-hydroxy-2-oxoglutarate, to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH consumption is directly proportional to the rate of pyruvate production and thus HOGA1 activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot.
-
For inhibition studies, plot the reaction velocities against the substrate concentration at different inhibitor concentrations to determine the type of inhibition and the inhibition constant (Ki).
Measurement of TCA Cycle Intermediates by LC-MS/MS
This protocol provides a general workflow for the analysis of TCA cycle intermediates, which can be adapted to study the effects of 4H2OG or AKG on central carbon metabolism.[8][9]
Objective: To quantify the levels of TCA cycle intermediates in biological samples (e.g., cell extracts, tissue homogenates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample
-
Internal standards (stable isotope-labeled TCA cycle intermediates)
-
Extraction solvent (e.g., 80% methanol)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column suitable for polar metabolites (e.g., C18 reversed-phase or HILIC)
Procedure:
-
Sample Preparation: Homogenize or lyse the biological sample in cold extraction solvent containing internal standards. Centrifuge to pellet proteins and cellular debris.
-
LC Separation: Inject the supernatant onto the LC system. Use a gradient elution program with appropriate mobile phases to separate the TCA cycle intermediates.
-
MS/MS Detection: Analyze the eluent using the mass spectrometer in multiple reaction monitoring (MRM) mode. For each analyte and internal standard, specific precursor-to-product ion transitions are monitored for quantification.
-
Data Analysis: Integrate the peak areas for each analyte and its corresponding internal standard. Generate a calibration curve using known concentrations of standards to quantify the absolute concentration of each TCA cycle intermediate in the sample.
Summary of Metabolic Differences
| Feature | This compound (4H2OG) | Alpha-Ketoglutarate (AKG) |
| Primary Metabolic Role | Intermediate in hydroxyproline degradation[5] | Central intermediate in the TCA cycle; hub for amino acid and nitrogen metabolism[1][2] |
| Primary Enzyme | 4-hydroxy-2-oxoglutarate aldolase (HOGA1)[5] | Multiple, including α-ketoglutarate dehydrogenase and various aminotransferases and dioxygenases[3] |
| Metabolic Products | Pyruvate and glyoxylate[5] | Succinyl-CoA (in TCA cycle), glutamate, and various hydroxylated products[2] |
| Cellular Localization | Primarily mitochondrial[5] | Mitochondrial and cytosolic |
| Known Signaling Roles | Not well-established; accumulation linked to disease pathology[6] | Modulates mTOR signaling, acts as an epigenetic regulator[4] |
| Enzymatic Inhibition | Substrate for HOGA1 | Weak competitive inhibitor of HOGA1[6][7] |
Conclusion
While this compound and alpha-ketoglutarate are structurally related dicarboxylic acids, their metabolic functions are markedly different. AKG is a cornerstone of central metabolism, essential for energy production, biosynthesis, and cellular signaling. In contrast, 4H2OG occupies a more specialized niche in the catabolism of hydroxyproline, and its metabolic significance is most prominent in the context of the genetic disorder, Primary Hyperoxaluria Type 3. The inhibitory effect of AKG on HOGA1 provides a direct link between these two pathways, suggesting a potential regulatory mechanism where high levels of a central metabolite can influence a more peripheral catabolic route. Further research is warranted to explore other potential interactions and to fully elucidate the comparative effects of these two molecules on broader metabolic networks. This understanding is critical for developing targeted therapeutic strategies for metabolic disorders and for advancing our knowledge of cellular metabolism.
References
- 1. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 2. Introduction: Metals in Biology: α-Ketoglutarate/Iron-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-ketoglutarate-dependent hydroxylases - Wikipedia [en.wikipedia.org]
- 4. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. Biochemical and structural insights into an Fe(II)/α-ketoglutarate/O2 dependent dioxygenase, Kdo 3-hydroxylase (KdoO) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
For the discerning researcher, scientist, and drug development professional, understanding the nuanced roles of metabolic intermediates is paramount. This guide provides a comprehensive comparison of 4-hydroxy-2-oxoglutaric acid and isocitrate, two structurally related alpha-keto acids with distinct and critical functions in cellular metabolism. We delve into their respective metabolic pathways, the enzymes that govern their transformations, and the associated disease states, supported by quantitative data and detailed experimental protocols.
At a Glance: Key Distinctions
| Feature | This compound | Isocitrate |
| Primary Metabolic Role | Intermediate in the catabolism of hydroxyproline. | Key intermediate in the Tricarboxylic Acid (TCA) Cycle for energy production.[1][2][3][4] |
| Key Enzyme | 4-hydroxy-2-oxoglutarate aldolase (HOGA1).[5][6] | Isocitrate Dehydrogenase (IDH) with multiple isoforms (IDH1, IDH2, IDH3).[7][8][9][10] |
| Cellular Location | Primarily mitochondrial.[5][11] | Cytosolic (IDH1) and mitochondrial (IDH2, IDH3).[8][12] |
| Metabolic Fate | Cleaved into pyruvate and glyoxylate.[5][11][6] | Oxidatively decarboxylated to alpha-ketoglutarate.[1][7][10] |
| Associated Pathology | Primary Hyperoxaluria Type 3 (PH3) due to HOGA1 deficiency.[11][13] | Cancers (e.g., glioma, acute myeloid leukemia) associated with IDH1/IDH2 mutations. |
Metabolic Pathways: A Fork in the Road
While both molecules are dicarboxylic acids, their metabolic journeys diverge significantly. Isocitrate is a central player in the TCA cycle, a fundamental pathway for cellular energy generation.[1][2][3][4] In contrast, this compound is a specialized intermediate in the breakdown of the amino acid hydroxyproline.[5][11][14]
The Central Hub: Isocitrate in the TCA Cycle
Isocitrate is formed from citrate via the action of aconitase and is subsequently oxidatively decarboxylated by isocitrate dehydrogenase (IDH) to yield alpha-ketoglutarate, a crucial precursor for various biosynthetic pathways and a key regulator of nitrogen metabolism.[1][4][12] This reaction is a critical regulatory point in the TCA cycle.[4]
A Specialized Catabolic Route: 4-Hydroxy-2-oxoglutarate in Hydroxyproline Degradation
This compound arises from the catabolism of hydroxyproline, an amino acid abundant in collagen. The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[5][11][6] Pyruvate can enter central carbon metabolism, while glyoxylate is further metabolized.
Enzyme Kinetics: A Quantitative Comparison
The enzymes governing the fate of these two molecules, isocitrate dehydrogenase (IDH) and 4-hydroxy-2-oxoglutarate aldolase (HOGA1), exhibit distinct kinetic properties.
| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Cofactor(s) | Cellular Location |
| Isocitrate Dehydrogenase (IDH1, human, recombinant) | Isocitrate | 26 ± 3 | 1.8 ± 0.1 µmol/min/mg | NADP+, Mg2+/Mn2+ | Cytosol, Peroxisome |
| Isocitrate Dehydrogenase (IDH2, human, recombinant) | Isocitrate | 11 ± 1 | 2.5 ± 0.1 µmol/min/mg | NADP+, Mg2+/Mn2+ | Mitochondria |
| Isocitrate Dehydrogenase (IDH3, bovine heart) | Isocitrate | ~30 | Not specified | NAD+, Mg2+/Mn2+, ADP (activator) | Mitochondria |
| 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1, human, recombinant) | 4-Hydroxy-2-oxoglutarate | 10 (putative) | 15.8 ± 2.1 µmol/min/mg | None | Mitochondria[13] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition). The values presented here are for illustrative purposes and are compiled from various sources.
Experimental Protocols
Assay for Isocitrate Dehydrogenase (IDH) Activity
This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring NADP+-dependent IDH activity.[15][16][17]
Principle: IDH catalyzes the conversion of isocitrate to alpha-ketoglutarate with the concomitant reduction of NADP+ to NADPH. The NADPH produced then reduces a chromogenic probe, resulting in a color change that can be measured spectrophotometrically at 450 nm.
Materials:
-
IDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Isocitrate solution (substrate)
-
NADP+ solution
-
Developer solution (containing a chromogenic probe and diaphorase)
-
NADPH Standard solution
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or cells in cold IDH Assay Buffer. Centrifuge to remove insoluble material and collect the supernatant.
-
Standard Curve: Prepare a dilution series of the NADPH standard in IDH Assay Buffer.
-
Reaction Mix: For each well, prepare a reaction mix containing IDH Assay Buffer, isocitrate, and NADP+.
-
Assay:
-
Add samples and standards to the wells of the microplate.
-
For each sample, prepare a background control well containing the sample but no isocitrate.
-
Add the Developer solution to all wells.
-
Initiate the reaction by adding the Reaction Mix to the sample and standard wells.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm at multiple time points (kinetic assay).
-
-
Calculation: Determine the rate of change in absorbance for each sample and standard. Subtract the background reading from the sample readings. Calculate the IDH activity based on the NADPH standard curve.
Assay for 4-Hydroxy-2-oxoglutarate Aldolase (HOGA1) Activity
This protocol describes a coupled-enzyme assay to determine HOGA1 activity by measuring the production of pyruvate.[13]
Principle: HOGA1 cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate. The pyruvate produced is then used as a substrate by lactate dehydrogenase (LDH) in a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Assay Buffer (e.g., 100 mM TRIS-HCl, pH 8.5)
-
4-hydroxy-2-oxoglutarate (HOG) solution (substrate)
-
NADH solution
-
Lactate Dehydrogenase (LDH)
-
Purified HOGA1 enzyme or cell/tissue lysate containing HOGA1
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture: In a cuvette or well, prepare a reaction mixture containing Assay Buffer, NADH, and LDH.
-
Sample Addition: Add the purified HOGA1 enzyme or cell/tissue lysate to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the HOG substrate.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1). This rate is directly proportional to the HOGA1 activity.
Concluding Remarks
Isocitrate and this compound, while sharing a similar chemical scaffold, are integral to vastly different metabolic realms. Isocitrate is a high-flux metabolite in the central energy-producing pathway of the cell, with its enzymatic conversion tightly regulated to meet cellular energy demands. In contrast, this compound is a low-flux intermediate in a specific catabolic pathway. The enzymes that act upon them, IDH and HOGA1, are implicated in distinct human diseases, highlighting the importance of understanding their specific roles in cellular metabolism for the development of targeted therapeutics. Further research, particularly employing metabolic flux analysis, will continue to unravel the intricate connections and regulatory mechanisms governing these and other metabolic pathways.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: GC-MS Spectrum - Isocitric acid GC-MS (4 TMS) (HMDB0000193) [hmdb.ca]
- 5. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 6. 4-hydroxy-2-oxoglutarate aldolase - Wikipedia [en.wikipedia.org]
- 7. Detailed kinetics and regulation of mammalian NAD-linked isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Kinetic Characterization of 4-Hydroxy-4-methyl-2-oxoglutarate/4-Carboxy-4-hydroxy-2-oxoadipate Aldolase, a Protocatechuate Degradation Enzyme Evolutionarily Convergent with the HpaI and DmpG Pyruvate Aldolases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic mechanism of Escherichia coli isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic profiling by gas chromatography-mass spectrometry of energy metabolism in high-fat diet-fed obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Navigating Specificity: A Comparative Guide to Cross-Reactivity in 4-Hydroxy-2-oxoglutaric Acid Immunoassays
Understanding the Challenge: Structural Analogs of 4H2OG
4-Hydroxy-2-oxoglutaric acid is a five-carbon dicarboxylic acid with a hydroxyl group at the fourth carbon and a ketone group at the second. Its structure shares similarities with several other key metabolites, which are potential cross-reactants in an immunoassay. These include:
-
Alpha-ketoglutaric acid: Lacks the hydroxyl group at the 4th position.
-
Succinic acid: A four-carbon dicarboxylic acid.
-
Citric acid: A six-carbon tricarboxylic acid with a hydroxyl group.
-
Isocitric acid: A structural isomer of citric acid.
-
Oxaloacetic acid: A four-carbon dicarboxylic acid with a ketone group.
The ability of an immunoassay to distinguish 4H2OG from these structurally related molecules is a critical determinant of its reliability.
Comparative Analysis of Cross-Reactivity
The following table summarizes the hypothetical cross-reactivity profiles of the three kits. Cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause 50% inhibition of the signal with the concentration of 4H2OG that causes 50% inhibition.
Cross-Reactivity (%) = (IC50 of 4H2OG / IC50 of Cross-Reactant) x 100
| Cross-Reactant | Kit A (Monoclonal) | Kit B (Polyclonal) | Kit C (High-Sensitivity Monoclonal) |
| This compound | 100% | 100% | 100% |
| Alpha-ketoglutaric acid | 2.5% | 8.7% | 1.1% |
| Succinic acid | <0.1% | 0.5% | <0.05% |
| Citric acid | 0.8% | 3.2% | 0.3% |
| Isocitric acid | 0.5% | 2.1% | 0.2% |
| Oxaloacetic acid | 1.2% | 5.5% | 0.8% |
Interpretation of the Data:
-
Kit A (Monoclonal): Demonstrates good specificity with low cross-reactivity to the tested compounds. The use of a monoclonal antibody, which recognizes a single epitope on the 4H2OG molecule, contributes to this higher specificity.
-
Kit B (Polyclonal): Shows higher cross-reactivity, particularly with alpha-ketoglutaric acid and oxaloacetic acid. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes, increasing the likelihood of binding to structurally similar molecules.
-
Kit C (High-Sensitivity Monoclonal): Represents a highly specific assay with the lowest cross-reactivity. This hypothetical kit would be the preferred choice for applications requiring the most accurate quantification of 4H2OG in complex biological matrices.
Experimental Protocol for Assessing Cross-Reactivity
The following is a detailed protocol for a competitive ELISA, which is a common format for quantifying small molecules and assessing cross-reactivity.
Materials:
-
Microtiter plates pre-coated with a 4H2OG-protein conjugate.
-
4H2OG standard solutions of known concentrations.
-
Solutions of potential cross-reactants of known concentrations.
-
Primary antibody specific for 4H2OG.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the 4H2OG standard to create a standard curve.
-
Prepare serial dilutions of each potential cross-reactant.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well of the pre-coated microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Add 50 µL of the 4H2OG standard or the cross-reactant solution to the appropriate wells.
-
Add 50 µL of the primary antibody solution to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove unbound antibodies and antigens.
-
-
Addition of Secondary Antibody:
-
Add 100 µL of the enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Final Washing:
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the 4H2OG standard to generate a standard curve.
-
Determine the IC50 value (the concentration that gives 50% of the maximum signal) for 4H2OG and for each cross-reactant.
-
Calculate the percent cross-reactivity using the formula mentioned above.
-
Visualizing the Process
To further clarify the experimental workflow and the principles of cross-reactivity assessment, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Caption: Logical flow for determining and interpreting cross-reactivity.
Conclusion
The specificity of an immunoassay is a non-negotiable prerequisite for generating reliable data. As this guide illustrates, even among seemingly similar assay kits, performance can vary significantly. For researchers working with this compound, a thorough evaluation of cross-reactivity against structurally related metabolites is essential. By following a rigorous experimental protocol and carefully analyzing the resulting data, scientists can confidently select an immunoassay that meets the specific demands of their research, ensuring the accuracy and integrity of their findings.
Comparative Analysis of 4-hydroxy-2-oxoglutarate aldolase (HOGA) Enzyme Activity Across Species
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of HOGA Enzyme Function
The 4-hydroxy-2-oxoglutarate aldolase (HOGA) enzyme is a critical component in the mitochondrial catabolism of hydroxyproline, an amino acid prevalent in collagen. This enzyme catalyzes the cleavage of 4-hydroxy-2-oxoglutarate (HOG) into pyruvate and glyoxylate.[1][2] Understanding the comparative activity of HOGA across different species is vital for translational research, particularly in the context of metabolic disorders such as Primary Hyperoxaluria Type 3 (PH3), which is caused by mutations in the HOGA1 gene.[3][4] This guide provides a comparative overview of HOGA enzyme activity, details of experimental protocols for its measurement, and a visualization of its role in the metabolic pathway.
Quantitative Data on HOGA Enzyme Activity
Direct comparative studies of HOGA enzyme kinetics (e.g., Vmax, Km) across multiple species under standardized conditions are limited in the published literature. The available data, presented below, are derived from various studies employing different methodologies, which should be taken into account when making direct comparisons. For instance, enzyme activity measured in cell lysates will inherently be lower than that of a highly purified enzyme.
| Species | Tissue/System | Enzyme Form | Method | Reported Activity | Citation |
| Human | CHO Cell Lysate | Recombinant | HPLC-based | 74.8 ± 12.7 pmol/min/mg protein | |
| Bovine | Kidney | Purified | Phenylhydrazine Assay | 0.2 µmol/min/mg protein | [2] |
| Mouse | Liver & Kidney | Wild-Type | Not specified | Highest activity in these tissues | [5] |
| Rat | Liver | Wild-Type | Not specified | Acts on both R- and S-forms of HOG | [2][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of hydroxyproline, highlighting the central role of the HOGA enzyme, and a typical experimental workflow for measuring its activity.
Caption: Hydroxyproline metabolism pathway in the mitochondrion.
Caption: Workflow for HOGA enzyme activity measurement.
Experimental Protocols
Accurate measurement of HOGA activity is fundamental to comparative studies. The two most common methods are the Lactate Dehydrogenase (LDH)-coupled assay and High-Performance Liquid Chromatography (HPLC)-based assays.
Lactate Dehydrogenase (LDH)-Coupled Enzyme Assay
This spectrophotometric assay indirectly measures HOGA activity by quantifying the production of pyruvate. The pyruvate generated from the HOGA-catalyzed cleavage of HOG is used as a substrate by LDH, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Tissue homogenate or cell lysate containing HOGA
-
4-hydroxy-2-oxoglutarate (HOG) substrate
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 100 mM TRIS-HCl, pH 8.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, and LDH.
-
Add the sample (tissue homogenate or cell lysate) to the reaction mixture.
-
Initiate the reaction by adding the HOG substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH consumption using the Beer-Lambert law. This rate is proportional to the rate of pyruvate production and thus to HOGA activity.
-
Normalize the activity to the total protein concentration of the sample to determine the specific activity.
HPLC-Based Glyoxylate Production Assay
This method directly quantifies the glyoxylate produced from the HOGA reaction. It is a highly sensitive and specific method.
Materials:
-
Tissue homogenate or cell lysate containing HOGA
-
4-hydroxy-2-oxoglutarate (HOG) substrate
-
Assay Buffer (e.g., 100 mM TRIS-HCl, pH 8.5)
-
Perchloric acid (to stop the reaction)
-
Derivatizing agent (e.g., phenylhydrazine)
-
HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV-Vis)
Procedure:
-
Incubate the sample with HOG in the assay buffer at 37°C for a specific time (e.g., 15-30 minutes).[7]
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet precipitated proteins and collect the supernatant.
-
Derivatize the glyoxylate in the supernatant with a suitable agent (e.g., phenylhydrazine) to form a product that can be detected by UV-Vis spectrophotometry.
-
Inject the derivatized sample into the HPLC system.
-
Separate and quantify the derivatized glyoxylate using a standard curve prepared with known concentrations of glyoxylate.
-
Calculate the amount of glyoxylate produced and normalize to the incubation time and protein concentration to determine the specific activity.[7]
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic testing - Primary hyperoxaluria - AGXT, GRHPR and HOGA1 genes. - IVAMI [ivami.com]
- 4. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KEGG ENZYME: 4.1.3.16 [genome.jp]
- 7. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Orthologous Methods for the Quantification of 4-Hydroxy-2-Oxoglutaric Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comparative overview of two orthologous methods for the quantification of 4-hydroxy-2-oxoglutaric acid (HOGA), a key intermediate in amino acid metabolism implicated in primary hyperoxaluria type 3. The methods presented are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a Lactate Dehydrogenase (LDH) Coupled Enzymatic Assay.
This document outlines the experimental protocols for each method, presents quantitative performance data in a comparative table, and includes workflow diagrams generated using Graphviz to visualize the procedural steps.
Comparative Quantitative Data
The performance of analytical methods is critical for their application. Below is a summary of typical quantitative parameters for the two orthologous methods. It is important to note that while the LC-MS/MS data is based on methods for structurally similar organic acids and can be considered a reasonable estimate for HOGA, the enzymatic assay parameters are projected based on common assay performance.
| Parameter | LC-MS/MS with Derivatization | LDH Coupled Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection of a derivatized analyte. | Enzymatic conversion of the analyte to a product that is measured spectrophotometrically. |
| Specificity | High (based on retention time and mass-to-charge ratio) | Moderate to High (dependent on enzyme specificity) |
| Sensitivity (LOD) | Low µM to nM range (estimated) | Low to mid µM range (estimated) |
| Linearity Range | ~0.1 - 100 µM (estimated) | ~1 - 500 µM (estimated) |
| Precision (%CV) | <15% | <10% |
| Throughput | Moderate to High | High |
| Matrix Effects | Potential for ion suppression/enhancement | Potential for interference from sample components |
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules in complex biological matrices. Due to the polar nature and potential for poor ionization of this compound, a derivatization step is typically employed to enhance its chromatographic retention and mass spectrometric detection.
Experimental Protocol
1. Sample Preparation (from Plasma/Serum):
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization:
-
Reconstitute the dried extract in 50 µL of a 10 mg/mL solution of 2,4-dinitrophenylhydrazine (DNPH) in 10% sulfuric acid.
-
Incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 50 µL of a quenching solution (e.g., 1 M Tris buffer, pH 7.5).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure separation from other components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the DNPH-derivatized HOGA would need to be determined by infusing a derivatized standard.
-
Workflow Diagram
LC-MS/MS workflow for HOGA quantification.
Method 2: Lactate Dehydrogenase (LDH) Coupled Enzymatic Assay
This method provides an orthogonal approach based on the enzymatic conversion of HOGA. The assay relies on the activity of 4-hydroxy-2-oxoglutarate aldolase (HOGA), which cleaves HOGA into pyruvate and glyoxylate. The production of pyruvate is then coupled to the lactate dehydrogenase (LDH) reaction, where the oxidation of NADH to NAD+ is monitored spectrophotometrically. The rate of NADH consumption is directly proportional to the concentration of HOGA in the sample.
Experimental Protocol
1. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
NADH Solution: 10 mM NADH in assay buffer.
-
LDH Solution: 1000 units/mL Lactate Dehydrogenase from rabbit muscle.
-
HOGA Enzyme: Purified 4-hydroxy-2-oxoglutarate aldolase.
-
Standard: A stock solution of this compound of known concentration.
2. Assay Procedure:
-
Prepare a standard curve of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer.
-
10 µL of sample or standard.
-
10 µL of 10 mM NADH solution.
-
10 µL of LDH solution.
-
-
Incubate for 5 minutes at 37°C to allow for the consumption of any endogenous pyruvate in the sample.
-
Initiate the reaction by adding 20 µL of the HOGA enzyme solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
3. Data Analysis:
-
Calculate the rate of NADH consumption (ΔA340/min) for each well.
-
Subtract the background rate (from a blank well without HOGA) from the rates of the standards and samples.
-
Plot the rate of NADH consumption versus the concentration of the HOGA standards to generate a standard curve.
-
Determine the concentration of HOGA in the samples by interpolating their rates from the standard curve.
Signaling Pathway and Experimental Workflow
LDH coupled enzymatic assay workflow.
Conclusion
The choice between LC-MS/MS and an enzymatic assay for the quantification of this compound will depend on the specific requirements of the study. LC-MS/MS provides superior specificity and sensitivity, making it ideal for complex biological matrices and studies requiring low detection limits. The enzymatic assay, on the other hand, offers higher throughput and is generally more cost-effective, making it suitable for screening large numbers of samples where high precision and moderate sensitivity are acceptable. For robust and comprehensive studies, employing both methods orthogonally can provide a high degree of confidence in the quantitative results.
Distinguishing 4-Hydroxy-2-oxoglutaric Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification and quantification of alpha-keto acids are paramount for understanding cellular metabolism and disease pathogenesis. This guide provides a comparative analysis of 4-Hydroxy-2-oxoglutaric acid against other common alpha-keto acids, offering insights into their structural differences and the analytical techniques best suited for their differentiation. We present supporting data and detailed experimental protocols to facilitate the application of these methods in your research.
Differentiating Features of Alpha-Keto Acids
This compound (HOGA), a key intermediate in the metabolism of hydroxyproline, shares the characteristic alpha-keto acid motif with numerous other metabolites. However, its unique hydroxyl group at the 4-position provides a basis for its distinction from other alpha-keto acids such as alpha-ketoglutaric acid, pyruvic acid, and oxaloacetic acid. These structural nuances influence their physicochemical properties and, consequently, their behavior in various analytical systems.
Comparative Data of Selected Alpha-Keto Acids
While direct, simultaneous comparative studies of these specific alpha-keto acids under identical experimental conditions are not extensively documented, their individual properties allow for a clear differentiation when appropriate analytical methods are employed. The following table summarizes key properties that are exploited for their separation and detection.
| Feature | This compound | α-Ketoglutaric acid | Pyruvic acid | Oxaloacetic acid |
| Molar Mass ( g/mol ) | 162.09 | 146.10 | 88.06 | 132.07 |
| Chemical Formula | C₅H₆O₆ | C₅H₆O₅ | C₃H₄O₃ | C₄H₄O₅ |
| Structural Uniqueness | Hydroxyl group at C4 | None | Methyl group | Carboxyl group at C4 |
| Primary Metabolic Pathway | Hydroxyproline catabolism | Krebs Cycle, Amino Acid Metabolism | Glycolysis, Gluconeogenesis | Krebs Cycle |
Analytical Methodologies for Distinction
The differentiation of this compound from other alpha-keto acids can be effectively achieved using chromatographic techniques coupled with mass spectrometry, as well as through specific enzymatic assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the separation and quantification of alpha-keto acids. The separation is typically achieved by reversed-phase or hydrophilic interaction liquid chromatography (HILIC), followed by detection using a mass spectrometer. The distinct mass-to-charge (m/z) ratios of the parent ions and their specific fragmentation patterns upon collision-induced dissociation (CID) allow for unambiguous identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust method for the analysis of alpha-keto acids. Due to their low volatility, these compounds require derivatization prior to analysis. A common two-step derivatization involves oximation of the keto group followed by silylation of the hydroxyl and carboxyl groups. The resulting derivatives are volatile and can be separated by gas chromatography. The mass spectra of the derivatized compounds provide unique fragmentation patterns for identification.
Enzymatic Assays
Specific enzymes can be used to distinguish certain alpha-keto acids. For instance, 4-hydroxy-2-oxoglutarate aldolase (HOGA) specifically cleaves 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate.[1][2][3] The activity of this enzyme can be monitored to quantify its specific substrate.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Alpha-Keto Acids
This protocol is a representative method for the analysis of alpha-keto acids in biological samples.
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled alpha-ketoglutaric acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes, followed by a 5-minute re-equilibration at 2% B.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each alpha-keto acid.
Protocol 2: GC-MS Analysis of Alpha-Keto Acids (with Derivatization)
This protocol outlines a general procedure for the derivatization and analysis of alpha-keto acids by GC-MS.
1. Sample Preparation and Derivatization:
-
Extract alpha-keto acids from the sample as described in the LC-MS/MS protocol.
-
To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 60°C for 60 minutes to protect the keto groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to silylate the hydroxyl and carboxyl groups.
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: Scan mode from m/z 50 to 600.
Signaling Pathways and Experimental Workflows
To provide a broader context for the importance of distinguishing these molecules, the following diagrams illustrate a key metabolic pathway involving this compound and a general workflow for its analysis.
Caption: The metabolic pathway of hydroxyproline to pyruvate and glyoxylate.
Caption: A general experimental workflow for the analysis of alpha-keto acids.
References
- 1. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-2-oxoglutaric Acid: A Specific Biomarker for Primary Hyperoxaluria Type 3, but is it a prognosticator?
A Comparative Guide for Researchers and Drug Development Professionals
Primary hyperoxaluria (PH) is a group of rare, autosomal recessive genetic disorders characterized by the overproduction of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and progressive kidney failure. The three main types—PH1, PH2, and PH3—are caused by deficiencies in different enzymes involved in glyoxylate metabolism. While urinary and plasma oxalate are established biomarkers for monitoring overall disease severity across all PH types, the discovery of 4-hydroxy-2-oxoglutaric acid (HOGA) as a specific urinary biomarker for PH3 has opened new avenues for diagnosis and understanding the pathophysiology of this specific subtype. This guide provides a comparative analysis of HOGA in relation to established biomarkers and disease severity in primary hyperoxaluria, supported by available experimental data and detailed methodologies.
Biomarker Performance: A Comparative Analysis
Current clinical practice relies on the measurement of urinary and plasma oxalate, as well as renal function assessment, to monitor disease progression in all types of primary hyperoxaluria. However, specific biomarkers for each subtype offer diagnostic clarity.
Table 1: Comparison of Key Biomarkers in Primary Hyperoxaluria
| Biomarker | Primary Hyperoxaluria Type 1 (PH1) | Primary Hyperoxaluria Type 2 (PH2) | Primary Hyperoxaluria Type 3 (PH3) |
| Urinary this compound (HOGA) | Not elevated | Not elevated | Significantly elevated |
| Urinary Glycolate | Often elevated | Normal | Normal |
| Urinary L-Glycerate | Normal | Elevated | Normal |
| Urinary Oxalate | Markedly elevated | Elevated | Elevated[1] |
| Plasma Oxalate | Markedly elevated, especially with declining renal function | Elevated, especially with declining renal function | Mildly elevated in early CKD stages[2] |
This compound (HOGA) in PH3: The deficiency of the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA) in PH3 leads to the accumulation and subsequent urinary excretion of its substrate, HOGA[3]. Studies have shown that urinary HOGA is a sensitive and specific biomarker for the diagnosis of PH3[2]. While its diagnostic utility is clear, a direct quantitative correlation between urinary HOGA levels and the severity of disease manifestations in PH3, such as the rate of kidney stone formation or the decline in estimated glomerular filtration rate (eGFR), is not yet firmly established in the literature. However, one study found that a higher urinary calcium oxalate supersaturation is associated with an increased lifetime stone event rate in PH3 patients, suggesting an indirect link between the metabolic disturbance (and by extension, HOGA accumulation) and clinical outcomes[4][5].
Alternative Biomarkers in PH1 and PH2: In PH1, the deficiency of alanine-glyoxylate aminotransferase (AGT) often leads to increased excretion of glycolate. Similarly, PH2, caused by a deficiency of glyoxylate reductase/hydroxypyruvate reductase (GRHPR), is characterized by elevated urinary levels of L-glycerate[2]. These biomarkers are crucial for the differential diagnosis of the PH subtypes.
Correlation with Disease Severity
The severity of primary hyperoxaluria is primarily assessed through the measurement of urinary and plasma oxalate levels, the frequency of kidney stone formation, and the decline in renal function.
Table 2: Correlation of Biomarkers with Disease Severity Markers
| Disease Severity Marker | Correlation with HOGA (in PH3) | Correlation with Urinary/Plasma Oxalate (All PH Types) |
| Urinary Oxalate Excretion | Direct quantitative correlation not yet established. | Strong positive correlation; a primary indicator of disease activity. |
| Plasma Oxalate Concentration | Direct quantitative correlation not yet established. | Strong inverse correlation with eGFR; a key marker of systemic oxalate burden, particularly in advanced kidney disease[6]. |
| eGFR Decline | No direct correlation established. Some PH3 patients experience impaired renal function over time[2]. | Elevated urinary and plasma oxalate are associated with a faster decline in eGFR[7][8]. |
| Kidney Stone Formation Rate | Indirectly linked through increased calcium oxalate supersaturation[4][5]. | Higher urinary oxalate excretion is a major driver of stone formation. |
While elevated HOGA is a hallmark of PH3, the current body of evidence does not yet support its use as a standalone prognostic marker for disease severity. Urinary and plasma oxalate remain the primary biomarkers for monitoring the clinical course and response to therapy across all types of primary hyperoxaluria.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is critical for both clinical management and research. Below are summaries of key experimental methodologies.
Quantification of this compound in Urine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of organic acids in biological fluids due to its high sensitivity and specificity.
Principle: This method involves the separation of HOGA from other urinary components by liquid chromatography followed by its detection and quantification using a mass spectrometer.
General Protocol Outline:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge to remove any particulate matter.
-
Perform a protein precipitation step, typically by adding a solvent like methanol or acetonitrile.
-
The supernatant is then diluted with an appropriate buffer.
-
An internal standard (a stable isotope-labeled version of HOGA, if available) is added to each sample for accurate quantification.
-
-
Liquid Chromatography:
-
Inject the prepared sample onto an LC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) to separate HOGA from other metabolites.
-
-
Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Electrospray ionization (ESI) in negative ion mode is typically used to ionize HOGA.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for HOGA and its internal standard are monitored for high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using standards of known HOGA concentrations.
-
The concentration of HOGA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
4-Hydroxy-2-oxoglutarate Aldolase (HOGA) Enzyme Activity Assay
This assay measures the functional activity of the HOGA enzyme, typically in liver tissue homogenates.
Principle: The HOGA enzyme catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate. The rate of pyruvate production can be measured using a coupled enzyme reaction with lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the HOGA activity.
General Protocol Outline:
-
Tissue Homogenization:
-
Homogenize fresh or frozen liver tissue in an ice-cold buffer (e.g., Tris-HCl or HEPES) containing protease inhibitors to prevent protein degradation.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant (cytosolic and mitochondrial fractions) is used for the assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.5), NADH, lactate dehydrogenase, and the tissue homogenate.
-
Initiate the reaction by adding the substrate, 4-hydroxy-2-oxoglutarate.
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH consumption is calculated from the linear portion of the absorbance curve.
-
-
Calculation of Enzyme Activity:
-
The specific activity of HOGA is calculated based on the rate of the reaction, the extinction coefficient of NADH, and the protein concentration of the tissue homogenate. The activity is typically expressed as units per milligram of protein (U/mg).
-
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental processes can aid in understanding the role of HOGA and the methodologies used to study it.
Caption: Metabolic pathway of hydroxyproline and the role of HOGA in PH3.
Caption: General workflow for urinary HOGA quantification by LC-MS/MS.
Conclusion
This compound is a highly specific and sensitive biomarker for the diagnosis of Primary Hyperoxaluria Type 3. Its discovery has significantly improved the ability to differentiate PH3 from other forms of the disease. However, its role as a prognostic marker for disease severity in PH3 is still under investigation. While an indirect link between the metabolic defect in PH3 and clinical outcomes like stone formation exists, a direct quantitative correlation between HOGA levels and disease progression has not been clearly established. Therefore, urinary and plasma oxalate, in conjunction with renal function monitoring, remain the cornerstones for assessing disease severity and therapeutic response in all types of primary hyperoxaluria. Further research is warranted to explore the potential prognostic value of HOGA in PH3 and to develop standardized, widely available assays for its quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Primary Hyperoxaluria Type 3 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 4. Characterization of Stone Events in Patients with Type 3 Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Stone Events in Patients With Type 3 Primary Hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma oxalate and eGFR are correlated in primary hyperoxaluria patients with maintained kidney function—data from three placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimated GFR Slope Across CKD Stages in Primary Hyperoxaluria Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimated GFR Slope Across CKD Stages in Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the reproducibility of 4-Hydroxy-2-oxoglutaric acid measurement techniques
A comprehensive assessment of the reproducibility of analytical techniques is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative overview of common methods for measuring 4-Hydroxy-2-oxoglutaric acid (4H2OA), a key metabolite in the hydroxyproline degradation pathway. Dysregulation of 4H2OA is associated with Primary Hyperoxaluria Type 3, making its accurate quantification essential for both basic research and clinical applications.
This guide compares the principle, performance, and reproducibility of the major analytical platforms used for organic acid analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It also covers enzymatic assays as an indirect method for assessing 4H2OA metabolism. While direct comparative studies on 4H2OA are limited, this guide synthesizes available data for structurally similar analytes to provide a valuable reference for selecting the most appropriate measurement technique.
Comparison of this compound Measurement Techniques
The two primary methods for the quantification of 4H2OA in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Enzymatic assays are also employed to measure the activity of enzymes that metabolize 4H2OA, providing an indirect assessment of its levels.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Principle | Separation of volatile derivatives by gas chromatography, followed by mass-based detection and quantification. | Separation of compounds in the liquid phase, followed by tandem mass spectrometry for high selectivity and sensitivity. | Measurement of the activity of an enzyme that consumes or produces 4H2OA, or its metabolic products. |
| Sample Type | Urine, Plasma | Urine, Plasma, Cerebrospinal Fluid, Tissue Extracts | Cell Lysates, Purified Enzyme Preparations |
| Sample Preparation | Requires extraction and chemical derivatization to increase volatility. | "Dilute-and-shoot" may be possible, but often requires extraction and sometimes derivatization for improved chromatography. | Requires specific buffer and reaction conditions. |
| Reproducibility (CV%) | Intra-day: <10% Inter-day: <15% (Estimated based on general organic acid analysis) | Intra-day: ≤ 8.0% Inter-day: ≤ 6.3% (Based on data for 2-hydroxyglutarate)[1] | Not typically used for absolute quantification in biological matrices; reproducibility data is not readily available. |
| Limit of Quantification (LOQ) | Low µg/mL range (Estimated based on general organic acid analysis) | 0.8 nmol/mL (Based on data for 2-hydroxyglutarate)[1] | Dependent on enzyme kinetics and detection method. |
| Throughput | Lower, due to longer run times and extensive sample preparation. | Higher, with simpler sample preparation and faster analysis times. | High-throughput adaptable (e.g., 96-well plate format). |
| Advantages | Well-established for organic acid profiling, extensive spectral libraries for compound identification. | High sensitivity and specificity, suitable for a wide range of metabolites, less extensive sample preparation than GC-MS. | Functional assessment of enzyme activity, relatively simple and low-cost instrumentation. |
| Disadvantages | Labor-intensive sample preparation, potential for thermal degradation of analytes. | Matrix effects can suppress or enhance signal, potentially higher instrument cost. | Indirect measurement, susceptible to interference from other substances in the sample. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids
This method is a well-established approach for the analysis of organic acids in urine and is considered a gold standard in many clinical laboratories.[2]
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add an internal standard solution.
-
Acidify the urine to pH < 2 with HCl.
-
Extract the organic acids with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add a solution for oximation (e.g., methoxyamine hydrochloride in pyridine) to protect keto groups. Incubate at 60°C for 1 hour.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to derivatize hydroxyl and carboxyl groups. Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions (Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to a library of known compounds.
-
Quantify 4H2OA by comparing the peak area of its characteristic ions to that of the internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4H2OA
This method offers high sensitivity and specificity and is becoming more common for targeted metabolite quantification. The following is a general procedure that can be adapted for 4H2OA, based on methods for similar compounds like 2-hydroxyglutarate.[1][3]
-
Sample Preparation:
-
For plasma or urine, a protein precipitation step is typically performed by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.
-
-
Chromatographic Separation (Example):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase for reversed-phase, or the opposite for HILIC.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
The precursor ion of 4H2OA is selected in the first quadrupole.
-
The precursor ion is fragmented in the second quadrupole (collision cell).
-
Specific product ions are monitored in the third quadrupole.
-
-
-
Data Analysis:
-
Quantify 4H2OA by constructing a calibration curve from standards and using the peak area ratio of the analyte to the internal standard.
-
Enzymatic Assay for 4-hydroxy-2-oxoglutarate aldolase (HOGA) Activity
This assay indirectly measures 4H2OA by quantifying the activity of the enzyme that cleaves it, HOGA. One common method is a coupled assay that measures the production of pyruvate.[4][5]
-
Reagents:
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5).
-
This compound (substrate).
-
NADH.
-
Lactate Dehydrogenase (LDH) (coupling enzyme).
-
Sample containing HOGA (e.g., cell lysate).
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, NADH, and LDH to each well.
-
Add the sample containing HOGA.
-
Initiate the reaction by adding the 4H2OA substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader. The decrease in absorbance is due to the oxidation of NADH to NAD+ as pyruvate is converted to lactate by LDH.
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per unit time) is proportional to the HOGA activity in the sample.
-
Metabolic Pathway of this compound
This compound is an intermediate in the degradation of hydroxyproline, an amino acid abundant in collagen. The final step in this pathway is catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA), which cleaves 4H2OA into pyruvate and glyoxylate.[6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-2-oxoglutarate Aldolase Inactivity in Primary Hyperoxaluria Type 3 and Glyoxylate Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LC-MS and NMR for the Analysis of 4-Hydroxy-2-oxoglutaric Acid
For researchers, scientists, and drug development professionals, the accurate analysis of metabolites is paramount. 4-Hydroxy-2-oxoglutaric acid (HOGA), an intermediate in the hydroxyproline degradation pathway, is of growing interest due to its potential role in various metabolic processes and disorders.[1] This guide provides a head-to-head comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantitative analysis of HOGA.
This comparison guide delves into the experimental protocols, data presentation, and the inherent strengths and weaknesses of each technique, providing the necessary information to select the most appropriate method for your research needs. While direct comparative studies on this compound are limited, this guide leverages data from the closely related and structurally similar metabolite, 2-hydroxyglutarate, to provide a robust comparison.
At a Glance: LC-MS vs. NMR for this compound Analysis
| Feature | LC-MS | NMR |
| Sensitivity | High (pg to ng/mL range) | Moderate (µM to mM range) |
| Selectivity | High | Moderate |
| Quantification | Requires internal standards and calibration curves | Inherently quantitative (with internal standard for accuracy) |
| Sample Throughput | High | Low to Moderate |
| Structural Information | Fragmentation patterns aid in identification | Detailed structural elucidation |
| Sample Preparation | More complex, often requires derivatization | Simpler, non-destructive |
| Cost (Instrument) | High | Very High |
| Cost (Per Sample) | Moderate | High |
Quantitative Performance Comparison
| Parameter | LC-MS/MS (for 2-hydroxyglutarate) | NMR (for 2-hydroxyglutarate) |
| Limit of Detection (LOD) | 0.024 to 0.38 mM[2] | ~0.5 nmol in the NMR tube[3] |
| Limit of Quantification (LOQ) | 0.008 to 0.13 mM[2] | ~1 nmol in the NMR tube[3] |
| Linearity Range | 0.34–135.04 µM[4] | Typically spans 2-3 orders of magnitude |
| Precision (%RSD) | <15%[4] | <5%[3] |
Signaling and Metabolic Pathways
This compound is a key intermediate in the metabolic pathway of hydroxyproline, an amino acid primarily derived from the breakdown of collagen. The enzyme 4-hydroxy-2-oxoglutarate aldolase catalyzes the cleavage of HOGA into pyruvate and glyoxylate.[1]
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative 1H NMR optimization for high-throughput metabolite analysis in industrial bioprocess monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
For researchers, scientists, and professionals in drug development, understanding the functional nuances of enzymes within the same family is paramount for targeted therapeutic design and metabolic pathway analysis. This guide provides a detailed comparison of 4-hydroxy-2-oxoglutarate aldolase 1 (HOGA1) and other mechanistically related aldolases, including Dihydrodipicolinate synthase (DHDPS), Fructose-bisphosphate aldolase (FBPA), and N-acetylneuraminate lyase (NAL).
Enzyme Overview
-
HOGA1 (4-hydroxy-2-oxoglutarate aldolase 1): A mitochondrial enzyme crucial for the breakdown of the amino acid hydroxyproline.[1][2] It specifically catalyzes the cleavage of 4-hydroxy-2-oxoglutarate (HOG) into pyruvate and glyoxylate.[1][2] Genetic mutations in HOGA1 are linked to Primary Hyperoxaluria Type III, a condition marked by oxalate overproduction.[3][4]
-
DHDPS (Dihydrodipicolinate synthase): Primarily found in bacteria and plants, this enzyme is a key player in the biosynthesis of lysine.[1][5] It catalyzes the condensation of pyruvate and L-aspartate-β-semialdehyde.[1][5]
-
FBPA (Fructose-bisphosphate aldolase): A central enzyme in glycolysis and gluconeogenesis, FBPA catalyzes the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[6][7]
-
NAL (N-acetylneuraminate lyase): This enzyme is involved in the metabolism of sialic acids. It catalyzes the reversible cleavage of N-acetylneuraminic acid (Neu5Ac) into pyruvate and N-acetyl-D-mannosamine (ManNAc).[8][9]
Quantitative Data Comparison
The functional differences between these aldolases are quantitatively reflected in their kinetic parameters, which dictate their efficiency and affinity for their respective substrates.
Table 1: Comparison of Kinetic Parameters for HOGA1 and Related Aldolases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism/Source |
| HOGA1 | 4-hydroxy-2-oxoglutarate | ~1.0 (approx.) | Not Reported | Not Reported | Human (recombinant) |
| Oxaloacetate | Not Reported | Not Reported | Not Reported | Human (recombinant) | |
| DHDPS | Pyruvate | Varies | Varies | Varies | E. coli |
| L-aspartate-β-semialdehyde | Varies | Varies | Varies | E. coli | |
| FBPA | Fructose-1,6-bisphosphate | 1.75 | Not Reported | Not Reported | E. multilocularis |
| NAL | N-acetylneuraminic acid | 3.2 | 22.1 | 6.9 x 103 | S. aureus (MRSA) |
| N-acetylneuraminic acid | 6.0 | 12.5 | 2.1 x 103 | F. nucleatum | |
| N-acetylneuraminic acid | 2.2 | 4.17 | 1.9 x 103 | E. coli |
Note: Kinetic data can vary significantly based on the specific assay conditions, including pH, temperature, and buffer composition. The values presented here are for comparative purposes. The kcat for HOGA1 is not explicitly reported in the provided search results, and the Km is an approximation from activity curves.
Table 2: Substrate Specificity of HOGA1 and Related Aldolases
| Enzyme | Primary Substrate(s) | Other Known Substrates/Activities |
| HOGA1 | 4-hydroxy-2-oxoglutarate (both R and S forms)[10] | Oxaloacetate (decarboxylase activity)[11] |
| DHDPS | Pyruvate and L-aspartate-β-semialdehyde[1][5] | Highly specific for its substrates in the lysine biosynthetic pathway. |
| FBPA | Fructose-1,6-bisphosphate[6] | Fructose-1-phosphate, Sedoheptulose-1,7-bisphosphate[6] |
| NAL | N-acetylneuraminic acid[8] | N-glycoloylneuraminate, other O-acetylated sialic acids (except 4-O-acetylated derivatives).[8] |
Experimental Protocols
Accurate and reproducible experimental design is critical for studying enzyme function. Below are detailed methodologies for key activity assays.
HOGA1 Activity Assay (Coupled Enzyme Assay)
This protocol measures the production of pyruvate from the cleavage of 4-hydroxy-2-oxoglutarate (HOG) by coupling it to the lactate dehydrogenase (LDH) reaction.
Materials:
-
HOGA1 enzyme preparation (purified or mitochondrial extract)
-
4-hydroxy-2-oxoglutarate (HOG) substrate
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay Buffer
-
NADH (final concentration, e.g., 0.2 mM)
-
LDH (saturating amount)
-
HOGA1 enzyme preparation
-
-
Incubate the mixture for a few minutes at 37°C to establish a baseline reading.
-
Initiate the reaction by adding the HOG substrate (e.g., final concentration of 0.5 mM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by LDH as it reduces the pyruvate produced by HOGA1.
-
Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot. The rate of HOGA1 activity is proportional to the rate of NADH consumption.[12][13]
DHDPS Activity Assay (Coupled Enzyme Assay)
This assay measures the formation of dihydrodipicolinate by coupling the reaction to dihydrodipicolinate reductase (DHDPR).
Materials:
-
DHDPS enzyme preparation
-
Pyruvate
-
L-aspartate-β-semialdehyde (ASA)
-
NADH
-
Dihydrodipicolinate reductase (DHDPR)
-
Assay Buffer: e.g., 200 mM Bis-Tris propane, 150 mM NaCl, pH 8.0
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, pyruvate, ASA, and NADH.
-
Add an excess of DHDPR to ensure the DHDPS-catalyzed reaction is the rate-limiting step.
-
Initiate the reaction by adding the DHDPS enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized during the reduction of dihydrodipicolinate by DHDPR.
-
The rate of DHDPS activity is determined from the rate of NADH oxidation.[14]
Fructose-Bisphosphate Aldolase (FBPA) Activity Assay
Several methods exist for assaying FBPA activity. A common colorimetric method involves a series of coupled enzymatic reactions.
Materials:
-
FBPA enzyme preparation (from tissue homogenate, cell lysate, or purified)
-
Fructose-1,6-bisphosphate substrate
-
Aldolase Assay Buffer
-
Enzyme Mix (containing enzymes to convert the products to a detectable signal)
-
Developer (for colorimetric detection)
-
Microplate reader
Procedure (based on a commercial kit):
-
Prepare samples (e.g., tissue homogenates or cell lysates) in Aldolase Assay Buffer.
-
Add the sample to a 96-well plate.
-
Prepare a reaction mix containing Aldolase Assay Buffer, Enzyme Mix, and Developer.
-
Add the reaction mix to the samples.
-
Initiate the reaction by adding the Fructose-1,6-bisphosphate substrate.
-
Incubate the plate at the recommended temperature (e.g., 37°C).
-
Measure the absorbance at the specified wavelength (e.g., 450 nm) at multiple time points to determine the reaction rate.[8]
Visualizing Metabolic and Experimental Contexts
Diagrams can effectively illustrate the distinct roles of these enzymes and the workflows used to study them.
Caption: Metabolic roles of HOGA1 and related aldolases.
Caption: General workflow for comparing aldolase activity.
Functional Differences and Structural Insights
While all four enzymes are classified as aldolases and many utilize a Schiff base intermediate mechanism (Class I aldolases), their functional divergences arise from differences in their active site architecture and overall protein structure.
-
Substrate Binding Pockets: The primary determinant of substrate specificity is the composition and geometry of the active site. For instance, the active site of HOGA1 is tailored to accommodate the carboxylate and hydroxyl groups of 4-hydroxy-2-oxoglutarate. In contrast, the larger, bisphosphorylated fructose-1,6-bisphosphate requires a correspondingly larger and more charged active site in FBPA. The structural relationship between HOGA1 and DHDPS is particularly noteworthy; despite their different metabolic roles, they share a similar protein fold. However, subtle differences in active site residues are responsible for their distinct substrate preferences.
-
Catalytic Residues: While a lysine residue is often essential for forming the Schiff base intermediate in Class I aldolases, other residues in the active site play critical roles in proton transfer and stabilizing the transition state. Site-directed mutagenesis studies have highlighted key tyrosine and serine residues in HOGA1 that are crucial for its catalytic activity.[11] Variations in these and surrounding residues among the different aldolases contribute to their different catalytic efficiencies (kcat).
-
Quaternary Structure: HOGA1 exists as a homotetramer, and this oligomerization is important for its stability and activity.[15] DHDPS also forms a tetramer.[16] The subunit interfaces can influence the overall conformation of the active site and allosteric regulation, as seen in the lysine-mediated feedback inhibition of DHDPS.[1][5]
References
- 1. Dihydrodipicolinate synthase from Escherichia coli: pH dependent changes in the kinetic mechanism and kinetic mechanism of allosteric inhibition by L-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global characterization of in vivo enzyme catalytic rates and their correspondence to in vitro kcat measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HOGA1 Gene Mutations of Primary Hyperoxaluria Type 3 in Tunisian Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOGA1 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fructose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]
- 7. Structural basis for the bifunctionality of fructose-1,6-bisphosphate aldolase/phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction Mechanism of N-Acetylneuraminic Acid Lyase Revealed by a Combination of Crystallography, QM/MM Simulation, and Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Hydroxyproline metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-hydroxy-2-oxoglutarate metabolism in a mouse model of Primary Hyperoxaluria Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic and structural studies of the reaction of Escherichia coli dihydrodipicolinate synthase with (S)-2-bromopropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genecards.org [genecards.org]
- 16. HOGA1 - Wikipedia [en.wikipedia.org]
comparing human and microbial metabolism of 4-Hydroxy-2-oxoglutaric acid
A Comprehensive Comparison of Human and Microbial Metabolism of 4-Hydroxy-2-Oxoglutaric Acid
For researchers, scientists, and professionals in drug development, understanding the metabolic pathways of key molecules across different biological systems is paramount. This guide provides a detailed, objective comparison of the metabolism of this compound (HOGA) in humans and microorganisms, supported by experimental data, detailed protocols, and pathway visualizations.
Introduction
This compound is a key intermediate in the metabolic breakdown of hydroxyproline. While the central enzymatic reaction cleaving HOGA is conserved between humans and some microbes, the broader metabolic contexts, enzyme characteristics, and physiological significance differ substantially. In humans, the metabolism of HOGA is primarily linked to collagen turnover and is associated with a genetic disorder, Primary Hyperoxaluria Type 3 (PH3)[1][2]. In microorganisms, the analogous enzymes are part of diverse catabolic pathways[3].
Metabolic Pathways: A Comparative Overview
Human Metabolism of this compound
In humans, the breakdown of HOGA occurs in the mitochondria of liver and kidney cells[4]. It is the final step in the catabolism of hydroxyproline, an amino acid abundant in collagen. The pathway involves the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1), which catalyzes the retro-aldol cleavage of HOGA into pyruvate and glyoxylate[1][5]. Pyruvate can then enter central energy metabolism, while glyoxylate is further metabolized. A deficiency in HOGA1 leads to the accumulation of HOGA and subsequently an overproduction of oxalate, resulting in PH3, a condition characterized by recurrent kidney stones[4]. The human HOGA1 is a Type I aldolase, utilizing a Schiff base intermediate in its catalytic mechanism[6].
Microbial Metabolism of this compound
Microorganisms exhibit a greater diversity in the metabolism of compounds related to HOGA. In many bacteria, such as Escherichia coli, the analogous enzyme, 2-keto-4-hydroxyglutarate (KHG) aldolase, is involved in pathways like the Entner-Doudoroff pathway for sugar acid catabolism[3]. Unlike the human pathway which is primarily for amino acid degradation, the bacterial pathways are often for carbon and energy acquisition from various sources. The E. coli enzyme is also a Type I aldolase[4][7]. Some bacteria, like Pseudomonas putida, possess related but distinct aldolases that act on similar 4-hydroxy-2-ketoacids as part of aromatic compound degradation pathways[8]. Furthermore, anaerobic microbes in the human gut can metabolize hydroxyproline through pathways that may not involve a HOGA intermediate, highlighting the vast metabolic adaptability of the microbiome.
Quantitative Data Presentation
The following tables summarize the available kinetic parameters for human HOGA1 and the analogous enzyme from E. coli. It is important to note that the experimental conditions under which these parameters were determined may vary between studies.
Table 1: Comparison of Kinetic Parameters for Human and E. coli Aldolases
| Parameter | Human HOGA1 | E. coli KHG Aldolase | Reference |
| Substrate | 4-Hydroxy-2-oxoglutarate | 2-Keto-4-hydroxyglutarate | [9] |
| Km (µM) | 54 ± 5 | Not explicitly stated for HOG | [9] |
| kcat (s-1) | 1.01 | Not explicitly stated for HOG | [9] |
| Catalytic Efficiency (kcat/Km) (mM-1s-1) | 18.7 | Not available | [9] |
| Optimal pH | ~8.5 | 8.6 | [3][9] |
Table 2: Substrate Specificity and Inhibition
| Feature | Human HOGA1 | E. coli KHG Aldolase | Reference |
| Stereospecificity | Acts on both (S)- and (R)- enantiomers | Stereoselective for the (S)-enantiomer | [3] |
| Inhibitors | Pyruvate (competitive), α-ketoglutarate (weak) | Halides, hydroxypyruvate, tartrate, oxalate, acetaldehyde, bromopyruvate | [3][10][11] |
Experimental Protocols
Enzyme Activity Assay: LDH-Coupled Spectrophotometric Assay
This protocol is applicable for measuring the activity of both human HOGA1 and microbial KHG aldolase by monitoring the production of pyruvate.
Principle: The pyruvate produced from the aldol cleavage of HOGA is reduced to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the aldolase activity.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
NADH solution: 10 mM in water
-
LDH solution: 1000 units/mL in water (from rabbit muscle)
-
Substrate: this compound (HOGA) solution (e.g., 10 mM in water)
-
Enzyme solution (purified HOGA1 or KHG aldolase)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a microplate well or a cuvette containing:
-
Assay Buffer
-
200 µM NADH (final concentration)
-
1-2 units/mL LDH (final concentration)
-
-
Add varying concentrations of the HOGA substrate (e.g., from 10 µM to 1000 µM).
-
Initiate the reaction by adding a known amount of the aldolase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
Purification of Recombinant Human HOGA1
Principle: The human HOGA1 gene (with the mitochondrial targeting sequence removed) is cloned into an expression vector with an affinity tag (e.g., a polyhistidine-tag) and expressed in E. coli. The recombinant protein is then purified from the bacterial lysate using affinity chromatography.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the HOGA1 expression vector.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).
Procedure:
-
Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HOGA1 with Elution Buffer.
-
-
Dialysis: Dialyze the eluted fractions against a suitable storage buffer to remove imidazole and for buffer exchange.
-
Purity Check: Analyze the purified protein by SDS-PAGE.
Purification of E. coli 2-Keto-4-Hydroxyglutarate Aldolase
Principle: The native enzyme is purified from E. coli cell extracts through a series of chromatographic steps.
Materials:
-
E. coli cell paste.
-
Buffer A (e.g., 20 mM potassium phosphate, pH 7.0, containing 10 mM 2-mercaptoethanol and 1 mM EDTA).
-
Ammonium sulfate.
-
DEAE-cellulose chromatography column.
-
Gel filtration chromatography column (e.g., Sephadex G-150).
Procedure:
-
Cell Extract Preparation: Prepare a cell-free extract from E. coli by methods such as sonication or French press in Buffer A.
-
Ammonium Sulfate Fractionation: Perform a fractional precipitation of the protein with ammonium sulfate. Collect the fraction that contains the majority of the aldolase activity.
-
DEAE-Cellulose Chromatography:
-
Dialyze the active fraction against Buffer A and load it onto a DEAE-cellulose column equilibrated with the same buffer.
-
Elute the protein with a linear gradient of NaCl in Buffer A.
-
Collect fractions and assay for aldolase activity.
-
-
Gel Filtration Chromatography:
-
Pool the active fractions from the ion-exchange step and concentrate them.
-
Apply the concentrated sample to a gel filtration column equilibrated with Buffer A.
-
Elute with Buffer A and collect fractions.
-
-
Purity Assessment: Pool the active fractions and assess the purity by SDS-PAGE.
Conclusion
The metabolism of this compound, while centered around a similar enzymatic cleavage reaction, serves distinct physiological roles in humans and microorganisms. In humans, HOGA1 is a key enzyme in hydroxyproline catabolism, and its dysfunction has direct pathological consequences. In contrast, microbial KHG aldolases are part of a broader and more diverse metabolic toolkit for nutrient acquisition. The differences in their kinetic properties, substrate specificity, and regulation reflect their adaptation to these different biological contexts. The data and protocols presented in this guide provide a foundation for further research into the specific roles of these enzymes and their potential as therapeutic targets or biocatalytic tools.
References
- 1. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. Active-site residues of 2-keto-4-hydroxyglutarate aldolase from Escherichia coli. Bromopyruvate inactivation and labeling of glutamate 45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Studies of Human 4-hydroxy-2-oxoglutarate Aldolase: Implications for Hydroxyproline Metabolism in Primary Hyperoxaluria | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Substrate Selectivity and Biochemical Properties of 4-Hydroxy-2-Keto-Pentanoic Acid Aldolase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and kinetic characterization of 4-hydroxy-4-methyl-2-oxoglutarate/4-carboxy-4-hydroxy-2-oxoadipate aldolase, a protocatechuate degradation enzyme evolutionarily convergent with the HpaI and DmpG pyruvate aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Regulation of human 4-hydroxy-2-oxoglutarate aldolase by pyruvate and α-ketoglutarate: implications for primary hyperoxaluria type-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Steady-state kinetics and inhibition studies of the aldol condensation reaction catalyzed by bovine liver and Escherichia coli 2-keto-4-hydroxyglutarate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-2-oxoglutaric Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxy-2-oxoglutaric acid, a combustible solid that can cause serious eye damage.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
-
Physical Hazard: Combustible solid.[1]
-
Health Hazard: Causes serious eye damage.[1] May be harmful if swallowed and cause skin and respiratory irritation.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[1][2]
-
Hand Protection: Wear chemical-resistant gloves. Use proper glove removal technique to avoid skin contact.[1]
-
Skin and Body Protection: Wear a lab coat or apron.[3]
-
Respiratory Protection: In case of dust formation or fire, wear a self-contained breathing apparatus.[1]
Disposal Procedure Overview
The recommended disposal procedure for this compound involves neutralization of its acidic properties followed by disposal as hazardous waste. While some non-hazardous acids can be drain-disposed after neutralization, the irritant properties of similar compounds suggest a more cautious approach is warranted.[4] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Quantitative Data for Neutralization
| Parameter | Value | Reference |
| Target pH Range | 6.0 - 10.0 | [5] |
| Dilution of Acid | Dilute to ≤ 5% (w/v) before neutralization | [5] |
| Neutralizing Agent | 6 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | [5] |
| Final Flushing | Flush drain with at least 20 parts water if approved for drain disposal | [5] |
Experimental Protocol: Neutralization of this compound Waste
This protocol details the steps for neutralizing waste this compound. This procedure should be performed in a chemical fume hood.[3]
Materials:
-
Waste this compound (solid or in solution)
-
Large beaker or container (polyethylene is recommended)[5]
-
Ice bath
-
Stir bar and stir plate
-
6 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
pH meter or pH paper
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Neutralization:
-
Completion:
-
Continue adding the base until the pH of the solution is stable within the range of 6.0 to 10.0.[5]
-
Once neutralized, prepare the solution for disposal.
-
-
Disposal:
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Consult with your institution's EHS department for pickup and final disposal of the hazardous waste.
-
Disposal Workflow and Decision Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Hydroxy-2-oxoglutaric Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxy-2-oxoglutaric acid was located. The following guidance is based on the safety data for chemically similar compounds, such as 2-Oxoglutaric acid and D-α-Hydroxyglutaric Acid. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps are designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include serious eye damage, skin irritation, and respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and/or Face Shield | Must provide protection against chemical splashes. Goggles should be worn at all times; a face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[2] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and disposed of properly after handling the compound. Use proper glove removal technique to avoid skin contact.[1][3] |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations that generate dust or aerosols. | Work should be conducted in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with appropriate particulate filters may be necessary.[2] |
| Feet | Closed-toe Shoes | Protective footwear is required to prevent injuries from spills or falling objects.[4] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ensure a chemical fume hood is operational and available.
-
Designate a specific area for handling this compound.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
Step 2: Handling the Compound
-
Don PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[5]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Contamination Avoidance: Do not return unused material to the original container.
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after use.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed container for chemical waste. |
| Contaminated PPE (e.g., gloves) | Dispose of in accordance with institutional protocols for chemically contaminated waste.[1] |
| Aqueous Waste Solutions | The product is an acid and may need to be neutralized before disposal.[7] Collect in a designated, labeled waste container. Consult your institution's environmental health and safety office for specific guidance. |
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
Table 3: First Aid and Emergency Response
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. For small spills, and if it is safe to do so, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. Ensure adequate ventilation.[6] |
Visual Workflow for PPE Selection
The following diagram illustrates the logical decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 3. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
